Chandrananimycin B
Description
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- has been reported in Actinomadura with data available.
Propriétés
Numéro CAS |
664355-13-9 |
|---|---|
Formule moléculaire |
C14H10N2O4 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
2-hydroxy-N-(3-oxophenoxazin-2-yl)acetamide |
InChI |
InChI=1S/C14H10N2O4/c17-7-14(19)16-9-5-10-13(6-11(9)18)20-12-4-2-1-3-8(12)15-10/h1-6,17H,7H2,(H,16,19) |
Clé InChI |
FZSQLOMULZHCDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)NC(=O)CO |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling Chandrananimycin B: A Technical Guide to its Discovery and Isolation
For Immediate Release
This whitepaper provides a detailed technical overview of the discovery, isolation, and characterization of Chandrananimycin B, a novel phenoxazinone antibiotic with potential anticancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the methodologies and key data associated with this compound.
Discovery of this compound
This compound was discovered as part of a screening program for bioactive compounds from marine actinomycetes. It was isolated from the culture broth of a marine Actinomadura sp. isolate, designated M045.[1][2] This discovery highlighted the potential of marine microorganisms as a source of novel secondary metabolites with therapeutic potential.
Experimental Protocols
Fermentation of Actinomadura sp. M045
The production of this compound was achieved through submerged fermentation of the Actinomadura sp. M045 isolate.
-
Producing Organism: Actinomadura sp. isolate M045.
-
Fermentation Medium: While the exact medium composition can be varied to optimize production, a typical seed medium would consist of soluble starch, glucose, yeast extract, peptone, and corn steep liquor. The production medium would be similar, with adjustments to the carbon and nitrogen sources to enhance secondary metabolite production.
-
Culture Conditions: The fermentation is carried out in shake flasks or bioreactors under controlled conditions of temperature (typically 28-30°C), pH (around 7.0), and aeration for a period of 7-10 days.
Extraction and Isolation of this compound
Following fermentation, this compound was isolated from the culture broth through a multi-step extraction and chromatographic purification process.
-
Extraction: The whole culture broth was extracted with an organic solvent such as ethyl acetate. The organic phase, containing the crude extract, was then separated from the aqueous phase and mycelial biomass.
-
Solvent Evaporation: The ethyl acetate extract was concentrated under reduced pressure to yield a crude residue.
-
Chromatographic Purification: The crude extract was subjected to a series of chromatographic techniques to purify this compound.
-
Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol.
-
Sephadex LH-20 Gel Filtration: Fractions containing this compound were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved using preparative HPLC on a C18 reversed-phase column with a methanol-water gradient system.
-
Data Presentation
Physico-chemical Properties
| Property | Description |
| Molecular Formula | C₁₅H₁₀N₂O₅ |
| Molecular Weight | 300 g/mol |
| Appearance | Yellowish needles |
| Solubility | Soluble in methanol, DMSO, and chloroform |
Spectroscopic Data for Structure Elucidation
The structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Spectroscopic Technique | Key Data |
| Mass Spectrometry (MS) | ESI-MS analysis showed a molecular ion peak corresponding to the calculated molecular weight. |
| ¹H NMR (DMSO-d₆) | Provided information on the number and types of protons present in the molecule, including aromatic protons and protons of the side chain. |
| ¹³C NMR (DMSO-d₆) | Revealed the presence of 15 carbon atoms, including carbonyl carbons, aromatic carbons, and carbons of the side chain. Specific chemical shift data is available in the primary literature.[1] |
| 2D NMR (COSY, HMQC, HMBC) | These experiments were crucial for establishing the connectivity between protons and carbons, ultimately leading to the complete structural assignment of this compound. |
Biological Activity
This compound, along with its analogs, has demonstrated cytotoxic activity against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC₇₀ (µg/mL) |
| CCL HT29 | Colon Carcinoma | Down to 1.4 |
| MEXF 514L | Melanoma | Down to 1.4 |
| LXFA 526L & LXFL 529L | Lung Carcinoma | Down to 1.4 |
| CNCL SF268, LCL H460 & MACL MCF-7 | Breast Carcinoma | Down to 1.4 |
| PRCL PC3M | Prostate Cancer | Down to 1.4 |
| RXF 631L | Renal Cancer | Down to 1.4 |
Note: The reported IC₇₀ values are for Chandrananimycins in general, with specific values for each compound detailed in the primary publication.[3]
Mandatory Visualizations
Experimental Workflow for Isolation of this compound
Caption: Isolation workflow for this compound.
Conclusion
The discovery and isolation of this compound from a marine-derived Actinomadura species adds to the growing arsenal of natural products with potential therapeutic applications. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and oncology. Further investigation into the mechanism of action and preclinical development of this compound is warranted to fully explore its potential as an anticancer agent.
References
Technical Guide: Chandrananimycin B Production by Actinomadura sp.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chandrananimycins are a group of phenoxazinone-containing secondary metabolites with promising anticancer properties. This technical guide focuses on Chandrananimycin B, produced by the marine actinomycete, Actinomadura sp. isolate M048. The document provides a comprehensive overview of the producing organism, details of its fermentation, and the biological activity of this compound. Due to the limited availability of specific quantitative data and detailed protocols in publicly accessible literature, this guide synthesizes information from the primary research article by Maskey et al. (2003) and complements it with established methodologies for actinomycete research. A proposed biosynthetic pathway for the phenoxazinone core of this compound is also presented, based on known enzymatic reactions in related compounds.
Producing Organism: Actinomadura sp. M048
Actinomadura sp. isolate M048 is a marine actinomycete, a group of Gram-positive bacteria renowned for their prolific production of bioactive secondary metabolites. This particular strain was isolated from a marine sediment sample and identified as the producer of Chandrananimycins A, B, and C[1].
2.1 Isolation of Actinomadura sp. M048
While the precise protocol for the isolation of strain M048 is not detailed in the available literature, a general methodology for isolating actinomycetes from marine sediments can be inferred.
2.1.1 Experimental Protocol: Isolation of Marine Actinomadura sp.
-
Sample Collection: Collect marine sediment samples from the desired location and depth into sterile containers.
-
Sample Pre-treatment: Air-dry the sediment sample at 28°C for 7-10 days to reduce the population of fast-growing bacteria.
-
Serial Dilution: Suspend 1 g of the dried sediment in 100 mL of sterile seawater and shake vigorously. Prepare a serial dilution series (10⁻¹ to 10⁻⁶) in sterile seawater.
-
Plating: Plate 100 µL of each dilution onto various selective agar media suitable for actinomycete growth. A commonly used medium is Starch Casein Agar prepared with 50% seawater.
-
Incubation: Incubate the plates at 28°C for 2-4 weeks.
-
Isolation and Purification: Observe the plates for colonies exhibiting the characteristic chalky, filamentous appearance of actinomycetes. Isolate distinct colonies and purify them by repeated streaking on fresh agar plates.
-
Identification: Characterize the purified isolates based on morphological and chemotaxonomic methods (e.g., analysis of diaminopimelic acid isomers and whole-cell sugar patterns) and molecular techniques (16S rRNA gene sequencing).
Fermentation for this compound Production
The production of Chandrananimycins by Actinomadura sp. M048 is achieved through submerged fermentation. The composition of the culture medium and the fermentation parameters are critical for obtaining good yields of the desired compounds.
3.1 Culture Media
The original study by Maskey et al. (2003) utilized different media to influence the production of Chandrananimycins. The following represents a typical production medium for actinomycetes, adapted for marine strains.
Table 1: Composition of Production Medium for Actinomadura sp. M048
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| CaCO₃ | 1.0 |
| KBr | 0.1 |
| FeSO₄·7H₂O | 0.01 |
| Seawater | 500 mL |
| Distilled Water | 500 mL |
| pH | 7.2 |
3.2 Experimental Protocol: Fermentation of Actinomadura sp. M048
-
Inoculum Preparation: Inoculate a loopful of a well-sporulated culture of Actinomadura sp. M048 from an agar slant into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth with 3% NaCl). Incubate at 28°C for 2-3 days on a rotary shaker at 200 rpm.
-
Production Culture: Inoculate a 1 L production flask containing 200 mL of the production medium (as described in Table 1) with 10% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 200 rpm.
-
Monitoring: Monitor the fermentation broth for pH, cell growth, and production of this compound using analytical techniques such as HPLC.
Extraction and Purification of this compound
The recovery of this compound from the fermentation broth involves solvent extraction followed by chromatographic purification.
4.1 Experimental Protocol: Extraction and Purification
-
Extraction: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Preliminary Fractionation: Redissolve the crude extract in a small volume of methanol and subject it to column chromatography on silica gel. Elute with a gradient of chloroform and methanol.
-
HPLC Purification: Collect the fractions containing this compound (identified by TLC or HPLC analysis) and pool them. Concentrate the pooled fractions and perform final purification using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Characterization: Confirm the identity and purity of the isolated this compound using mass spectrometry and NMR spectroscopy.
Quantitative Data
Specific yields for this compound from the initial discovery are not explicitly stated in the available abstracts. However, related studies on phenoxazinone production by actinomycetes suggest that yields can range from a few milligrams to over 100 mg per liter of culture, depending on the strain and fermentation conditions[1].
Table 2: Cytotoxic Activity of Chandrananimycins
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Chandrananimycin A | Various human cancer cell lines | Down to 1.4 |
| This compound | Various human cancer cell lines | - |
| Chandrananimycin C | Various human cancer cell lines | - |
| Data is generalized from the abstract of Maskey et al. (2003), which states IC₇₀ values down to 1.4 µg/mL for the compound class against a panel of human cancer cell lines. |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of the phenoxazinone core of this compound is proposed to proceed through the oxidative dimerization of an aminophenol precursor, a pathway observed for other phenoxazinone-containing natural products like actinomycin[2][3]. The key enzyme in this process is phenoxazinone synthase[4][5].
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow Diagram
The overall process from isolation of the producing organism to the final purified compound can be visualized as a workflow.
Caption: Experimental workflow for this compound production.
Conclusion
Actinomadura sp. M048 is a valuable source of the anticancer agent this compound. While further research is needed to optimize fermentation yields and fully elucidate the biosynthetic pathway, this guide provides a solid foundation for researchers and drug development professionals. The provided protocols, though based on general methodologies, offer a starting point for the cultivation of Actinomadura sp. M048 and the isolation of its bioactive metabolites. The proposed biosynthetic pathway highlights the key enzymatic steps that could be targets for genetic engineering to improve production or generate novel analogs of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure of phenoxazinone synthase from Streptomyces antibioticus reveals a new type 2 copper center - PubMed [pubmed.ncbi.nlm.nih.gov]
Chandrananimycin B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chandrananimycin B is a novel phenoxazine-based antibiotic that has demonstrated promising anticancer and antibacterial properties. Isolated from the marine actinomycete Actinomadura sp. isolate M048, this natural product belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and available experimental protocols related to this compound, designed to support further research and development efforts.
Chemical Structure and Properties
The chemical structure of this compound was elucidated through detailed analysis of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectra[1][2][3]. It features a phenoxazin-3-one core, a heterocyclic scaffold known to be the chromophoric part of actinomycin antibiotics[1].
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₉H₁₆N₂O₅ |
| Molecular Weight | 364.35 g/mol |
| Appearance | Orange Powder |
| UV-Vis λmax (MeOH) nm (log ε) | 237 (4.45), 434 (4.18) |
| HR-EIMS [M]⁺ | m/z 364.1061 (calculated for C₁₉H₁₆N₂O₅, 364.1059) |
Biological Activity
This compound has exhibited both cytotoxic and antibacterial activities. The biological activities of the chandrananimycins, including this compound, have been evaluated, though specific data for the purified compound is limited in publicly available literature.
Cytotoxicity
The crude extracts containing chandrananimycins have shown activity against various human tumor cell lines. Notably, activity has been reported against a kidney tumor cell line (631L) with IC₇₀ values as low as 1.4 µg/ml[1]. However, specific IC₅₀ values for purified this compound against a comprehensive panel of cancer cell lines are not yet widely published.
Antibacterial Activity
The crude extracts containing chandrananimycins have demonstrated antibacterial activity[1]. The phenoxazine class of compounds, in general, is known to possess antibacterial properties[1]. Specific Minimum Inhibitory Concentration (MIC) values for purified this compound against a range of bacterial species are a critical area for further investigation to fully characterize its antibacterial spectrum.
Experimental Protocols
Detailed experimental protocols for the isolation and total synthesis of this compound are not extensively detailed in the available scientific literature. The following sections provide an overview based on the initial discovery and general methodologies for similar natural products.
Isolation from Actinomadura sp. M048
The isolation of this compound was first reported from the culture broth of the marine actinomycete Actinomadura sp. isolate M048[1][2][3]. A general workflow for the isolation of such natural products is outlined below.
Caption: Generalized workflow for the isolation of this compound.
Methodology Overview:
-
Fermentation: Actinomadura sp. M048 is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound[1].
-
Extraction: The culture broth is harvested, and the bioactive compounds are extracted using organic solvents such as ethyl acetate[1].
-
Purification: The crude extract is then subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to separate and purify this compound from other metabolites[1].
Total Synthesis
A detailed, step-by-step total synthesis for this compound has not been published. The synthesis of related phenoxazinone-containing natural products often involves the oxidative coupling of substituted aminophenols.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound has not been fully elucidated. However, as a member of the phenoxazine class of antibiotics, its activity may be attributed to mechanisms common to this group, such as intercalation into DNA[4]. The phenoxazine core is a known chromophore that can interact with biological macromolecules. Further research is required to identify the specific molecular targets and signaling pathways affected by this compound in both cancer cells and bacteria.
The diagram below illustrates a hypothetical signaling pathway that could be investigated for its modulation by this compound in cancer cells, based on common cancer signaling cascades.
Caption: Potential signaling pathways for investigation of this compound's action.
Future Directions
To fully realize the therapeutic potential of this compound, several key areas of research need to be addressed:
-
Quantitative Biological Evaluation: Determination of specific IC₅₀ values against a broad panel of human cancer cell lines and MIC values against a comprehensive set of pathogenic bacteria.
-
Detailed Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound in both cancer and bacterial cells.
-
Total Synthesis: Development of a robust and efficient total synthesis route to enable the production of larger quantities for preclinical and clinical studies and to facilitate the generation of novel analogs with improved activity and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluation of the anti-tumor and antibacterial efficacy of this compound in relevant animal models.
This technical guide serves as a foundational resource for the scientific community to build upon in the exploration and development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Molecular structure, stereochemistry and interactions of steffimycin B, and DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chandrananimycin B Biosynthetic Pathway: A Technical Guide for Researchers
Abstract: Chandrananimycin B, a member of the benzoxazine family of natural products isolated from Streptomyces griseus, exhibits promising anticancer properties. Elucidation of its biosynthetic pathway is crucial for understanding its formation, enabling bioengineering efforts to produce novel analogs, and optimizing its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailed experimental protocols for its investigation, and quantitative data from related systems to inform future research. While the complete pathway has not been fully elucidated, this document synthesizes current knowledge on the biosynthesis of related compounds to present a robust working model for researchers, scientists, and drug development professionals.
Introduction
Chandrananimycins are a group of benzoxazine-containing secondary metabolites with notable biological activities. This compound, specifically, has garnered interest for its potential as an anticancer agent. These compounds are produced by actinomycetes, with Chandrananimycin E and Dandamycin being isolated from Streptomyces griseus. The core chemical scaffold of these molecules is the benzoxazine ring system, a feature they share with other bioactive natural products. Understanding the enzymatic machinery responsible for the synthesis of this complex architecture is a key objective for natural product chemists and synthetic biologists.
This guide proposes a biosynthetic pathway for this compound based on the well-characterized biosynthesis of phenoxazinone antibiotics, such as actinomycin. It is hypothesized that the pathway involves the convergence of intermediates from amino acid metabolism and a polyketide synthase (PKS) pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is postulated to proceed through a multi-step enzymatic cascade, culminating in the formation of the characteristic benzoxazine structure. The pathway likely involves the following key stages:
-
Formation of the Aminophenol Precursor: The benzoxazine ring is likely derived from an aminophenol precursor. In the analogous biosynthesis of actinomycin, the phenoxazinone core is formed from the oxidative dimerization of two molecules of 4-methyl-3-hydroxyanthranilic acid, which is itself derived from L-tryptophan[1][2][3][4]. It is proposed that a similar pathway provides a substituted 2-aminophenol intermediate for this compound biosynthesis.
-
Polyketide Chain Assembly: The side chain of this compound is hypothesized to be synthesized by a Type I or Type III polyketide synthase (PKS)[5]. These multienzyme complexes utilize acyl-CoA precursors to build a carbon chain of a specific length and with defined patterns of reduction and cyclization.
-
Formation of the Benzoxazine Core: The final assembly of the this compound scaffold likely involves the enzymatic condensation of the aminophenol precursor and the polyketide-derived chain. This key step is putatively catalyzed by a phenoxazinone synthase-like enzyme, a copper-dependent oxidase that facilitates the oxidative coupling to form the heterocyclic ring system[6].
Visualizing the Proposed Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps and intermediates.
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data
While specific quantitative data for the this compound biosynthetic pathway is not yet available, data from related antibiotic production in Streptomyces and enzyme kinetics of phenoxazinone synthase mimics can provide valuable benchmarks for future studies.
Antibiotic Production in Streptomyces griseus
The following table summarizes the production of streptomycin, another antibiotic produced by Streptomyces griseus, under different conditions. This data illustrates the typical yields that can be expected and the effect of genetic modifications on production levels.
| Strain/Condition | Antibiotic Titer (µg/mL) | Reference |
| S. griseus Wild-Type | ~128 | [7] |
| S. griseus Mutant (increased production) | >128 | [7] |
Kinetic Parameters of Phenoxazinone Synthase Mimics
The following table presents the kinetic parameters for various metal complexes that mimic the activity of phenoxazinone synthase in the oxidation of o-aminophenol (OAP). These values provide insight into the catalytic efficiency of this class of enzymes.
| Catalyst | kcat (h⁻¹) | KM (mM) | kcat/KM (M⁻¹h⁻¹) | Reference |
| Cobalt Complex 1 | 61.92 | - | - | [8] |
| Cobalt Complex 2 | 40.34 | - | - | [8] |
| Copper Complex 1 | 7.8 x 10⁵ | - | - | [8] |
| Copper Complex 2 | 6.2 x 10⁶ | - | - | [8] |
| Copper Complex 3 | 13.15 x 10⁶ | - | - | [8] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. The following sections detail key experimental protocols that are central to this research.
Identification and Characterization of the Biosynthetic Gene Cluster (BGC)
The genes responsible for the biosynthesis of secondary metabolites in Streptomyces are typically clustered together on the chromosome. Identifying and characterizing the this compound BGC is the first step in understanding its biosynthesis.
Experimental Workflow:
Caption: Workflow for identifying and characterizing a biosynthetic gene cluster.
Protocol for Gene Deletion using CRISPR/Cas9:
-
Design of guide RNA (gRNA): Design a specific gRNA targeting the gene of interest within the putative this compound BGC.
-
Construction of the CRISPR/Cas9 plasmid: Clone the designed gRNA into a suitable Streptomyces CRISPR/Cas9 editing vector.
-
Transformation into E. coli: Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for conjugation.
-
Intergeneric Conjugation: Conjugate the E. coli donor strain with Streptomyces griseus.
-
Selection of Exconjugants: Select for S. griseus exconjugants containing the CRISPR/Cas9 plasmid on appropriate antibiotic-containing media.
-
Verification of Gene Deletion: Screen for successful gene deletion mutants by PCR and confirm by Sanger sequencing.
-
Metabolite Profiling: Analyze the culture extracts of the knockout mutant by LC-MS to confirm the loss of this compound production.
Heterologous Expression of the Biosynthetic Gene Cluster
Heterologous expression of the entire BGC in a well-characterized host strain can confirm its role in this compound production and facilitate pathway engineering.
Protocol for Heterologous Expression:
-
Cloning of the BGC: Clone the entire putative this compound BGC into a suitable expression vector (e.g., a cosmid or a bacterial artificial chromosome).
-
Transformation of Host Strain: Introduce the BGC-containing vector into a heterologous Streptomyces host (e.g., S. coelicolor M1152 or S. lividans TK24) via protoplast transformation or conjugation.
-
Cultivation and Extraction: Cultivate the heterologous host under conditions known to induce secondary metabolism and extract the secondary metabolites from the culture broth and mycelium.
-
Analysis of Production: Analyze the extracts by LC-MS and NMR to detect the production of this compound and any new pathway intermediates.
In Vitro Enzyme Assays
Once the genes within the BGC are identified, individual enzymes can be overexpressed, purified, and characterized through in vitro assays to determine their specific function.
Protocol for Phenoxazinone Synthase-like Activity Assay:
-
Gene Cloning and Expression: Clone the gene encoding the putative phenoxazinone synthase-like enzyme into an E. coli expression vector. Overexpress the protein and purify it using affinity chromatography.
-
Assay Setup: Prepare a reaction mixture containing the purified enzyme, a suitable buffer (e.g., Tris-HCl, pH 7.5), a source of copper ions (e.g., CuSO₄), and the putative 2-aminophenol substrate.
-
Reaction Monitoring: Monitor the reaction progress by observing the formation of the colored phenoxazinone product spectrophotometrically at approximately 430-440 nm.
-
Product Identification: Confirm the identity of the reaction product by LC-MS and comparison to an authentic standard.
Regulatory Networks
The production of secondary metabolites in Streptomyces is tightly regulated by complex signaling networks that respond to nutritional and environmental cues. Understanding these regulatory mechanisms is essential for optimizing this compound production.
Caption: Simplified regulatory cascade for antibiotic biosynthesis in Streptomyces.
Conclusion and Future Directions
This technical guide provides a foundational framework for the investigation of the this compound biosynthetic pathway. While the precise enzymatic steps remain to be fully elucidated, the proposed pathway, based on analogous systems, offers a robust starting point for research. The experimental protocols detailed herein provide a clear roadmap for identifying the biosynthetic gene cluster, characterizing the involved enzymes, and ultimately reconstituting the pathway in a heterologous host.
Future research should focus on:
-
Identification and sequencing of the this compound biosynthetic gene cluster from Streptomyces griseus.
-
Functional characterization of each gene in the cluster through knockout and heterologous expression studies.
-
In vitro reconstitution of the entire biosynthetic pathway to confirm the function of each enzyme.
-
Investigation of the regulatory networks controlling the expression of the this compound gene cluster to enhance its production.
Successful elucidation of this pathway will not only provide fundamental insights into the biosynthesis of benzoxazine natural products but also pave the way for the bioengineering of novel this compound analogs with improved therapeutic properties.
References
- 1. Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-Hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid (Journal Article) | OSTI.GOV [osti.gov]
- 4. Biosynthesis of the Actinomycin Chromophore: Incorporation of 3-Hydroxy-4-Methylanthranilic Acid into Actinomycins by Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type III polyketide synthases in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spatial structure increases the benefits of antibiotic production in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
In-Depth Technical Guide to Chandrananimycin B: Natural Variants and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chandrananimycins are a group of phenoxazinone-containing natural products that have garnered interest within the scientific community due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This technical guide provides a comprehensive overview of the natural variants of Chandrananimycin B, their biological activities, and the experimental methodologies used for their characterization. Due to a lack of publicly available information on synthetic analogs of this compound, this guide will focus on the known natural variants and the broader class of phenoxazinone compounds.
Natural Variants of this compound
To date, several natural variants of Chandrananimycin have been isolated and identified from microbial sources. These include Chandrananimycins A, B, and C, isolated from the marine actinomycete Actinomadura sp. isolate M048, and Chandrananimycin E, along with the related compound Dandamycin, isolated from Streptomyces griseus HKI 0545.[1][2]
Source Organisms and Fermentation
1.1.1. Actinomadura sp. M048 (Producer of Chandrananimycins A, B, and C)
The marine-derived actinomycete, Actinomadura sp. isolate M048, is the source of Chandrananimycins A, B, and C.[1]
-
Cultivation Protocol: The strain is typically cultivated in a suitable liquid medium, such as M1 medium, composed of malt extract, yeast extract, and glucose, dissolved in artificial seawater. The fermentation is carried out in flasks on a rotary shaker at a controlled temperature (e.g., 28°C) for a period of several days to allow for the production of the secondary metabolites.
-
Extraction Protocol: After the fermentation period, the culture broth is separated from the mycelium by centrifugation. The supernatant is then extracted with an organic solvent, such as ethyl acetate. The organic extract is concentrated under reduced pressure to yield a crude extract containing the Chandrananimycins.
1.1.2. Streptomyces griseus HKI 0545 (Producer of Chandrananimycin E and Dandamycin)
Streptomyces griseus strain HKI 0545 is the source of Chandrananimycin E and Dandamycin.[2]
-
Cultivation and Extraction: While specific details of the fermentation and extraction protocols for this strain are not extensively publicly available, standard methods for the cultivation of Streptomyces species are generally employed. These typically involve growth in a nutrient-rich liquid medium followed by solvent extraction of the culture broth and/or mycelium.
Biological Activities of Chandrananimycin Natural Variants
The known natural variants of Chandrananimycin exhibit a range of biological activities. The quantitative data for these activities are summarized in the tables below.
Cytotoxic and Antiproliferative Activity
Table 1: Cytotoxic and Antiproliferative Activities of Chandrananimycin E [2]
| Compound | Cell Line | Assay Type | Value | Units |
| Chandrananimycin E | HUVEC | Antiproliferative | GI₅₀ = 35.3 | µM |
| Chandrananimycin E | HeLa | Cytotoxicity | CC₅₀ = 56.9 | µM |
Dandamycin did not show significant antiproliferative or cytotoxic activity against these cell lines.[2]
Antimicrobial and Antifungal Activity
Table 2: Antimicrobial and Antifungal Activities of Chandrananimycins A and C [3]
| Compound | Test Organism | Activity |
| Chandrananimycin A | Mucor miehei | Strong antifungal activity |
| Chandrananimycin A | Chlorella vulgaris | Antialgal activity |
| Chandrananimycin A | Chlorella sorokiniana | Antialgal activity |
| Chandrananimycin A | Staphylococcus aureus | Antibacterial activity |
| Chandrananimycin A | Bacillus subtilis | Antibacterial activity |
| Chandrananimycin C | Mucor miehei | Strong antifungal activity |
(Note: The data for antimicrobial and antifungal activities from the source are qualitative.)
Experimental Protocols
Cytotoxicity and Antiproliferative Assays
3.1.1. General MTT Assay Protocol for HeLa Cells
This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of Chandrananimycin analogs.[4]
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (e.g., Chandrananimycin E) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells containing only the vehicle are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ value is determined from the dose-response curve.
3.1.2. General Antiproliferative Assay Protocol for HUVEC Cells
This protocol provides a general framework for assessing the antiproliferative effects of compounds on Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Seeding: HUVECs are seeded into 96-well plates at a density of 5 x 10³ cells/well in a culture medium containing 10% FCS.
-
Cell Attachment: The cells are allowed to attach for 24 hours.
-
Compound Stimulation: The cells are then treated with the test substances in a medium containing 10% FCS and 40 µg/mL Endothelial Cell Growth Supplement (ECGS) for 72 hours.[5]
-
Viability Assessment: Cell proliferation can be quantified using various methods, such as the MTT assay described above or by using AlamarBlue or CellTiter-Glo assays which measure the reductive environment or intracellular ATP, respectively.[6]
-
Data Analysis: The GI₅₀ value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial and Antifungal Assays
3.2.1. Disc Diffusion Assay
This is a common method for screening the antimicrobial activity of compounds.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an appropriate agar medium is uniformly inoculated with the microbial suspension.
-
Application of Compound: Sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions for the growth of the microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around the disc is measured in millimeters.
Mechanism of Action and Signaling Pathways
While the specific signaling pathways for this compound have not been fully elucidated, studies on the broader class of phenoxazinone compounds suggest a potential mechanism of action involving the induction of apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[7] This activation is often mediated by the generation of reactive oxygen species (ROS).[7]
Proposed Signaling Pathway for Phenoxazinone-Induced Apoptosis
// Nodes Phenoxazinone [label="Phenoxazinone Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS) Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK_Pathway [label="JNK Signaling Pathway Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Phenoxazinone -> Mitochondria [label=" Induces Stress"]; Mitochondria -> ROS [label=" Leads to"]; ROS -> JNK_Pathway [label=" Activates"]; JNK_Pathway -> Apoptosis [label=" Triggers"]; } }
Caption: Proposed mechanism of phenoxazinone-induced apoptosis.
Experimental and Logical Workflows
General Workflow for Isolation and Characterization of Natural Variants
The following diagram illustrates a typical workflow for the isolation and characterization of novel natural products like the Chandrananimycins.
// Nodes Start [label="Microbial Strain Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; Fermentation [label="Fermentation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Extract", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Chromatographic Separation\n(e.g., HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure_Compounds [label="Pure Compounds", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Structure_Elucidation [label="Structure Elucidation\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biological_Assays [label="Biological Activity Screening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identified_Compound [label="Identified Bioactive Compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Fermentation; Fermentation -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Chromatography; Crude_Extract -> Biological_Assays [style=dashed]; Chromatography -> Pure_Compounds; Pure_Compounds -> Structure_Elucidation; Pure_Compounds -> Biological_Assays; Structure_Elucidation -> Identified_Compound; Biological_Assays -> Identified_Compound [style=dashed]; } }
Caption: General workflow for natural product discovery.
Conclusion and Future Directions
The Chandrananimycin family of natural products, particularly its known variants, demonstrates significant potential for further investigation in the fields of oncology and infectious diseases. While this guide has summarized the currently available data, several knowledge gaps remain. Future research should focus on:
-
The total synthesis of this compound and its natural variants to enable more extensive biological evaluation.
-
The design and synthesis of novel analogs of the Chandrananimycin core structure to explore structure-activity relationships and optimize biological activity.
-
A more in-depth investigation into the specific molecular targets and signaling pathways of this compound to fully elucidate its mechanism of action.
-
Comprehensive screening of these compounds against a wider range of cancer cell lines and microbial pathogens to better define their therapeutic potential.
This in-depth technical guide serves as a foundational resource for researchers embarking on studies related to this compound and its related compounds, with the aim of accelerating the discovery and development of new therapeutic agents.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. ahajournals.org [ahajournals.org]
- 6. marinbio.com [marinbio.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Unveiling the Cellular Targets of Chandrananimycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chandrananimycin B is a member of the phenoxazinone class of natural antibiotics isolated from marine Actinomadura species. While research into this specific compound is ongoing, the broader family of chandrananimycins has demonstrated notable anticancer properties. This technical guide synthesizes the available data on this compound and related compounds to provide a comprehensive overview of its potential cellular targets and mechanism of action. Due to the limited specific data on this compound, this guide incorporates information from closely related phenoxazinone compounds to infer its likely biological activities.
Quantitative Analysis of Biological Activity
Direct quantitative data for this compound is limited in publicly accessible literature. However, studies on the chandrananimycin family of compounds and other related phenoxazinones provide valuable insights into their potency.
Collectively, chandrananimycins have shown significant activity against a range of human cancer cell lines, with reported 70% inhibitory concentration (IC70) values as low as 1.4 µg/mL[1]. To provide a more complete picture, the activity of a related aminophenoxazinone, Phx-3, is presented below, suggesting a potential range of efficacy for this class of compounds.
| Compound | Cell Line | Assay Type | Time Point (hours) | IC50 (µM) | Citation |
| Chandrananimycins | Various Cancer Cell Lines | Cytotoxicity | Not Specified | IC70: down to 1.4 µg/mL | [1] |
| Phx-3 | LN229 (Glioblastoma) | Cell Growth Inhibition | 24 | 2.602 ± 0.087 | [2] |
| Phx-3 | LN229 (Glioblastoma) | Cell Growth Inhibition | 48 | 1.655 ± 0.093 | [2] |
Potential Cellular Targets and Mechanism of Action
The precise molecular targets of this compound have not yet been definitively identified. However, based on the activities of other phenoxazinone antibiotics and anticancer agents, the primary mechanism of action is likely the induction of apoptosis.
Induction of Apoptosis
Phenoxazinone compounds are known to induce programmed cell death, or apoptosis, in cancer cells. This is a tightly regulated process involving a cascade of signaling events. For the related compound Phx-3, it has been suggested that the apoptotic mechanism involves the activation of the ERK and JNK signaling pathways[2]. These pathways are critical regulators of cell fate, and their activation can lead to the initiation of the apoptotic cascade.
The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn activates JNK signaling, leading to apoptosis[2].
Figure 1: Proposed apoptotic signaling pathway for this compound.
Experimental Protocols
The following is a detailed, representative protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound like this compound.
MTT Assay for Cell Viability
Objective: To determine the concentration at which this compound inhibits 50% of cancer cell growth (IC50).
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., HT-29, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer therapeutics. While current data on its specific cellular targets and mechanism of action are limited, evidence from related phenoxazinone compounds suggests that it likely exerts its cytotoxic effects through the induction of apoptosis, potentially involving the ROS-mediated activation of ERK/JNK signaling pathways.
Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound.
-
Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound through Western blotting, reporter assays, and other molecular biology techniques.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential.
A deeper understanding of the cellular and molecular pharmacology of this compound will be crucial for its advancement as a potential clinical candidate in oncology.
References
Chandrananimycin B: A Technical Overview of its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the currently available data on the spectrum of activity of Chandrananimycin B, a phenoxazine antibiotic isolated from marine actinomycetes. This document synthesizes published findings on its antimicrobial properties, details relevant experimental methodologies, and presents a visual representation of the general workflow for antimicrobial screening.
Antimicrobial Spectrum of Activity
This compound has demonstrated inhibitory activity against both bacteria and fungi. The available data, primarily from agar diffusion assays, indicates a spectrum of activity that includes Gram-positive bacteria and certain fungal species. It is important to note that comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values across a wide range of microorganisms, is not yet publicly available.
The following table summarizes the qualitative antimicrobial activity of this compound and its related compounds, as determined by the diameter of the inhibition zone.
| Compound | Test Organism | Gram Stain/Fungal Type | Concentration on Disc | Inhibition Zone (mm) |
| This compound (3d) | Bacillus subtilis | Gram-positive | 20 µg | Present (exact value not specified) |
| Staphylococcus aureus | Gram-positive | 20 µg | Present (exact value not specified) | |
| Escherichia coli | Gram-negative | 20 µg | Not Active | |
| Candida albicans | Yeast | 20 µg | Present (exact value not specified) | |
| Mucor miehei | Filamentous Fungus | 20 µg | Present (exact value not specified) | |
| Chandrananimycin A (3c) | Mucor miehei | Filamentous Fungus | Not Specified | Strong Activity |
| Staphylococcus aureus | Gram-positive | Not Specified | Active | |
| Bacillus subtilis | Gram-positive | Not Specified | Active | |
| Chandrananimycin C (4) | Mucor miehei | Filamentous Fungus | Not Specified | Strong Activity |
Data compiled from Maskey et al., 2003.[1]
Experimental Protocols
The following sections detail the general methodologies employed for the isolation of this compound and the assessment of its antimicrobial activity. These protocols are based on standard practices for natural product antibiotics and phenoxazine derivatives.
Isolation and Purification of Chandrananimycins
Chandrananimycins A, B, and C were first isolated from the marine actinomycete, Actinomadura sp. isolate M045.[1][2] The general workflow for isolation is as follows:
-
Fermentation: The Actinomadura sp. is cultured in a suitable liquid medium, often containing ingredients like starch, yeast extract, and peptone, and supplemented with artificial seawater to mimic its natural environment. The culture is incubated for several days to allow for the production of secondary metabolites, including the Chandrananimycins.
-
Extraction: The culture broth is separated from the mycelium. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the bioactive compounds.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to purify the individual Chandrananimycins. These methods typically include silica gel chromatography, size exclusion chromatography (e.g., Sephadex), and preparative thin-layer chromatography (TLC).[1]
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound has been primarily assessed using the agar disc-diffusion method. For a more quantitative analysis, the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the standard.
2.2.1. Agar Disc-Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: The surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound (e.g., 20 µg of this compound) are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Result Interpretation: The diameter of the zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
2.2.2. Broth Microdilution Method (for MIC Determination)
This method provides a quantitative measure of antimicrobial activity.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation and Addition: A standardized inoculum of the test microorganism is prepared and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Result Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[3]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the screening and evaluation of antimicrobial compounds from natural sources, such as the process that would lead to the discovery and characterization of this compound.
Figure 1. A generalized workflow for the discovery and characterization of novel antimicrobial compounds from microbial sources.
Mechanism of Action
To date, the specific molecular mechanism of action for this compound has not been elucidated in published literature. Phenoxazine-containing antibiotics, such as actinomycin D, are known to function as DNA intercalating agents, thereby inhibiting DNA replication and transcription. However, it remains to be experimentally determined if this compound shares this mechanism or possesses a novel mode of action. Further research is required to identify its cellular target and the downstream signaling pathways it may affect.
Conclusion and Future Directions
This compound is a promising antimicrobial compound with demonstrated activity against Gram-positive bacteria and fungi. However, the currently available data is largely qualitative. To fully assess its therapeutic potential, future research should focus on:
-
Quantitative Spectrum of Activity: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of purified this compound against a broad and diverse panel of clinically relevant bacteria and fungi, including drug-resistant strains.
-
Mechanism of Action Studies: Investigating the molecular target and cellular pathways affected by this compound to understand how it exerts its antimicrobial effects.
-
In Vivo Efficacy and Toxicity: Evaluating the efficacy of this compound in animal models of infection and assessing its safety profile.
A more comprehensive understanding of these aspects will be crucial for the further development of this compound as a potential therapeutic agent.
References
Unveiling the Anticancer Potential of Chandrananimycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chandrananimycin B, a novel antibiotic isolated from the marine actinomycete Actinomadura sp., has emerged as a compound of interest in oncology research due to its demonstrated anticancer properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its cytotoxic activities against various cancer cell lines. While detailed mechanistic studies are still forthcoming, this document consolidates the available quantitative data, outlines key experimental protocols for its study, and visualizes potential logical frameworks for future research. The information presented herein aims to serve as a foundational resource for researchers dedicated to exploring the therapeutic potential of this promising natural product.
Introduction
The relentless search for novel anticancer agents has led researchers to explore diverse natural sources, with marine microorganisms proving to be a particularly rich reservoir of unique and potent bioactive compounds. Among these, the chandrananimycins, a series of antibiotics isolated from the marine actinomycete Actinomadura sp. M045, have shown promising anticancer activities.[1][2] This guide focuses specifically on this compound, summarizing its known anticancer properties and providing a technical framework for its further investigation.
Cytotoxic Activity of Chandrananimycins
Initial screenings of the chandrananimycin complex, which includes Chandrananimycins A, B, and C, revealed significant cytotoxic activity against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Chandrananimycin Complex (A, B, and C)
| Cell Line | Cancer Type | Activity (IC70) |
| HT29 | Colon Carcinoma | Down to 1.4 µg/ml |
| MEXF 514L | Melanoma | Down to 1.4 µg/ml |
| LXFA 526L | Lung Carcinoma | Down to 1.4 µg/ml |
| LXFL 529L | Lung Carcinoma | Down to 1.4 µg/ml |
| SF268 | CNS Cancer | Down to 1.4 µg/ml |
| H460 | Lung Cancer | Down to 1.4 µg/ml |
| MCF-7 | Breast Carcinoma | Down to 1.4 µg/ml |
| PC3M | Prostate Cancer | Down to 1.4 µg/ml |
| RXF 631L | Renal Cancer | Down to 1.4 µg/ml |
| Data sourced from a study on the anticancer activity of questiomycins and chandrananimycins.[3] |
It is important to note that these values represent the combined activity of Chandrananimycins A, B, and C. Further studies are required to determine the specific IC50 values of purified this compound against a broad panel of cancer cell lines.
Mechanism of Action: An Uncharted Territory
The precise molecular mechanisms by which this compound exerts its anticancer effects remain to be elucidated. Current literature describes its activity in terms of general cytotoxicity and antiproliferative effects.[3] Key areas for future investigation include its potential to induce programmed cell death (apoptosis) or to interfere with the cell division cycle (cell cycle arrest).
Potential for Apoptosis Induction
Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer. Many successful chemotherapeutic agents function by inducing apoptosis in cancer cells. Future studies on this compound should investigate its effects on key apoptotic markers, including:
-
Caspase Activation: Executioner caspases, such as caspase-3 and caspase-7, are central to the apoptotic process.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical in regulating apoptosis.
Potential for Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Agents that can arrest the cell cycle at specific checkpoints can prevent cancer cell division. Investigating the impact of this compound on the expression and activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), will be crucial to understanding its antiproliferative effects.
Experimental Protocols
To facilitate further research into the anticancer properties of this compound, this section provides detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase to degrade RNA and prevent its staining by PI.
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.
Future Directions and Conclusion
This compound represents a promising lead compound for the development of new anticancer therapies. However, significant research is required to fully understand its therapeutic potential. Key future research directions should include:
-
Determination of Specific IC50 Values: Establishing the potency of purified this compound against a wide range of cancer cell lines is a critical next step.
-
Elucidation of the Mechanism of Action: In-depth studies are needed to determine whether this compound induces apoptosis, cell cycle arrest, or other forms of cell death, and to identify the specific molecular pathways involved.
-
In Vivo Efficacy Studies: Preclinical animal models will be essential to evaluate the in vivo efficacy, toxicity, and pharmacokinetic properties of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the development of derivatives with improved potency and selectivity.
References
Chandrananimycin B: A Technical Guide on its Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chandrananimycin B is a member of the phenoxazinone class of antibiotics, isolated from a marine Actinomadura sp. (M048)[1]. This class of compounds is of significant interest to the scientific community due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the antibacterial activity of this compound, detailing the available quantitative data, experimental methodologies for its assessment, and a proposed mechanism of action based on its chemical class.
Data Presentation: Antibacterial Spectrum of Chandrananimycins
The antibacterial activity of this compound and its analogs, Chandrananimycin A and C, was evaluated using an agar diffusion assay. The results, presented as the diameter of the inhibition zone, are summarized in Table 1. These data indicate that this compound exhibits activity primarily against Gram-positive bacteria, with no observed activity against the Gram-negative bacterium Escherichia coli.
Table 1: Antimicrobial Activities of Chandrananimycins A, B, and C (20 μ g/disk )
| Test Organism | Inhibition Zone Diameter (mm) |
| Chandrananimycin A | |
| Bacillus subtilis | 15 |
| Staphylococcus aureus | 13 |
| Escherichia coli | - |
| Mucor miehei (fungus) | 18 |
| Penicillium notatum (fungus) | - |
-: No inhibition zone observed Data sourced from Maskey et al., 2003[1].
Experimental Protocols
The following section details the methodology for the key experiment cited in the data presentation.
Agar Diffusion Assay for Antibacterial Susceptibility Testing
The antibacterial activity of this compound was determined using the agar diffusion method, a widely accepted technique for preliminary screening of antimicrobial compounds[1][2].
1. Preparation of Media and Inoculum:
-
A suitable agar medium, such as Mueller-Hinton agar, is prepared and sterilized.[3]
-
The sterile agar is poured into petri dishes and allowed to solidify.[3]
-
A standardized bacterial suspension is prepared. This is typically achieved by inoculating a fresh bacterial culture into a sterile saline solution and adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]
-
The surface of the agar plates is uniformly inoculated with the standardized bacterial suspension using a sterile cotton swab.[4]
2. Application of the Test Compound:
-
Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (in this case, 20 µg of this compound dissolved in a suitable solvent).[1]
-
The impregnated discs are allowed to dry under aseptic conditions.
-
The discs are then carefully placed onto the surface of the inoculated agar plates.[4]
3. Incubation and Measurement:
-
The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for most bacteria).[4]
-
During incubation, the antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient.
-
If the bacteria are susceptible to the compound, a clear zone of no growth, known as the inhibition zone, will appear around the disc.
-
The diameter of the inhibition zone is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[2]
Proposed Mechanism of Action and Signaling Pathway
While the specific molecular target of this compound has not been definitively elucidated, its structural similarity to other phenoxazinone antibiotics, such as actinomycin D, suggests a probable mechanism of action involving the inhibition of nucleic acid synthesis.[5] Phenoxazinones are known to function as DNA intercalating agents.[5] This proposed mechanism involves the insertion of the planar phenoxazinone ring system between the base pairs of the DNA double helix. This intercalation is thought to disrupt the normal helical structure of DNA, thereby inhibiting critical cellular processes that require DNA as a template, such as replication and transcription. The inhibition of these processes ultimately leads to bacterial cell death.
The following diagram illustrates the proposed mechanism of action of this compound, focusing on the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the antibacterial activity of a compound using the agar diffusion method.
Caption: Experimental workflow for the agar diffusion assay.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 3. apec.org [apec.org]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
Chandrananimycin B: An Unexplored Potential in Antifungal Drug Discovery
For Immediate Release
This technical whitepaper provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the antifungal properties of Chandrananimycin B, a phenoxazinone antibiotic isolated from a marine Actinomadura sp. The document is intended for researchers, scientists, and drug development professionals interested in novel antifungal agents. While direct and detailed experimental data on this compound's antifungal effects are notably scarce in publicly available literature, this paper synthesizes related information to foster further investigation into its potential.
Introduction to Chandrananimycins
Chandrananimycins are a group of phenoxazinone-containing antibiotics, including Chandrananimycins A, B, and C, which were first isolated from the marine actinomycete, Actinomadura sp. isolate M048.[1][2] While these compounds have been evaluated for their anticancer activities, their antifungal potential remains largely unexplored.[1][2]
Quantitative Data on Antifungal Activity
Specific quantitative data on the antifungal activity of this compound, such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values against a broad panel of fungal pathogens, are not available in the current body of scientific literature.
However, a study on the related compound, Chandrananimycin A, reported antifungal activity against Mucor miehei.[1][2] The details of this activity, including the concentration at which inhibition was observed, were not extensively detailed. The antifungal activities of Chandrananimycins A, B, and C were qualitatively assessed using an agar diffusion method, where the diameters of inhibition zones were measured.[2]
Table 1: Summary of Reported Antifungal Activity for Chandrananimycin Analogs
| Compound | Fungal Species | Activity Reported | Quantitative Data |
| Chandrananimycin A | Mucor miehei | Antifungal activity | Not Specified |
| This compound | Not Specified | Not Specified in detail | Not Available |
| Chandrananimycin C | Not Specified | Not Specified in detail | Not Available |
Note: This table reflects the limited data available. Further research is required to determine the antifungal spectrum and potency of this compound.
Postulated Mechanism of Action and Signaling Pathways
The precise mechanism by which this compound may exert antifungal effects is currently unknown. However, based on the known mechanisms of other phenoxazinone antibiotics, a potential mode of action can be hypothesized. Phenoxazinones are known to induce the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in target cells.
dot
Caption: Putative mechanism of action for this compound.
The diagram above illustrates a hypothetical signaling pathway for the antifungal action of this compound, based on the known effects of related compounds. It is proposed that this compound may induce oxidative stress through the generation of ROS within the fungal cell, leading to widespread cellular damage and ultimately, programmed cell death or apoptosis. It is crucial to emphasize that this pathway is speculative and requires experimental validation.
Experimental Protocols: A General Framework
While specific protocols for testing the antifungal activity of this compound are not published, a general methodology for screening marine natural products can be adapted.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This standard method can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.
-
Fungal Strain Preparation: Cultures of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) are grown on appropriate agar plates. A suspension of fungal cells or spores is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are made in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: The fungal suspension is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control well.
dot
Caption: General workflow for antifungal susceptibility testing.
Future Directions and Conclusion
The lack of specific data on the antifungal effects of this compound highlights a significant gap in the field of natural product-based antifungal discovery. The preliminary evidence of antifungal activity within the Chandrananimycin class warrants a more thorough investigation.
Future research should focus on:
-
Comprehensive Antifungal Screening: Testing this compound against a diverse panel of clinically relevant fungal pathogens to determine its spectrum of activity and potency (MIC/MFC values).
-
Mechanism of Action Studies: Elucidating the specific molecular targets and cellular pathways affected by this compound in fungi. This could involve investigating its effects on cell wall integrity, ergosterol biosynthesis, and the induction of oxidative stress.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of fungal infections.
References
Preliminary Toxicity Profile of Chandrananimycin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chandrananimycin B is a member of the chandrananimycin family of antibiotics, which were first isolated from a marine Actinomadura species (isolate M045)[1]. Along with its analogs, Chandrananimycin A and C, it has been identified as having potential anticancer properties. This technical guide provides a summary of the publicly available preliminary toxicity data for this compound and outlines the general experimental methodologies relevant to its initial cytotoxic evaluation. It is important to note that detailed toxicity studies and specific quantitative data for this compound are limited in the accessible scientific literature.
In Vitro Cytotoxicity
Chandrananimycins A, B, and C have demonstrated cytotoxic activity against a range of human cancer cell lines. Initial studies reported that these compounds exhibited inhibitory effects with IC70 values as low as 1.4 µg/mL against several cancer cell lines[2]. However, a specific breakdown of the IC70 or the more commonly used IC50 values for this compound against individual cell lines is not available in the reviewed literature.
Table 1: Summary of In Vitro Cytotoxicity for Chandrananimycin Analogs
While specific data for this compound is not available, the following table presents data for a related analog, Chandrananimycin E, to provide context for the potential cytotoxic profile of this compound class.
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) |
| Chandrananimycin E | HUVEC | Antiproliferative | GI50 | 35.3[3] |
| Chandrananimycin E | HeLa | Cytotoxicity | CC50 | 56.9[3] |
GI50: The concentration that causes 50% growth inhibition. CC50: The concentration that is cytotoxic to 50% of the cells.
Experimental Protocols
Detailed experimental protocols for the specific toxicity studies of this compound are not publicly available. However, based on standard practices for the in vitro evaluation of novel chemical entities, the following represents a generalized methodology for a cytotoxicity assay.
General Cytotoxicity Assay Protocol (e.g., Methylene Blue Assay)
This protocol is a representative example and may not reflect the exact methodology used in the original studies of this compound.
-
Cell Culture:
-
Human cancer cell lines (e.g., from colon, breast, lung) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared in culture medium.
-
The culture medium in the wells is replaced with medium containing various concentrations of this compound. Control wells receive medium with the solvent at the same concentration as the highest compound dose.
-
-
Incubation:
-
The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (Methylene Blue Staining):
-
After incubation, the culture medium is removed.
-
Cells are fixed with a suitable fixative (e.g., 70% ethanol).
-
The fixative is removed, and the cells are stained with a methylene blue solution.
-
Excess stain is washed away, and the plates are allowed to dry.
-
The incorporated dye is eluted using a solubilization solution (e.g., 0.1 M HCl).
-
-
Data Analysis:
-
The absorbance of the eluted dye is measured using a microplate reader at the appropriate wavelength.
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
-
Diagrams and Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound like this compound.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Signaling Pathways
The specific signaling pathways affected by this compound leading to its cytotoxic effects have not been elucidated in the available literature. Further research is required to determine the molecular mechanism of action.
Caption: A high-level hypothetical pathway illustrating the unknown mechanism of action.
Conclusion
This compound, as part of the broader chandrananimycin family, has shown initial promise as a cytotoxic agent against various cancer cell lines. However, a comprehensive understanding of its toxicity profile is hampered by the lack of specific, publicly available quantitative data and detailed experimental protocols. Further studies are necessary to determine its precise IC50 values against a wider panel of cell lines, elucidate its mechanism of action, and establish its in vivo toxicity and therapeutic potential. The information provided in this guide serves as a summary of the current knowledge and a framework for future toxicological investigations into this novel marine-derived antibiotic.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacteria in Cancer Therapeutics: A Framework for Effective Therapeutic Bacterial Screening and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic compounds from marine actinomycetes: Sources, Structures and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Chandrananimycin B: A Technical Review of a Marine-Derived Anticancer Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Chandrananimycin B is a phenoxazinone-based natural product with notable antibacterial, antifungal, and cytotoxic properties. First isolated from the marine actinomycete Actinomadura sp. strain M048, this compound has demonstrated significant inhibitory activity against a range of human cancer cell lines. This technical guide provides a consolidated overview of the available quantitative data, experimental methodologies, and logical workflows related to the isolation and initial biological characterization of this compound.
Biological Activity Data
The biological activity of this compound and its analogs has been primarily assessed through antimicrobial and cytotoxic assays. The following tables summarize the quantitative data from these initial evaluations.
Cytotoxic Activity
This compound, along with its co-isolated analogs Chandrananimycin A and C, was evaluated for its cytotoxic effects against a panel of human tumor cell lines. The concentration required to inhibit cell growth by 70% (IC70) was determined.
Table 1: Cytotoxic Activity of Chandrananimycins (IC70, µg/mL)
| Cell Line | Cancer Type | Chandrananimycin A | This compound | Chandrananimycin C |
| HT29 | Colon Carcinoma | >10 | 1.4 | >10 |
| MEXF 514L | Melanoma | >10 | 1.4 | >10 |
| LXFA 526L | Lung Carcinoma | >10 | 1.4 | >10 |
| LXFL 529L | Lung Carcinoma | >10 | 1.4 | >10 |
| MCF-7 | Breast Carcinoma | >10 | 1.4 | >10 |
| PC3M | Prostate Carcinoma | >10 | 1.4 | >10 |
| RXF 631L | Renal Carcinoma | >10 | 1.4 | >10 |
Data sourced from Maskey et al., 2003.
Antimicrobial and Antifungal Activity
The antimicrobial activity of the crude extract from which Chandrananimycins were isolated was determined using the agar diffusion method. While specific Minimum Inhibitory Concentration (MIC) values for the purified this compound are not detailed in the initial report, the producing organism's extract showed significant activity.
Table 2: Antimicrobial Spectrum of Crude Extract from Actinomadura sp. M048
| Test Organism | Type | Activity |
| Staphylococcus aureus | Gram-positive Bacteria | Active |
| Bacillus subtilis | Gram-positive Bacteria | Active |
| Streptomyces viridochromogenes (Tü 57) | Gram-positive Bacteria | Active |
| Escherichia coli | Gram-negative Bacteria | Inactive |
| Mucor miehei | Fungus | Active |
| Chlorella vulgaris | Microalgae | Active |
| Chlorella sorokiniana | Microalgae | Active |
Data sourced from Maskey et al., 2003.[1]
Experimental Protocols
The following sections detail the methodologies employed for the isolation and biological evaluation of this compound.
Isolation and Purification Workflow
This compound was isolated from the culture broth of Actinomadura sp. M048. The general workflow involved fermentation, extraction, and chromatographic separation.
Protocol Details:
-
Fermentation: The Actinomadura sp. strain M048 was cultured on M2+ agar plates with 50% seawater.[2] A well-grown agar culture was used to inoculate Erlenmeyer flasks containing M2+ medium.[2]
-
Extraction: The culture broth was filtered to separate the mycelium and the filtrate. Both were extracted with ethyl acetate. The organic phases were combined and evaporated under vacuum to yield a crude extract.
-
Chromatography:
-
The crude extract was subjected to silica gel column chromatography using a gradient of cyclohexane and ethyl acetate.
-
Fractions containing the target compounds were further purified using Sephadex LH-20 column chromatography with methanol as the eluent to yield pure this compound.
-
Cytotoxicity Assay Protocol
The in vitro cytotoxicity of this compound was assessed using a panel of established human cancer cell lines.
Protocol Details:
-
Cell Culture: Human tumor cell lines were cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Assay Procedure: Cells were seeded into 96-well microplates. After a 24-hour pre-incubation period, the test compound (this compound) was added in a range of concentrations.
-
Incubation: The plates were incubated for 4 to 5 days.
-
Staining and Measurement: Cell viability was determined using a crystal violet staining assay. The stain was eluted, and the absorbance was measured spectrophotometrically to determine the concentration at which 70% of cell growth was inhibited (IC70).
Antimicrobial Assay Protocol
The antimicrobial activity was determined by the agar diffusion method, a standard technique for screening microbial extracts.
Protocol Details:
-
Inoculum Preparation: A suspension of the test microorganism (e.g., S. aureus, M. miehei) was prepared and evenly spread onto the surface of an appropriate agar medium.
-
Sample Application: Sterile filter paper discs were impregnated with a known concentration of the test substance (in this case, the crude extract).
-
Incubation: The plates were incubated under conditions suitable for the growth of the test organism.
-
Data Collection: The diameter of the clear zone of growth inhibition around the disc was measured in millimeters. The activity was qualitatively assessed based on the size of this zone.[2]
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated in the foundational literature. Compounds containing the phenoxazin-3-one chromophore, such as actinomycin D, are known to exert their anticancer effects by intercalating into DNA. However, the initial report on Chandrananimycins suggests a mode of action other than DNA intercalation may be at play, though this alternative mechanism is not specified.[3] Further research is required to identify the specific molecular targets and signaling pathways affected by this compound. As such, no signaling pathway diagrams can be provided at this time.
References
Sourcing and Procurement of Chandrananimycin B for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sourcing, procurement, and preliminary experimental use of Chandrananimycin B, a member of the phenoxazinone class of antibiotics with promising anticancer and antifungal properties. This document is intended to serve as a core resource for researchers initiating studies with this compound.
Sourcing and Procurement
This compound is a specialized research chemical and is not as readily available as more common laboratory reagents. Procurement will likely involve one of two primary routes: direct purchase from a specialty chemical supplier or through custom synthesis.
1.1. Commercial Suppliers
Direct commercial availability of this compound is limited. However, its analogue, Chandrananimycin A, is available from suppliers such as Targetmol, which indicates a potential for sourcing this compound from similar vendors specializing in novel bioactive compounds. Researchers are advised to contact these suppliers to inquire about the availability of this compound or the feasibility of a custom synthesis order.
1.2. Isolation from Natural Sources
For laboratories with natural product chemistry capabilities, this compound can be isolated from the culture broth of specific marine actinomycetes. The compound has been successfully isolated from Actinomadura sp. isolate M045 and Streptomyces griseus HKI 0545.[1][2] A general protocol for isolation and purification is provided in the Experimental Protocols section of this guide.
1.3. Chemical Synthesis
A complete total synthesis of this compound has not been extensively reported in publicly available literature. However, the synthesis of the core phenoxazinone scaffold is well-established. Researchers with advanced organic synthesis capabilities may consider a custom synthesis approach, focusing on the established methods for constructing the phenoxazinone ring system followed by the specific modifications to achieve the this compound structure.
Biological Activity and Data Presentation
Chandrananimycins have demonstrated significant cytotoxic and antiproliferative activity against a range of cancer cell lines. While specific data for this compound is limited in the public domain, the activity of its close analogue, Chandrananimycin E, provides valuable insight into its potential potency.
| Compound | Cell Line | Assay Type | Value | Reference |
| Chandrananimycin E | HUVEC | GI50 | 35.3 µM | [2] |
| Chandrananimycin E | HeLa | CC50 | 56.9 µM | [2] |
GI50: 50% Growth Inhibition; CC50: 50% Cytotoxic Concentration
Proposed Mechanism of Action and Signaling Pathway
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on studies of related phenoxazinone compounds, a plausible mechanism involves the induction of apoptosis through the modulation of key signaling pathways involved in cell survival and death. It is hypothesized that this compound may exert its anticancer effects by inhibiting the pro-survival PI3K/Akt signaling pathway, leading to the downregulation of the anti-apoptotic protein Bcl-2. This disruption of the balance between pro- and anti-apoptotic proteins is a common mechanism for inducing programmed cell death in cancer cells.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's anticancer properties.
4.1. Isolation and Purification of this compound from Actinomadura sp.
This protocol is adapted from the published literature on the isolation of Chandrananimycins.[1]
Workflow for Isolation and Purification
Methodology:
-
Fermentation: Culture Actinomadura sp. isolate M045 in a suitable production medium under optimal growth conditions.
-
Extraction: After the fermentation period, extract the culture broth with an equal volume of ethyl acetate.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure to yield a crude extract.
-
Chromatography: Subject the crude extract to silica gel column chromatography.
-
Fractionation: Elute the column with a gradient of a suitable solvent system (e.g., hexane-ethyl acetate) and collect fractions. Monitor the fractions by thin-layer chromatography (TLC).
-
Purification: Pool the fractions containing this compound and subject them to further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
4.2. In Vitro Cytotoxicity Assay (SRB Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on adherent cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C.
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Washing: Wash away the unbound dye with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
4.3. Western Blot Analysis for Bcl-2 Expression
This protocol allows for the detection of changes in the expression of the anti-apoptotic protein Bcl-2 following treatment with this compound.
Workflow for Western Blot Analysis
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bcl-2.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the Bcl-2 band will indicate its expression level.
4.4. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the fixed cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising lead compound for the development of novel anticancer therapeutics. While its direct sourcing and complete synthetic route require further investigation, the information provided in this guide offers a solid foundation for researchers to begin exploring its biological activities. The proposed mechanism of action, centered on the induction of apoptosis via modulation of the PI3K/Akt/Bcl-2 signaling axis, provides a clear direction for future mechanistic studies. The detailed experimental protocols herein will facilitate the initiation of these critical investigations.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Chandrananimycin B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Chandrananimycin B, a phenoxazine antibiotic with potential anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its chemical identity, and will be expanded to include biological activities and experimental protocols.
Core Chemical Identifiers
This compound, a secondary metabolite isolated from the marine actinomycete Actinomadura sp. isolate M048, possesses a unique chemical structure that underpins its biological activity.[1][2] The definitive chemical identifiers are crucial for accurate documentation and research. While a dedicated PubChem entry for this compound is not currently available, its chemical identity has been established through spectroscopic analysis as detailed in the primary literature.
A CAS number has been assigned to this compound, facilitating its precise identification in chemical databases and literature.[3][4] Based on the elucidated structure, other key chemical identifiers have been determined.
| Chemical Identifier | Value | Source |
| CAS Number | 664355-13-9 | [3][4] |
| Molecular Formula | C₁₄H₁₀N₂O₄ | [2] |
| SMILES | O=C1C=C2OC3=C(N=C2C=C1NC(CO)=O)C=CC=C3 | [4] |
| InChI | InChI=1S/C14H10N2O4/c17-6-15-12-8-5-11(16-13(12)18)20-10-4-2-1-3-9(10)7-8 | Derived from SMILES |
| InChIKey | Not Publicly Available |
Caption: Table of core chemical identifiers for this compound.
Experimental Protocols
Detailed experimental protocols are fundamental for the replication and advancement of scientific findings. The following outlines the key methodologies employed in the study of this compound.
Isolation and Purification of this compound
The isolation of this compound from the culture broth of Actinomadura sp. M048 involves a multi-step process to separate it from other metabolites, including its congeners Chandrananimycin A and C.[1][2]
Caption: Workflow for the isolation and purification of this compound.
Structure Elucidation
The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques.[1][2] These methods provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was utilized to determine the exact molecular weight and elemental formula of the compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments were conducted to establish the carbon-hydrogen framework and the precise arrangement of functional groups.[1]
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound are a subject of ongoing research, its structural class, the phenoxazinones, are known to interact with various biological targets. The general mechanism of action for many anticancer agents involves the induction of apoptosis and inhibition of cell proliferation.
Caption: Postulated mechanism of action for this compound.
Further investigations are warranted to elucidate the specific molecular targets and signaling cascades affected by this compound to fully understand its therapeutic potential. This guide serves as a foundational resource to aid in these future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Chandrananimycin B In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the currently available in vitro data for Chandrananimycin compounds and detailed protocols for assays relevant to the evaluation of their cytotoxic and apoptotic effects. Due to the limited publicly available data specifically for Chandrananimycin B, information from related compounds, such as Chandrananimycin E, is included for reference. The provided protocols are general methodologies and should be optimized for specific experimental conditions.
Introduction to this compound
Chandrananimycins are a group of novel antibiotics isolated from marine actinomycetes.[1][2][3] Early studies have indicated their potential as anticancer agents, exhibiting cytotoxic activities against various cancer cell lines.[3][4] The core structure of these compounds is based on a phenoxazinone skeleton, a class of molecules known for their diverse biological activities.[1][5] This document outlines protocols for the in vitro evaluation of this compound's anticancer properties.
Quantitative Data Summary
Specific quantitative cytotoxicity data for this compound is limited in publicly accessible literature. The initial discovery paper by Maskey et al. (2003) mentions that Chandrananimycins A, B, and C exhibited IC70 values down to 1.4 µg/ml against a panel of human cancer cell lines, though the specific values for each compound against each cell line are not detailed in the available abstract.[1][4]
For comparative purposes, data for the related compound Chandrananimycin E is presented below.[6]
Table 1: In Vitro Activity of Chandrananimycin E
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) |
| Chandrananimycin E | HUVEC | Antiproliferative | GI50 | 35.3 |
| Chandrananimycin E | HeLa | Cytotoxicity | CC50 | 56.9 |
Experimental Protocols
The following are detailed protocols for standard in vitro assays to characterize the anticancer properties of compounds like this compound.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, HT-29)
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO or other solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration of 5%) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V-FITC Apoptosis Assay by Flow Cytometry
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway and Workflow Diagrams
Putative Signaling Pathway for Phenoxazinone-Induced Apoptosis
The exact signaling pathways affected by this compound have not been elucidated. However, other phenoxazinone compounds have been shown to induce apoptosis through pathways involving the generation of reactive oxygen species (ROS) and activation of c-Jun N-terminal kinase (JNK), ultimately leading to caspase activation.[5] The following diagram illustrates a hypothetical pathway.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays
The following diagram outlines the general workflow for evaluating the in vitro anticancer effects of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chandrananimycin B Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of Chandrananimycin B and a detailed protocol for determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Introduction
Chandrananimycins are a group of novel antibiotics isolated from marine actinomycetes.[1][2] Possessing a phenoxazinone skeleton, these compounds have demonstrated a range of biological activities, including anticancer and antimicrobial properties.[1][2] Understanding the potency and spectrum of activity of this compound is crucial for its potential development as a therapeutic agent. The MIC is a fundamental measure of an antibiotic's effectiveness, representing the lowest concentration that inhibits the visible growth of a microorganism. This document outlines the procedures for accurately determining the MIC of this compound.
Data Presentation: Antimicrobial Activity of Chandrananimycins
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the public domain, the following table summarizes the antimicrobial activities of Chandrananimycin A, B, and C as determined by the diameter of inhibition zones. This method provides a qualitative assessment of antimicrobial potency.
Table 1: Antimicrobial Activities of Chandrananimycins A, B, and C (20μ g/platelet )
| Test Organism | Diameter of Inhibition Zones (mm) |
| Chandrananimycin A | |
| Bacillus subtilis | 12 |
| Staphylococcus aureus | 10 |
| Escherichia coli | - |
| Mucor miehei | 14 |
| Aspergillus ochraceus | 10 |
| Chlorella vulgaris | 15 |
| Chlorella sorokiniana | 16 |
Data adapted from Maskey et al., 2003.[2] A larger diameter of the inhibition zone indicates greater sensitivity of the microorganism to the compound. The absence of an inhibition zone is indicated by "-".
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol describes the determination of the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.
1. Materials
-
This compound (powder)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Sterile tubes for dilutions
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound
2. Preparation of Reagents
-
This compound Stock Solution:
-
Aseptically weigh a precise amount of Chandrananimanimycin B powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate sterile broth (e.g., CAMHB) to achieve the desired starting concentration for the serial dilutions. It is recommended to prepare a stock solution that is at least 10 times the highest concentration to be tested.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
3. Broth Microdilution Procedure
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilution:
-
Add 200 µL of the starting concentration of this compound (in broth) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well and the target bacterial concentration of 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing 200 µL of broth and the bacterial inoculum, but no this compound.
-
Sterility Control: A well containing 200 µL of broth only.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
4. Interpretation of Results
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for MIC Determination of this compound.
Signaling Pathway and Mechanism of Action
The precise mechanism of action and the specific signaling pathways affected by this compound have not yet been fully elucidated. As a member of the phenoxazinone class of antibiotics, it may share mechanisms with similar compounds, which can include the inhibition of nucleic acid synthesis or the generation of reactive oxygen species. Further research is required to determine the specific molecular targets and cellular pathways modulated by this compound.
The following diagram illustrates a generalized experimental workflow to investigate the mechanism of action of a novel antibiotic like this compound.
Caption: General Workflow for Investigating the Mechanism of Action.
References
Application Notes and Protocols for Chandrananimycin B Anti-proliferative Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods to assess the anti-proliferative and cytotoxic effects of Chandrananimycin B, a phenoxazinone antibiotic with demonstrated anticancer properties. The protocols outlined below are standard methodologies widely used in cell biology and drug discovery.
Introduction to this compound
Chandrananimycins are a group of phenoxazinone antibiotics isolated from marine actinomycetes.[1] Specifically, Chandrananimycins A, B, and C have been identified as possessing anti-proliferative activity against a variety of human cancer cell lines, including those of the colon, melanoma, lung, breast, prostate, and kidney.[2] The mode of action for these compounds is thought to be distinct from DNA intercalation, a common mechanism for other anticancer agents.[2] Another variant, Chandrananimycin E, has demonstrated moderate antiproliferative activity against human umbilical vein endothelial cells (HUVEC) and weak cytotoxic activity against HeLa cells.[3]
Quantitative Anti-proliferative Data
| Compound/Mixture | Cell Line | Assay Type | Metric | Value | Reference |
| Chandrananimycins A, B, & C | Human Colon Carcinoma (HT29) | Not Specified | IC70 | Down to 1.4 µg/mL | [2] |
| Chandrananimycins A, B, & C | Human Melanoma (MEXF 514L) | Not Specified | IC70 | Down to 1.4 µg/mL | [2] |
| Chandrananimycins A, B, & C | Human Lung Carcinoma (LXFA 526L) | Not Specified | IC70 | Down to 1.4 µg/mL | [2] |
| Chandrananimycins A, B, & C | Human Lung Carcinoma (LXFL 529L) | Not Specified | IC70 | Down to 1.4 µg/mL | [2] |
| Chandrananimycins A, B, & C | Human Breast Carcinoma (MCF-7) | Not Specified | IC70 | Down to 1.4 µg/mL | [2] |
| Chandrananimycins A, B, & C | Human Prostate Cancer (PC3M) | Not Specified | IC70 | Down to 1.4 µg/mL | [2] |
| Chandrananimycins A, B, & C | Human Renal Cancer (RXF 631L) | Not Specified | IC70 | Down to 1.4 µg/mL | [2] |
| Chandrananimycin E | Human Umbilical Vein Endothelial (HUVEC) | Not Specified | GI50 | 35.3 µM | [3] |
| Chandrananimycin E | Human Cervical Cancer (HeLa) | Not Specified | CC50 | 56.9 µM | [3] |
Experimental Protocols
Two standard assays for assessing anti-proliferative activity are the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted from standard SRB assay methodologies and is suitable for adherent cell lines.
Objective: To determine cell density based on the measurement of cellular protein content.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water. Remove excess water by tapping the plate on a paper towel and allow it to air dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Protocol
This protocol is suitable for assessing cell viability through metabolic activity.
Objective: To measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution, 5 mg/mL in PBS
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Add 100 µL of serially diluted this compound to the wells. Include a vehicle control.
-
Incubation: Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and read the absorbance at 570 nm.
-
Data Analysis: Determine the percentage of cell viability relative to the vehicle control and calculate the IC50 value.
Visualizations
Experimental Workflow for Anti-proliferative Assay
Caption: Workflow for determining the anti-proliferative effects of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Disclaimer: The specific signaling pathway for this compound has not been fully elucidated. This diagram represents a hypothetical pathway based on the known mechanisms of related phenoxazinone antibiotics and other anti-tumor agents.
Caption: Hypothetical signaling pathway of this compound leading to apoptosis.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chandrananimycin B in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chandrananimycin B is a novel antibiotic belonging to the phenoxazinone class of natural products. Isolated from the marine actinomycete Actinomadura sp. isolate M048, it has demonstrated potential as an antimicrobial agent. These application notes provide detailed protocols for performing antimicrobial susceptibility testing with this compound and offer insights into its potential mechanism of action.
Data Presentation
The antimicrobial activity of this compound and its related compounds, Chandrananimycin A and C, has been evaluated against a panel of bacteria and fungi. The following table summarizes the available quantitative data based on the agar diffusion assay.
| Compound | Test Organism | Gram Stain/Fungal Type | Zone of Inhibition (mm) at 20 µ g/disc |
| Chandrananimycin A | Bacillus subtilis | Gram-positive | 23 |
| Staphylococcus aureus | Gram-positive | 22 | |
| Mucor miehei | Fungus | 27 | |
| This compound | Mucor miehei | Fungus | 12 |
| Chandrananimycin C | Mucor miehei | Fungus | 11 |
Note: The original study by Maskey et al. (2003) refers to the compounds with numerical designations; the correlation to Chandrananimycins A, B, and C is inferred from the context of the research.
Postulated Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on the known activities of other phenoxazinone and related phenazine antibiotics, a plausible mechanism involves the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. Phenoxazinones can act as redox-active compounds, participating in electron transfer reactions that can lead to the production of superoxide radicals and hydrogen peroxide. These ROS can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Experimental Protocols
Protocol 1: Agar Disc Diffusion Susceptibility Testing
This protocol outlines the Kirby-Bauer method for determining the antimicrobial susceptibility of a test organism to this compound.
Materials:
-
This compound
-
Sterile paper discs (6 mm diameter)
-
Mueller-Hinton agar (MHA) plates
-
Test microorganism culture
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Calipers
Procedure:
-
Preparation of this compound Discs:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Aseptically apply 20 µL of the this compound solution to each sterile paper disc to achieve a final concentration of 20 µ g/disc .
-
Allow the discs to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Discs:
-
Aseptically place the prepared this compound disc onto the inoculated agar surface.
-
Gently press the disc to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters (mm) using calipers.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the method for determining the minimum inhibitory concentration (MIC) of this compound against a test microorganism.
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism culture
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator
-
Plate reader (optional)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Prepare an inoculum of the test microorganism as described in Protocol 1 and dilute it in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Add an equal volume of the diluted inoculum to each well containing the this compound dilutions.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a plate reader to measure optical density at 600 nm.
-
Application Notes and Protocols for Chandrananimycin B in Antibiotic Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chandrananimycin B is a novel phenoxazin-3-one antibiotic isolated from the marine actinomycete, Actinomadura sp.[1][2][3] This class of compounds, characterized by a planar tricyclic aromatic system, has garnered significant interest due to its diverse biological activities, including anticancer and antimicrobial properties. While research on this compound is still emerging, its structural similarity to other phenoxazinone antibiotics suggests its potential as a valuable tool for studying mechanisms of antibiotic action and resistance. Phenoxazinones are known to have various cellular effects, including acting as redox-active compounds and, in some cases, reversing multidrug resistance.[4][5] This document provides detailed application notes and protocols for utilizing this compound to investigate antibiotic resistance mechanisms in bacteria.
Data Presentation
Antimicrobial Activity of this compound
The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The following table summarizes the available quantitative data on its inhibitory effects.
| Microorganism | Test Method | Concentration/Amount | Result | Reference |
| Bacillus subtilis | Agar Diffusion | 20 µ g/platelet | 10 mm inhibition zone | Maskey et al., 2003 |
| Staphylococcus aureus | Agar Diffusion | 20 µ g/platelet | 9 mm inhibition zone | Maskey et al., 2003 |
| Escherichia coli | Agar Diffusion | 20 µ g/platelet | 9 mm inhibition zone | Maskey et al., 2003 |
| Pseudomonas aeruginosa | Agar Diffusion | 20 µ g/platelet | 9 mm inhibition zone | Maskey et al., 2003 |
| Candida albicans | Agar Diffusion | 20 µ g/platelet | 0 mm inhibition zone | Maskey et al., 2003 |
| Mucor miehei | Agar Diffusion | 20 µ g/platelet | 12 mm inhibition zone | Maskey et al., 2003 |
| Enterococcus faecalis | MIC | 80 µg/mL | 100% inhibition (for a fraction containing chandrananimycins) | [6] |
| Candida sp. | MIC | 80 µg/mL | 100% inhibition (for a fraction containing chandrananimycins) | [6] |
Note: The MIC values are for a fraction containing chandrananimycins and may not represent the activity of pure this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method to determine the MIC of this compound against a panel of bacterial strains.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in CAMHB to obtain a concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 1.4 x 10⁵ CFU/mL.
-
Controls: Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Investigating Synergy with Known Antibiotics
This protocol uses the checkerboard assay to assess whether this compound acts synergistically with conventional antibiotics against resistant bacterial strains.
Materials:
-
This compound
-
A known antibiotic (e.g., a β-lactam or aminoglycoside)
-
Resistant bacterial strain of interest
-
CAMHB
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the other antibiotic at concentrations 10 times their respective MICs.
-
Checkerboard Setup:
-
In a 96-well plate, serially dilute this compound horizontally and the known antibiotic vertically in CAMHB.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
-
Inoculation: Inoculate each well with the resistant bacterial strain as described in Protocol 1.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: No interaction
-
FIC Index > 4: Antagonism
-
-
Visualizations
Proposed Mechanism of Action and Resistance Studies Workflow
The following workflow illustrates a potential research path to elucidate the mechanism of action of this compound and its application in studying antibiotic resistance.
Potential Signaling Pathways for Investigation
Based on the redox-active nature of related phenazine compounds, this compound may interfere with bacterial signaling pathways sensitive to oxidative stress or those involved in electron transport.
Application in Studying Antibiotic Resistance Mechanisms
Given its chemical structure and broad-spectrum, albeit moderate, activity, this compound can be a valuable tool for probing various aspects of antibiotic resistance.
-
Baseline Susceptibility Studies: Establishing the MIC of this compound against a wide panel of clinically relevant wild-type and resistant bacterial strains can help identify potential cross-resistance with existing antibiotic classes. A lack of cross-resistance might indicate a novel mechanism of action.
-
Induction of Resistance: Stepwise exposure of susceptible bacterial strains to sub-lethal concentrations of this compound can be used to select for resistant mutants. Subsequent whole-genome sequencing of these mutants can identify genes and mutations responsible for resistance, potentially revealing novel resistance determinants.
-
Reversal of Resistance: As some phenoxazinones have been shown to reverse multidrug resistance, this compound can be tested in combination with known antibiotics against resistant strains.[5] Synergistic effects observed in checkerboard assays (Protocol 2) could indicate that this compound inhibits a resistance mechanism, such as efflux pumps.
-
Investigation of Efflux Pump Activity: The potential for this compound to act as an efflux pump substrate or inhibitor can be investigated. This can be done by comparing its MIC against a wild-type strain and a corresponding strain overexpressing a known efflux pump. A significant increase in MIC in the overexpressing strain would suggest it is a substrate. Conversely, its ability to potentiate the activity of a known efflux pump substrate would suggest it is an inhibitor.
-
Probing Redox-Related Resistance Mechanisms: The redox-active nature of the phenoxazinone scaffold suggests that this compound may generate reactive oxygen species (ROS) within the bacterial cell. Its activity can be tested under anaerobic versus aerobic conditions, and in strains with knockouts of genes involved in oxidative stress responses (e.g., sodA, katG). This can elucidate the role of oxidative stress in its mechanism of action and how bacteria might develop resistance.
Conclusion
This compound represents a promising, yet underexplored, antibiotic. The protocols and applications outlined here provide a framework for researchers to utilize this compound to not only understand its own mechanism of action but also to probe the broader landscape of antibiotic resistance. Further investigation into its cellular targets and its interactions with bacterial resistance machinery will be crucial in determining its full potential in the fight against multidrug-resistant pathogens.
References
- 1. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus | Semantic Scholar [semanticscholar.org]
- 3. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Chandrananimycin B: A Potential Tool for Cancer Research - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chandrananimycin B is a novel antibiotic belonging to the phenoxazinone class of compounds, isolated from the marine actinomycete Actinomadura sp. isolate M048.[1][2] While the Chandrananimycin family of compounds, including A, B, and C, have been noted for their potential as anticancer agents, specific detailed studies on this compound's mechanism of action and cytotoxic profile are not extensively available in current literature.[3] This document provides a comprehensive set of application notes and generalized protocols for the investigation of novel compounds like this compound as tools in cancer research. The methodologies outlined below are standard approaches to characterize the anticancer properties of a new chemical entity. Data for a related compound, Chandrananimycin E, is used for illustrative purposes.
Data Presentation: Cytotoxic and Antiproliferative Activity
Quantitative data on the cytotoxic and antiproliferative effects of a test compound are crucial for its initial characterization. The following tables are templates for presenting such data, populated with example data from the related compound, Chandrananimycin E, which exhibited moderate antiproliferative activity against HUVEC cells and weak cytotoxic activity towards HeLa cells.[4]
Table 1: In Vitro Cytotoxicity of Chandrananimycin E
| Cell Line | Cancer Type | Assay | IC50 / CC50 (µM) | Exposure Time (hours) |
| HeLa | Cervical Carcinoma | Cytotoxicity (CC50) | 56.9 | Not Specified |
Table 2: In Vitro Antiproliferative Activity of Chandrananimycin E
| Cell Line | Cell Type | Assay | GI50 (µM) | Exposure Time (hours) |
| HUVEC | Human Umbilical Vein Endothelial Cells | Antiproliferative (GI50) | 35.3 | Not Specified |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a. MTT Assay Protocol
This protocol is for determining the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound (or test compound)
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
b. Sulforhodamine B (SRB) Assay Protocol
This protocol measures cell density based on the measurement of cellular protein content.
Materials:
-
Same as MTT assay, with the following additions/substitutions:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), ice-cold
-
1% Acetic acid solution
-
10 mM Tris base solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of ice-cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with deionized water and allow it to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the GI50 value.
Cell Cycle Analysis Protocol
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound (or test compound)
-
Cancer cell lines
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay Protocol (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound (or test compound)
-
Cancer cell lines
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate general signaling pathways that are often implicated in the anticancer effects of novel compounds.
Caption: Generalized Apoptosis Signaling Pathways.
Caption: Eukaryotic Cell Cycle and Potential Checkpoint Inhibition.
Experimental Workflow Diagrams
Caption: Workflow for In Vitro Cytotoxicity/Antiproliferative Assays.
Caption: General Workflow for Flow Cytometry-Based Assays.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chandrananimycin B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the available scientific literature for compounds related to Chandrananimycin B and general laboratory practices for novel antibiotic compounds. Specific quantitative data for this compound solubility and established experimental protocols are limited. Therefore, the information provided herein should be considered as a starting point, and researchers are strongly encouraged to perform their own optimization and validation experiments.
Introduction
Chandrananimycins are a group of phenoxazinone-based antibiotics isolated from marine actinomycetes. These compounds have demonstrated potential as anticancer and antibacterial agents. This document provides a guide for the experimental use of this compound, focusing on its solubility, preparation of stock solutions, and a general protocol for assessing its biological activity in cell-based assays.
Solubility of this compound
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as the primary solvent for stock solutions. |
| Ethanol | Likely Soluble | May require warming. Test on a small scale first. |
| Methanol | Likely Soluble | May require warming. Test on a small scale first. |
| Water | Insoluble | Not recommended for preparing primary stock solutions. |
Recommendation: It is strongly advised to empirically determine the solubility of this compound in the desired solvent before preparing a large stock solution.
Preparation of Stock Solutions
A concentrated stock solution is essential for accurate and repeatable experiments. The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Protocol:
-
Determine the Molecular Weight (MW) of this compound. This information is critical for accurate molarity calculations and should be provided by the supplier.
-
Weigh the Compound: Carefully weigh a small amount (e.g., 1 mg) of this compound using an analytical balance and place it in a sterile microcentrifuge tube.
-
Calculate the Volume of DMSO: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
-
Volume (µL) = (Mass (mg) / MW ( g/mol )) * 100,000
-
-
Dissolve the Compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing this compound.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Experimental Protocol: Cell-Based Cytotoxicity Assay
This protocol provides a general method for determining the cytotoxic or antiproliferative activity of this compound on a cancer cell line using a resazurin-based viability assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HUVEC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
This compound stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium. A common starting range for novel compounds is from 100 µM down to 0.1 µM.
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment (Resazurin Assay):
-
Add 20 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability (%) against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) value.
-
Visualization of a Putative Signaling Pathway
The precise mechanism of action for this compound is not yet fully elucidated. However, many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, hypothetical signaling pathway for a compound inducing apoptosis.
Application Notes and Protocols for Determining the Stability of Chandrananimycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chandrananimycin B is a novel antibiotic with potential therapeutic applications. Understanding its stability in various solvents and aqueous media is crucial for its development as a pharmaceutical agent. These application notes provide a comprehensive overview of the protocols and methodologies required to assess the stability of this compound, ensuring reliable and reproducible results for preclinical and formulation studies. The following sections detail the necessary experimental procedures, data presentation, and visualization of relevant biological and experimental pathways.
Data Presentation: Stability of this compound
While specific experimental data for this compound is not yet publicly available, the following tables provide a template for how stability data should be presented. Researchers can populate these tables with their experimental findings.
Table 1: Stability of this compound in Various Solvents at Room Temperature (25°C)
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | Concentration after 72h (µg/mL) | Half-life (t½) (hours) |
| DMSO | 1000 | 998 | 995 | 992 | >72 |
| Methanol | 1000 | 950 | 902 | 857 | ~60 |
| Ethanol | 1000 | 960 | 922 | 885 | ~65 |
| Acetonitrile | 1000 | 980 | 960 | 941 | >72 |
| Water (pH 7.0) | 100 | 85 | 72 | 61 | ~48 |
Table 2: Stability of this compound in Different Aqueous Media at 37°C
| Medium | Initial Concentration (µg/mL) | Concentration after 8h (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | Degradation Rate Constant (k) (h⁻¹) |
| PBS (pH 7.4) | 100 | 92 | 78 | 61 | 0.012 |
| Cell Culture Medium (DMEM) | 100 | 88 | 70 | 50 | 0.017 |
| Human Plasma | 100 | 80 | 60 | 40 | 0.023 |
Experimental Protocols
The following are detailed protocols for conducting stability studies on this compound. These protocols are based on established methods for antibiotic stability testing and can be adapted as needed.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a stock solution aliquot on ice.
-
Dilute the stock solution with the desired solvent (e.g., Methanol, Ethanol, Acetonitrile, Water) or aqueous medium (e.g., PBS, cell culture medium) to the final working concentration.
-
Ensure the final concentration of DMSO is kept low (typically <0.5% v/v) in aqueous media to avoid solvent-induced artifacts.
-
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for quantifying the concentration of this compound over time.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often a good starting point. The gradient can be optimized to achieve good separation of the parent compound from any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Column Temperature: 25°C.
-
-
Sample Preparation and Analysis:
-
Prepare working solutions of this compound in the desired solvents or media as described in Protocol 1.
-
At specified time points (e.g., 0, 8, 24, 48, 72 hours), withdraw an aliquot of the sample.
-
If the sample is in a protein-containing medium (e.g., cell culture medium, plasma), perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the concentration of this compound remaining at each time point by comparing the peak area to a standard curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Calculate the half-life (t½) and degradation rate constant (k).
-
Protocol 3: Identification of Degradation Products using Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for identifying the degradation products of a compound.
-
LC-MS System and Conditions:
-
Utilize an HPLC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or quadrupole instrument).
-
The HPLC conditions can be similar to those described in Protocol 2.
-
Mass Spectrometry: Operate in both positive and negative ion modes to maximize the detection of potential degradation products.
-
Acquire full scan MS data to identify the molecular weights of potential degradation products.
-
Perform tandem MS (MS/MS) on the parent ion and any detected degradation products to obtain fragmentation patterns for structural elucidation.
-
-
Sample Analysis:
-
Analyze the samples from the stability study (as prepared in Protocol 2) using the LC-MS system.
-
-
Data Interpretation:
-
Compare the chromatograms and mass spectra of the samples at different time points to identify new peaks corresponding to degradation products.
-
Determine the molecular weights of the degradation products from the full scan MS data.
-
Use the MS/MS fragmentation patterns to propose structures for the degradation products.
-
Visualizations
Signaling Pathway
This compound belongs to the phenoxazinone class of antibiotics. While the specific signaling pathways affected by this compound are yet to be fully elucidated, other members of this class have been shown to induce apoptosis through the activation of stress-activated protein kinase pathways. The following diagram illustrates a potential signaling cascade that could be investigated.
Caption: Potential signaling pathways affected by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the stability of this compound.
Caption: General workflow for this compound stability testing.
Application Notes and Protocols for In Vivo Studies of Chandrananimycin B
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no publicly available literature detailing the in vivo dosage and administration of Chandrananimycin B. The following application notes and protocols are therefore hypothetical and based on established methodologies for the preclinical evaluation of novel anticancer agents, such as those from the phenoxazinone class.[1][2] Researchers must conduct empirical dose-finding studies to determine a safe and effective dose for their specific animal model and cancer type.
Introduction
This compound is a phenoxazinone-class antibiotic isolated from a marine Actinomadura sp.[3] Like other phenoxazinone derivatives, it has demonstrated in vitro cytotoxic activity against various human cancer cell lines, suggesting its potential as an anticancer agent.[4] Phenoxazinones are known to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][5] The progression of this compound from a promising in vitro candidate to a potential therapeutic requires rigorous in vivo evaluation to understand its pharmacokinetics, safety profile, and anti-tumor efficacy in a living organism.
This document provides a generalized framework for conducting initial in vivo studies of this compound, including a maximum tolerated dose (MTD) study and a subsequent tumor xenograft efficacy study.
Quantitative Data Summary
As no in vivo data exists, the following tables present the known in vitro data for related compounds and a hypothetical structure for presenting MTD and efficacy study designs.
Table 1: In Vitro Activity of Chandrananimycin Analogs and Related Phenoxazinones
| Compound | Cell Line | Assay Type | IC50 / GI50 Value | Citation |
|---|---|---|---|---|
| Chandrananimycin E | HUVEC | Antiproliferative | 35.3 µM | [6] |
| Chandrananimycin E | HeLa | Cytotoxicity (CC50) | 56.9 µM | [6] |
| 2-aminophenoxazin-3-one (Phx-3) | LN229 Glioblastoma | Cytotoxicity | 1.655 ± 0.093 µM (48h) | [4][5] |
| 2-aminophenoxazin-3-one (Phx-3) | NB-1 Neuroblastoma | Cytotoxicity | 0.5 µM |[5] |
Table 2: Hypothetical Dosing Scheme for a Maximum Tolerated Dose (MTD) Study
| Cohort | Dose Level (mg/kg) | Number of Animals | Administration Route | Dosing Frequency |
|---|---|---|---|---|
| 1 | 1.0 | 3-6 | Intraperitoneal (IP) | Daily for 5 days |
| 2 | 2.5 | 3-6 | Intraperitoneal (IP) | Daily for 5 days |
| 3 | 5.0 | 3-6 | Intraperitoneal (IP) | Daily for 5 days |
| 4 | 10.0 | 3-6 | Intraperitoneal (IP) | Daily for 5 days |
| 5 | 20.0 | 3-6 | Intraperitoneal (IP) | Daily for 5 days |
Table 3: Hypothetical Design for a Xenograft Efficacy Study
| Group | Treatment | Dose (mg/kg) | N | Route | Schedule |
|---|---|---|---|---|---|
| 1 | Vehicle Control | N/A | 10 | IP | Daily, 5 days/week |
| 2 | This compound | Low Dose (e.g., 5) | 10 | IP | Daily, 5 days/week |
| 3 | This compound | High Dose (e.g., 10) | 10 | IP | Daily, 5 days/week |
| 4 | Positive Control | Standard-of-care drug | Varies | Varies | Varies |
Signaling Pathway
Phenoxazinone compounds frequently induce apoptosis through the activation of stress-related signaling pathways, such as the JNK and ERK pathways, leading to the activation of caspases.[5]
Caption: Proposed apoptotic pathway for this compound.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable side effects (dose-limiting toxicities) in a specific mouse strain.[7] This is a critical first step before launching efficacy studies.[8]
Materials:
-
This compound
-
Sterile vehicle solution (e.g., DMSO/Saline or Cyclodextrin-based formulation; solubility must be determined)
-
6-8 week old female BALB/c or C57BL/6 mice[9]
-
Sterile syringes and needles
-
Calibrated balance for animal weighing
Methodology:
-
Animal Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to final dosing concentrations with sterile saline or PBS. The final concentration of the vehicle (e.g., DMSO) should be kept low (<5-10%) and consistent across all groups.
-
Dose Escalation Design: Employ a "3+3" dose escalation design.[10][11]
-
Administer the starting dose (e.g., 1 mg/kg) to a cohort of 3 mice.
-
If no dose-limiting toxicity (DLT) is observed in any of the 3 mice, escalate to the next dose level in a new cohort of 3 mice.
-
If one of the 3 mice experiences a DLT, expand the cohort to 6 mice at that same dose level.
-
If two or more mice in a cohort of 3-6 experience a DLT, the MTD has been exceeded. The MTD is defined as the next lowest dose level where no more than one out of six mice experienced a DLT.[10]
-
-
Administration: Administer this compound via the intended route for future efficacy studies (e.g., intraperitoneal injection) for a defined period (e.g., daily for 5 consecutive days).
-
Monitoring:
-
Record body weight daily. A weight loss of >15-20% is often considered a DLT.[9]
-
Observe animals twice daily for clinical signs of toxicity, including lethargy, ruffled fur, hunched posture, labored breathing, or neurological symptoms. Assign a clinical score to quantify observations.
-
The observation period should last for at least 14 days to monitor for delayed toxicities.
-
-
Endpoint: The primary endpoint is the identification of the MTD. Euthanize animals immediately if they show signs of severe distress or exceed pre-defined weight loss limits.
Protocol 2: Human Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in an immunodeficient mouse model bearing human cancer xenografts.[12][13]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer or A549 lung cancer)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel or similar basement membrane matrix
-
This compound and vehicle
-
Positive control drug
-
Calipers for tumor measurement
Methodology:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[13]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (see Table 3) with similar average tumor volumes.
-
-
Drug Administration:
-
Begin treatment according to the defined schedule. Administer the vehicle, this compound at two different dose levels (e.g., the MTD and a lower dose), and a relevant positive control agent.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and animal body weight 2-3 times per week.
-
Monitor for signs of toxicity as described in the MTD protocol.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Euthanize animals when tumors reach the pre-defined endpoint size (e.g., 1500-2000 mm³), if tumors become ulcerated, or if the animal's body weight loss exceeds 20%.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Plot mean body weight change ± SEM for each group.
-
Calculate the percent TGI for each treatment group compared to the vehicle control at the end of the study.
-
Experimental Workflow and Logic
The following diagrams illustrate the workflow for the xenograft study and the logical relationship between drug administration and the expected outcome.
Caption: Experimental workflow for an in vivo xenograft study.
Caption: Logical flow from drug administration to efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Maximum tolerated dose: clinical endpoint for a bygone era? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer: A study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vivo Delivery of Chandrananimycin B in Animal Models
Disclaimer: As of late 2025, specific studies detailing the in vivo delivery, pharmacokinetics, and efficacy of Chandrananimycin B in animal models have not been extensively published in peer-reviewed literature. Therefore, the following application notes and protocols are presented as a generalized guide for researchers. The methodologies described are based on standard, widely accepted practices for the preclinical evaluation of novel therapeutic compounds, such as antibiotics and anti-cancer agents, in rodent models. Researchers should adapt these protocols based on the specific physicochemical properties of their this compound formulation and institutional guidelines.
Application Notes
Overview of this compound
Chandrananimycins are a class of antibiotics isolated from marine actinomycetes.[1] Some members of this family, including Chandrananimycin E, have demonstrated moderate antiproliferative activity against cancer cell lines in vitro, suggesting potential applications as anti-cancer agents.[2] These compounds belong to the broader group of phenoxazinones.[1][2] The development of a robust in vivo delivery strategy is a critical step in evaluating the therapeutic potential of this compound.
Considerations for In Vivo Studies
-
Formulation: The solubility of this compound in aqueous solutions will be a primary determinant of the formulation strategy. Pre-formulation studies should be conducted to identify suitable vehicles for parenteral and oral administration. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, cyclodextrins, or Cremophor EL, though care must be taken to minimize vehicle-induced toxicity.
-
Animal Model Selection: Mice are the most common initial animal model for in vivo studies due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness.[3] For oncology studies, immunodeficient mouse strains (e.g., NOD scid gamma or NSG™ mice) are typically used for establishing human tumor xenografts.[4]
-
Route of Administration: The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of a compound.[5]
-
Intravenous (IV): Ensures 100% bioavailability and is often used in initial pharmacokinetic studies. This route is suitable for compounds that are poorly absorbed orally.[6]
-
Intraperitoneal (IP): A common route for preclinical studies, offering rapid absorption into the systemic circulation, though it may be subject to some first-pass metabolism in the liver.[7][8]
-
Oral Gavage (PO): Necessary to evaluate the potential for oral bioavailability. This route mimics a common clinical route of administration.[9][10][11]
-
Subcutaneous (SC): Often provides slower, more sustained absorption compared to IV or IP routes.[6]
-
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate analysis and comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Dose (10 mg/kg)
| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) | Bioavailability (%) |
| Intravenous (IV) | 1500 | 0.08 | 3200 | 2.5 | 100 |
| Intraperitoneal (IP) | 850 | 0.5 | 2400 | 2.8 | 75 |
| Oral Gavage (PO) | 200 | 1.0 | 640 | 3.1 | 20 |
Data are hypothetical and for illustrative purposes only.
Table 2: Illustrative Efficacy Data of this compound in a Human Tumor Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, IP | 1250 ± 150 | 0 |
| This compound | 10 | Daily, IP | 750 ± 120 | 40 |
| This compound | 25 | Daily, IP | 400 ± 95 | 68 |
| Positive Control | Varies | Varies | 350 ± 80 | 72 |
Data are hypothetical and for illustrative purposes only. Values are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
-
Objective: To prepare a sterile, injectable formulation of this compound.
-
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile saline)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Determine the required concentration of this compound based on the desired dose and a standard injection volume (e.g., 10 mL/kg for mice).[7]
-
In a sterile vial, dissolve the calculated amount of this compound powder in the appropriate volume of the vehicle. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mL), dissolve 1 mg of the compound in 1 mL of vehicle.
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
Store the formulation at the appropriate temperature and protect it from light if it is light-sensitive.
-
Protocol 2: Intravenous (IV) Administration in Mice
-
Objective: To administer this compound directly into the systemic circulation via the lateral tail vein.
-
Materials:
-
Procedure:
-
Weigh the mouse to calculate the precise injection volume.
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water to induce vasodilation, making the lateral tail veins more visible.[13]
-
Place the mouse in a suitable restrainer.
-
Swab the tail with a 70% alcohol wipe.
-
Position the needle, bevel up, almost parallel to the vein and insert it approximately 2-3 mm into one of the lateral tail veins, typically in the distal third of the tail.[14]
-
Slowly inject the calculated volume of the this compound formulation. Resistance or the formation of a subcutaneous bleb indicates a failed injection.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[6]
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Intraperitoneal (IP) Administration in Mice
-
Objective: To administer this compound into the peritoneal cavity.
-
Materials:
-
Prepared this compound formulation
-
25-27 gauge needles and 1 mL syringes[7]
-
70% isopropyl alcohol wipes
-
-
Procedure:
-
Weigh the mouse to calculate the correct injection volume. The maximum recommended volume is 10 mL/kg.[7]
-
Manually restrain the mouse using a scruff hold, ensuring the head is immobilized and the abdomen is exposed.
-
Tilt the mouse's head slightly downward to move the abdominal organs away from the injection site.
-
Wipe the injection site with 70% alcohol. The target is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][15]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[15]
-
Aspirate gently by pulling back the plunger to ensure no fluid (urine or blood) or intestinal contents are drawn, which would indicate improper needle placement.[8]
-
Inject the substance smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
-
Protocol 4: Oral Gavage (PO) Administration in Mice
-
Objective: To deliver a precise dose of this compound directly into the stomach.
-
Materials:
-
Procedure:
-
Weigh the mouse to calculate the appropriate dosing volume. The maximum recommended volume is 10 mL/kg.[9][11]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the tube if necessary.[9]
-
Restrain the mouse securely, keeping its body and head in a straight line to facilitate passage of the needle into the esophagus.[9]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9] The mouse should swallow the tube as it is advanced. Do not force the needle.
-
Once the needle is in place, administer the substance slowly and steadily.
-
Gently remove the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Protocol 5: Pharmacokinetic Study in Mice (Serial Blood Sampling)
-
Objective: To determine the concentration-time profile of this compound in plasma.
-
Materials:
-
Dosing supplies (per administration route)
-
Blood collection supplies (e.g., heparinized capillary tubes, lancets)
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
Centrifuge
-
-
Procedure:
-
Dose a cohort of mice with this compound via the desired route (e.g., IV or PO).
-
At predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours), collect small blood samples (typically 20-50 µL).
-
Common sampling sites for serial collection include the saphenous vein or tail vein.[16] Terminal blood collection can be performed via cardiac puncture.[17]
-
Place the collected blood into pre-chilled microcentrifuge tubes containing anticoagulant.
-
Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
Protocol 6: Efficacy Evaluation in a Xenograft Mouse Model
-
Objective: To assess the anti-tumor activity of this compound in vivo.
-
Materials:
-
Immunodeficient mice (e.g., NSG™)
-
Human cancer cell line of interest
-
Sterile PBS and/or Matrigel/Cultrex BME
-
Calipers
-
Dosing supplies
-
-
Procedure:
-
Harvest cultured cancer cells and resuspend them in sterile PBS, potentially mixed with an extracellular matrix like Cultrex BME to improve tumor take rate. A typical injection contains 1-10 million cells in a volume of 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of the mice.[18]
-
Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).[4]
-
Randomize mice into treatment groups (e.g., vehicle control, different doses of this compound, positive control).
-
Administer the treatments according to the defined dose and schedule (e.g., daily IP injections).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[18]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Caption: Hypothetical signaling pathway showing inhibition of cell proliferation.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. Cell signalling pathways interaction in cellular proliferation: Potential target for therapeutic interventionism | Cirugía y Cirujanos (English Edition) [elsevier.es]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. ltk.uzh.ch [ltk.uzh.ch]
- 14. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 17. unirv.edu.br [unirv.edu.br]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Chandrananimycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chandrananimycin B is a novel antibiotic isolated from the marine actinomycete species Actinomadura.[1] Belonging to the phenoxazinone class of compounds, it has demonstrated potential anticancer properties, making it a molecule of significant interest in drug discovery and development.[1][2] Accurate and reliable analytical methods are crucial for the purification, characterization, and quantification of this compound in various sample matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such natural products, offering high resolution, sensitivity, and reproducibility.[3][4]
This application note provides a detailed protocol for the HPLC analysis of this compound, suitable for purity assessment, quantification, and stability studies. The methodology is based on established principles for the analysis of antibiotics and natural product extracts.[5]
Experimental Protocols
A comprehensive experimental protocol for the HPLC analysis of this compound is detailed below. This protocol covers sample preparation, instrumentation, and chromatographic conditions.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible HPLC results by removing interferences and protecting the analytical column.[6][7][8]
-
Extraction from Culture Broth:
-
Centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol or a suitable solvent compatible with the HPLC mobile phase.[7]
-
-
Solid Samples (e.g., Purified Compound):
-
Accurately weigh a known amount of the this compound standard or sample.
-
Dissolve the material in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL to create a stock solution.
-
Prepare working standards and samples by diluting the stock solution with the mobile phase to the desired concentration range.
-
-
Filtration:
-
Prior to injection, filter all samples and standards through a 0.45 µm syringe filter to remove particulate matter, which can prevent column blockage.[8]
-
Instrumentation and Chromatographic Conditions
The following HPLC conditions are recommended for the analysis of this compound. These parameters may be optimized to suit specific instrumentation and analytical goals.[9][10]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-20 min: 90% B20-22 min: 90% to 10% B22-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |
Data Presentation
The following table summarizes example quantitative data for the HPLC analysis of this compound. This data is illustrative and would be generated during method validation.
| Parameter | Result |
| Retention Time (RT) | ~ 12.5 min |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow and Signaling Pathway Diagrams
HPLC Analysis Workflow for this compound
The following diagram illustrates the general workflow for the HPLC analysis of this compound, from initial sample preparation to final data analysis.
Caption: General workflow for HPLC analysis of this compound.
Illustrative Signaling Pathway Inhibition
While the precise mechanism of action for this compound is still under investigation, many anticancer agents interfere with cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a compound like this compound.
Caption: Hypothetical inhibition of a signaling pathway by this compound.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification of actinomycins by high performance liquid chromatography and fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. organomation.com [organomation.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. d-nb.info [d-nb.info]
- 10. Frontiers | Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib [frontiersin.org]
Application Notes and Protocols for the Mass Spectrometry of Chandrananimycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Chandrananimycin B, a novel anticancer antibiotic, using mass spectrometry. The included protocols and data are intended to facilitate further research and development of this promising natural product.
Introduction to this compound
This compound is a member of the chandrananimycin family of antibiotics, which were first isolated from the marine actinomycete Actinomadura sp. isolate M045.[1][2] These compounds, belonging to the phenoxazinone class of molecules, have demonstrated notable anticancer properties.[1][2] The structural elucidation of these novel antibiotics was initially achieved through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Understanding the mass spectrometric behavior of this compound is crucial for its identification, quantification in biological matrices, and for metabolite identification studies during drug development.
Quantitative Data Presentation
Mass spectrometry provides critical quantitative information for the characterization of this compound. The following table summarizes the key mass-to-charge ratio (m/z) values for the parent molecule and its proposed major fragment ions based on Electrospray Ionization (ESI) mass spectrometry.
| Ion Description | Proposed Formula | Calculated m/z |
| Parent Ion [M+H]⁺ | C₁₃H₁₀N₂O₃ | 243.0719 |
| Fragment Ion 1 | C₁₂H₈N₂O₂ | 213.0613 |
| Fragment Ion 2 | C₇H₅NO₂ | 136.0348 |
| Fragment Ion 3 | C₆H₄N | 90.0344 |
Note: The proposed fragments are based on common fragmentation patterns of phenoxazinone structures and require experimental verification via tandem mass spectrometry (MS/MS).
Experimental Protocols
This section details the recommended methodologies for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
Effective sample preparation is critical for accurate and sensitive analysis. The following protocol is a general guideline and may require optimization based on the sample matrix.
-
Extraction from Culture Broth:
-
Centrifuge the bacterial culture to separate the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate twice.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.
-
-
Extraction from Biological Matrices (e.g., Plasma, Tissue):
-
Homogenize tissue samples in a suitable buffer.
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile to the plasma or tissue homogenate.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Data Acquisition: Full scan mode from m/z 50 to 500 for initial identification. For quantitative analysis and fragmentation studies, use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID).
-
Collision Energy: Optimize for the specific instrument and precursor ion, typically in the range of 10-40 eV.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using LC-MS.
Caption: LC-MS workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound under CID conditions. The phenoxazinone core is a stable aromatic system, and fragmentation is expected to occur at the substituent groups.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Potential Anticancer Signaling Pathway
While the precise mechanism of action for this compound is still under investigation, many natural product-derived anticancer agents are known to induce apoptosis (programmed cell death) in cancer cells. The following diagram depicts a generalized signaling pathway that could be modulated by this compound.
Caption: Generalized anticancer signaling pathway for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chandrananimycin B Solubility for Cell Culture
Welcome to the technical support center for Chandrananimycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during in vitro and cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a member of the phenoxazine family of antibiotics, isolated from a marine Actinomadura sp.[1][2]. Like many natural product compounds with anticancer potential, Chandrananimycins possess a hydrophobic chemical structure[3]. This inherent hydrophobicity leads to poor solubility in aqueous solutions, including cell culture media, which can result in compound precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the initial signs of solubility problems with this compound in my cell culture experiments?
Common indicators of poor solubility include:
-
Visible precipitates: You may observe cloudiness, crystals, or a film in your stock solution, upon dilution into aqueous buffers, or in the wells of your cell culture plates.
-
Inconsistent results: Poor solubility can lead to high variability between replicate wells and experiments, making it difficult to establish a clear dose-response relationship.
-
Lower than expected potency: If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower than the nominal concentration, leading to an underestimation of its biological activity.
Q3: What solvents are recommended for preparing a stock solution of this compound?
Due to its hydrophobic nature, a water-miscible, biocompatible organic solvent is recommended for preparing a high-concentration stock solution of this compound. The most common choice is dimethyl sulfoxide (DMSO). Other potential solvents include ethanol and acetone[4][5]. It is crucial to use a high-purity, anhydrous grade of the chosen solvent to minimize degradation of the compound.
Q4: How can I avoid precipitation when diluting my this compound stock solution into cell culture medium?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. To mitigate this:
-
Prepare an intermediate dilution: Before adding the compound to your final culture volume, perform an intermediate dilution of your stock solution in a serum-free medium or phosphate-buffered saline (PBS).
-
Use serum: For the final dilution, adding the compound to a medium containing fetal bovine serum (FBS) can help to keep it in solution, as serum proteins like albumin can bind to hydrophobic molecules and increase their apparent solubility[1].
-
Vortexing and warming: Gently vortex the solution during dilution and consider warming the medium to 37°C to aid dissolution[6]. However, avoid excessive heat, which could degrade the compound.
-
Final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity[1]. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution. | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Gently warm the stock solution in a 37°C water bath to aid dissolution.- If precipitation persists, prepare a new stock solution at a lower concentration. |
| Cloudiness or precipitate appears upon dilution into cell culture medium. | The compound is crashing out of the solution due to the high aqueous content of the medium. | - Decrease the final concentration of this compound.- Increase the serum concentration in the medium if your cell line can tolerate it.- Employ a co-solvent system (see Experimental Protocols).- Prepare fresh dilutions immediately before use. |
| High variability in experimental results. | Inconsistent dissolution of this compound is leading to uneven dosing. | - Ensure complete dissolution of the stock solution before each use by vortexing.- Follow a standardized and consistent dilution protocol.- Visually inspect each well for precipitates before and during the experiment. |
| No biological effect is observed, even at high concentrations. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | - Confirm the solubility of your stock solution.- Try different solubilization strategies to increase the bioavailability of the compound in your assay.- Consider using a formulation approach, such as complexation with cyclodextrins, though this is a more advanced technique. |
Quantitative Data on Solubilization Methods
The following table provides a comparative overview of common solubilization methods for hydrophobic compounds like this compound. The presented values are illustrative and based on typical results for compounds with similar physicochemical properties. Actual solubility should be determined empirically.
| Method | Solvent/Co-solvent System | Typical Stock Concentration | Maximum Final Concentration in Culture (with <0.5% solvent) | Advantages | Disadvantages |
| Standard Solvent | 100% DMSO | 10-50 mM | 50-250 µM | Simple to prepare; widely used. | High potential for precipitation upon aqueous dilution. |
| Co-solvent System 1 | 1:1 DMSO:PEG 400 | 20-100 mM | 100-500 µM | Improved solubility compared to DMSO alone. | PEG 400 can have biological effects at higher concentrations. |
| Co-solvent System 2 | 1:1 Ethanol:Tween 80 | 5-20 mM | 25-100 µM | Tween 80 acts as a surfactant to maintain solubility. | Tween 80 can affect cell membranes and signaling pathways. |
| Serum-Based | 100% FBS | 1-5 mM | Dependent on cell tolerance to FBS | Mimics in vivo conditions; high protein binding can aid solubility. | Can interfere with compound activity; not suitable for serum-free assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
This protocol describes a standard method for preparing a DMSO stock solution and subsequent dilutions for a cell-based assay.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Calculate the volume of 100% DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the powder and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare a series of intermediate dilutions in serum-free cell culture medium or PBS. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of serum-free medium.
-
-
Prepare Final Working Concentrations:
-
Add the appropriate volume of the intermediate dilutions to your cell culture wells containing medium with serum to reach the desired final concentrations. For example, to achieve a final concentration of 10 µM in a well with 1 mL of medium, add 10 µL of the 1 mM intermediate solution.
-
Ensure the final DMSO concentration remains below 0.5%.
-
Always include a vehicle control group that receives the same concentration of DMSO as the highest concentration of this compound.
-
Protocol 2: Workflow for Assessing Cytotoxicity using an MTT Assay
This protocol outlines the steps for evaluating the cytotoxic effects of this compound.
Caption: Workflow for an MTT-based cytotoxicity assay.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
This diagram illustrates a step-by-step approach to troubleshooting common solubility problems with this compound.
Caption: A logical workflow for addressing solubility challenges.
Hypothetical Signaling Pathway for Investigation
While the specific molecular targets of this compound are not yet fully elucidated, many anticancer compounds interfere with key signaling pathways that regulate cell survival and proliferation. The following diagram depicts a simplified, hypothetical signaling cascade that could be investigated as a potential mechanism of action for this compound.
Caption: A hypothetical signaling pathway potentially targeted by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chandrananimycin A | C14H10N2O4 | CID 9993261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Chandrananimycin B degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chandrananimycin B. The information is based on the general characteristics of macrolide antibiotics and compounds containing a phenoxazinone chromophore.
Troubleshooting Guides
Issue 1: Loss of Compound Activity or Purity During Storage
Possible Cause: Degradation of this compound due to improper storage conditions. Macrolide antibiotics and phenoxazinone-containing compounds are susceptible to degradation under various conditions.[1][2]
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent exposure to moisture and air. For similar anticancer antibiotics, storage at low temperatures (e.g., -20°C or -80°C) and in the dark is often recommended.[1]
-
Aliquot Samples: To avoid repeated freeze-thaw cycles, which can degrade sensitive compounds, it is advisable to aliquot the stock solution into smaller, single-use vials.
-
Inert Atmosphere: For long-term storage, consider storing the solid compound or solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Purity Check: Re-analyze the purity of your sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation.
Issue 2: Inconsistent or Unexpected Results in Biological Assays
Possible Cause: Degradation of this compound in the experimental medium or buffer. The stability of macrolides can be pH-dependent.[2]
Troubleshooting Steps:
-
pH of Medium: Check the pH of your cell culture medium or assay buffer. The stability of macrolide antibiotics can be affected by pH. For instance, some macrolides are unstable in acidic conditions.[2]
-
Incubation Time: Consider the duration of your experiment. Prolonged incubation times may lead to significant degradation of the compound in the assay medium. It may be necessary to refresh the compound-containing medium for long-term experiments.
-
Medium Components: Be aware of potential interactions between this compound and components of your experimental medium. Some media components may accelerate degradation.
-
Freshly Prepared Solutions: Always use freshly prepared solutions of this compound for your experiments to ensure consistent results.
Issue 3: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
Possible Cause: Formation of degradation products. Forced degradation studies on macrolide antibiotics have shown that they can degrade under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
-
Solid Form: Store at -20°C or below in a desiccator, protected from light.
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C to avoid freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping vials in foil. Many anticancer agents are sensitive to light.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Given that this compound is a phenoxazinone-containing macrolide, it may be susceptible to the following degradation pathways:
-
Hydrolysis of the Macrolactone Ring: The large lactone ring, characteristic of macrolides, can undergo hydrolysis, especially under acidic or basic conditions.
-
Oxidation of the Phenoxazinone Chromophore: The phenoxazinone ring system can be susceptible to oxidative degradation.
-
Photodegradation: Both the macrolide and phenoxazinone structures can be sensitive to light, leading to photochemical degradation.
The following diagram illustrates a hypothetical degradation pathway for a generic phenoxazinone-containing macrolide.
Caption: Potential degradation pathways for this compound.
Q3: How can I assess the stability of my this compound sample?
A3: A stability-indicating analytical method, typically HPLC with UV or Mass Spectrometric (MS) detection, is required. The following table summarizes a general protocol for a forced degradation study, which is used to identify potential degradation products and assess the stability of a compound under various stress conditions.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Incubate a solution of the compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period. |
| Base Hydrolysis | Incubate a solution of the compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period. |
| Oxidation | Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. |
| Thermal Degradation | Heat a solid sample or a solution of the compound at an elevated temperature (e.g., 70°C). |
| Photostability | Expose a solution of the compound to a controlled light source (e.g., UV lamp or a photostability chamber). |
Note: The exact conditions (temperature, time, reagent concentration) should be optimized for this compound.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general starting method that may require optimization for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the phenoxazinone chromophore (typically in the visible range, e.g., ~430-450 nm, and a lower UV wavelength, e.g., ~260-280 nm). Mass spectrometry can also be used for identification of peaks.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Sample Preparation for Forced Degradation Studies
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
For thermal and photostability studies, use the stock solution directly or a dilution in a neutral solvent.
-
Incubate the samples under the specified conditions for a predetermined time.
-
At various time points, withdraw an aliquot, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to the final concentration for HPLC analysis.
-
Analyze the samples by HPLC to observe the degradation of the parent compound and the formation of any degradation products.
References
Troubleshooting Chandrananimycin B precipitation in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Chandrananimycin B precipitation during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a novel antibiotic compound isolated from a marine Actinomadura sp.[1][2] It belongs to the benzoxazine class of molecules, which are related to the phenoxazinones.[3][4] These compounds are often characterized by their anticancer and antiproliferative activities.[1][4] Due to its chemical structure, this compound is expected to be largely hydrophobic, which can lead to solubility challenges in aqueous assay buffers and cell culture media.
Q2: Why is my this compound precipitating in my assay?
Precipitation of this compound can occur for several reasons, often related to its low aqueous solubility. Common causes include:
-
Solvent Shock : Rapidly diluting a concentrated DMSO stock of this compound into an aqueous buffer can cause the compound to crash out of solution.[5]
-
Exceeding Thermodynamic Solubility : The concentration of this compound in your final assay volume may be above its thermodynamic solubility limit in the specific buffer or media used.[5] There is a distinction between kinetic and thermodynamic solubility; a solution might initially appear clear (kinetic solubility) but precipitate over time as it reaches its true equilibrium (thermodynamic solubility).[5]
-
Temperature Effects : Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures.[5]
-
Interactions with Media Components : Components in complex cell culture media, such as salts, proteins, and other organic molecules, can interact with this compound and reduce its solubility.[6]
-
pH of the Solution : The pH of your buffer or media can influence the charge state of the compound, which in turn can affect its solubility.
Q3: Is it acceptable to proceed with an experiment if a precipitate is observed?
It is strongly advised not to proceed with an experiment if a precipitate is visible.[5] The presence of a precipitate means the actual concentration of this compound in solution is unknown and lower than intended, which will lead to inaccurate and unreliable results.[5] The precipitate itself could also have unintended confounding effects on the cells or assay components.[5]
Q4: How can I determine if the precipitate is this compound?
A simple method is to prepare a control sample of the assay medium without this compound and incubate it under the same experimental conditions. If no precipitate forms in the control, the precipitate is likely your compound.[5] For a definitive identification, the precipitate would need to be isolated and analyzed using techniques like HPLC or mass spectrometry.[5]
Troubleshooting Guides
Scenario 1: Precipitate Forms Immediately Upon Dilution
If you observe precipitation immediately after adding your this compound stock solution to the aqueous buffer or media, consider the following troubleshooting steps.
Initial Assessment and Quick Fixes
| Step | Action | Rationale |
| 1 | Visual Inspection | Confirm the presence of a visible precipitate (e.g., cloudiness, crystals, film). |
| 2 | Gentle Agitation | Gently swirl or mix the solution.[5] |
| 3 | Gentle Warming | If experimentally permissible, warm the solution to 37°C.[5] |
Systematic Troubleshooting
If the quick fixes are unsuccessful, a more systematic approach is required.
-
Reduce Stock Concentration : Prepare a lower concentration of your stock solution in the organic solvent (e.g., DMSO).[7]
-
Serial Dilution : Instead of a single large dilution, perform serial dilutions of your stock solution into the media. This gradual change in solvent polarity can help prevent "solvent shock".[5]
-
Pre-warm the Media : Ensure your media is at the experimental temperature (e.g., 37°C) before adding the compound.[5]
-
Slow Addition with Stirring : Slowly add the this compound stock solution to the media while gently stirring or vortexing.[5]
Scenario 2: Precipitate Forms Over Time During Incubation
If the solution is initially clear but a precipitate forms during the course of the experiment, this may indicate that the kinetic solubility was initially achieved, but the compound is precipitating as it reaches its lower thermodynamic solubility limit.
-
Assess Compound Stability : Check for any available data on the stability of this compound at the experimental temperature and pH over the time course of your assay. Degradation products may be less soluble.
-
Use of Co-solvents : In some cases, the inclusion of a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final assay medium can improve solubility. However, the compatibility and potential toxicity of any co-solvent must be carefully evaluated for your specific cell line or assay system.[6]
-
pH Control : If cell metabolism is causing a pH shift in the medium, consider using a buffered medium (e.g., with HEPES) to maintain a stable pH.[6]
Quantitative Data Summary
The following tables provide a template for determining the solubility of this compound in your own laboratory. It is crucial to experimentally determine these values under your specific assay conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) - Example Data |
| DMSO | 25 | > 50 |
| Ethanol | 25 | ~10 |
| Methanol | 25 | ~5 |
| Water | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | < 0.1 |
Note: The values in this table are illustrative examples for a hydrophobic compound and should be experimentally verified for this compound.
Table 2: Kinetic Solubility of this compound in Cell Culture Media
| Cell Culture Medium | Final DMSO Conc. (%) | Incubation Time (hours) | Maximum Kinetic Solubility (µM) - Example Data |
| DMEM + 10% FBS | 0.5 | 2 | 25 |
| RPMI-1640 + 10% FBS | 0.5 | 2 | 20 |
| DMEM + 10% FBS | 0.5 | 24 | 10 |
| RPMI-1640 + 10% FBS | 0.5 | 24 | 8 |
Note: This data is for illustrative purposes. The actual kinetic solubility will depend on the specific media formulation, serum percentage, and other experimental variables.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes a method for preparing working solutions of this compound for cell-based assays while maintaining a constant final DMSO concentration.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Methodology:
-
Prepare a High-Concentration Stock Solution : Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure it is fully dissolved. Store appropriately, protected from light and moisture.
-
Prepare Intermediate Dilutions in DMSO : In a sterile plate or tubes, perform a serial dilution of your high-concentration stock solution in 100% DMSO. For example, to test final concentrations from 1 µM to 50 µM with a final DMSO concentration of 0.5%, you would prepare 200X intermediate stocks in DMSO (e.g., 200 µM to 10 mM).
-
Prepare Final Working Solutions : Add the appropriate volume of the 200X intermediate DMSO stocks to pre-warmed cell culture medium. For a 200X stock, this would be 1 µL of stock for every 199 µL of medium. Add the stock solution dropwise while gently vortexing the medium to minimize precipitation.
-
Use Immediately : Use the freshly prepared working solutions for your assay to avoid potential precipitation over time.
Protocol 2: 96-Well Plate-Based Kinetic Solubility Assay
This protocol allows for the determination of the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 20 mM)
-
Cell culture medium of interest
-
Sterile 96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600-650 nm
Methodology:
-
Prepare a Dilution Series : In a 96-well plate, prepare a serial dilution of your this compound stock solution in your cell culture medium. Aim for a final DMSO concentration that matches your planned experiments (e.g., 0.5%). Include negative controls (medium + DMSO only) and a positive control for precipitation if available.
-
Incubate : Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2, 4, 24 hours).
-
Measure Absorbance : After incubation, visually inspect the plate for any precipitate. Then, measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance or scattering indicates precipitation.[6]
-
Determine Kinetic Solubility : The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility under those conditions.[6]
Visualizations
Caption: Troubleshooting logic for this compound precipitation.
Caption: Hypothesized signaling pathway for this compound.
Caption: Workflow for preparing this compound solutions.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus | Semantic Scholar [semanticscholar.org]
- 4. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Chandrananimycin B Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chandrananimycin B and encountering potential bacterial resistance.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during experiments with this compound, particularly when bacterial resistance is suspected.
Q1: My bacterial strain, which was previously sensitive to this compound, is now showing reduced susceptibility or complete resistance. What are the possible reasons?
A1: Reduced susceptibility or resistance to this compound can arise from several factors. Based on known resistance mechanisms to the broader class of phenoxazinone antibiotics, the most likely causes are:
-
Target Modification: this compound, like other phenoxazinone antibiotics, is believed to exert its effect by intercalating with DNA. Mutations in the bacterial DNA gyrase or topoisomerase IV enzymes, the primary targets of some intercalating agents, can prevent the drug from binding effectively.
-
Increased Efflux: The bacteria may have acquired or upregulated efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular target at effective concentrations.
-
Enzymatic Degradation: While less common for this class of antibiotics, it is possible that the bacteria have acquired enzymes that can chemically modify and inactivate this compound.
-
Plasmid-Mediated Resistance: The resistance may be conferred by genes carried on a plasmid that can be transferred between bacterial cells.
To investigate the specific mechanism in your strain, you can perform whole-genome sequencing to identify potential mutations in target genes or screen for the presence of known efflux pump genes.
Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against my bacterial strain. What could be causing this variability?
A2: Inconsistent MIC values can be due to several experimental factors:
-
Inoculum Preparation: Variation in the density of the bacterial inoculum can significantly impact MIC results. Ensure you are using a standardized inoculum prepared to a specific McFarland standard.
-
Media Composition: The type and composition of the growth medium can influence the activity of the antibiotic. Use a consistent and recommended medium for your experiments.
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the apparent MIC.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh working solutions for each experiment.
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations of the antibiotic in the microtiter plate wells.
To minimize variability, it is crucial to adhere strictly to a standardized MIC determination protocol, such as the broth microdilution method outlined in the "Experimental Protocols" section.
Q3: How can I test if efflux pump activity is responsible for the observed resistance to this compound?
A3: You can investigate the role of efflux pumps by performing the MIC assay in the presence of a known efflux pump inhibitor (EPI). A significant decrease in the MIC of this compound in the presence of the EPI would suggest that efflux is a major mechanism of resistance.
A common EPI used in research is Phenylalanine-Arginine β-Naphthylamide (PAβN). You can perform a checkerboard assay (see "Experimental Protocols") to systematically evaluate the synergistic effect of this compound and an EPI.
Q4: My attempts to overcome resistance with a single agent have failed. What other strategies can I explore?
A4: If a single-agent approach is ineffective, consider combination therapy. Synergistic interactions between this compound and other antimicrobial agents could restore its efficacy. Potential synergistic partners could include:
-
Efflux Pump Inhibitors: As mentioned above, these can increase the intracellular concentration of this compound.
-
Cell Wall Synthesis Inhibitors (e.g., β-lactams): By weakening the cell wall, these agents may enhance the penetration of this compound into the bacterial cell.
-
Other DNA Intercalating Agents: While there is a risk of cross-resistance, some combinations might exhibit synergistic effects.
The "Checkerboard Assay" protocol provided in this document is the standard method for systematically screening for synergistic, additive, indifferent, or antagonistic interactions between two compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: While the exact mechanism of action for this compound is not definitively established in the available literature, it belongs to the phenoxazinone class of antibiotics. Compounds in this class, such as actinomycin D, are known to act as DNA intercalating agents. This means they insert themselves between the base pairs of the DNA double helix, thereby inhibiting DNA replication and transcription, which ultimately leads to cell death.
Q2: Are there any known bacterial strains with intrinsic resistance to this compound?
A2: The available literature does not extensively document intrinsic resistance to this compound across a wide range of bacterial species. However, Gram-negative bacteria often exhibit higher intrinsic resistance to certain antibiotics due to their outer membrane, which can act as a permeability barrier.
Q3: What are the typical MIC values of this compound against susceptible bacteria?
A3: Limited data is available. One study reported the following antimicrobial activities for Chandrananimycins A, B, and C.
| Compound | Bacillus subtilis (BS01) | Staphylococcus aureus (S.aureus) | Mucor miehei (M.miehei) |
| Chandrananimycin A | 23 mm | 22 mm | 27 mm |
| This compound | 12 mm | 12 mm | 11 mm |
| Chandrananimycin C | - | - | 12 mm |
| Data presented as diameter of inhibition zones in mm (20μ g/platelet ). A larger diameter indicates greater antimicrobial activity. |
Q4: Are there any known analogs of this compound with improved activity against resistant strains?
A4: The development of this compound analogs specifically to overcome resistance has not been widely reported in the public domain. However, research into phenoxazinone derivatives is ongoing, with a focus on improving their pharmacological properties, which may include enhanced activity against resistant bacteria.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the standard method for determining the MIC of this compound against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate. Typically, a range of concentrations is tested (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
-
Inoculate the Plate:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.
-
Checkerboard Assay for Synergy Testing
This protocol is used to assess the interaction between this compound and another compound (e.g., an efflux pump inhibitor or another antibiotic).
Materials:
-
Same as for the MIC assay, plus the second test compound.
Procedure:
-
Prepare Plates:
-
Dispense CAMHB into all wells of a 96-well plate.
-
-
Prepare Serial Dilutions:
-
Along the x-axis of the plate, prepare serial two-fold dilutions of this compound.
-
Along the y-axis of the plate, prepare serial two-fold dilutions of the second compound.
-
-
Inoculate:
-
Inoculate all wells with the standardized bacterial suspension as described in the MIC protocol.
-
-
Incubate:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Read Results and Calculate FIC Index:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Visualizations
Caption: Experimental workflows for MIC determination and synergy testing.
Caption: Inferred resistance mechanisms to this compound.
Chandrananimycin B off-target effects in cellular assays
Welcome to the technical support center for Chandrananimycin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential off-target effects of this compound in cellular assays.
Troubleshooting Guide
This guide provides a systematic approach to address common issues encountered during in-vitro experiments with this compound, with a focus on differentiating on-target cytotoxic effects from potential off-target liabilities.
Issue 1: Higher-than-expected cytotoxicity in target cell lines.
-
Question: We are observing significant cell death in our cancer cell line panel at concentrations where we expected to see cytostatic or antiproliferative effects. How can we troubleshoot this?
-
Answer: Unexpectedly high cytotoxicity can stem from several factors. A systematic investigation is crucial.
-
Possible Cause 1: Off-Target Cytotoxicity. this compound, as a phenoxazinone-containing molecule, may have off-target effects similar to other compounds in its class, such as Actinomycin D. These compounds are known to intercalate into DNA, leading to broad transcriptional inhibition and subsequent apoptosis.
-
Troubleshooting Steps:
-
Confirm On-Target Mechanism (if known): If a specific molecular target for this compound is hypothesized, confirm target engagement at the cytotoxic concentrations using methods like Western Blot for downstream signaling or a target-specific activity assay.
-
Assess General Transcription Inhibition: Treat cells with a non-toxic concentration of a known transcription inhibitor (e.g., a low dose of Actinomycin D) and compare the cellular phenotype to that induced by this compound. Similar morphological changes or cell cycle arrest patterns may suggest a similar off-target mechanism.
-
Apoptosis vs. Necrosis Determination: To understand the mode of cell death, perform an Annexin V/Propidium Iodide staining assay. Apoptosis is a more likely outcome of transcription inhibition-induced off-target effects.
-
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: We are observing high variability in cell viability readouts between replicate wells treated with this compound. What could be the cause?
-
Answer: High variability can be due to compound instability or handling.
-
Possible Cause 1: Compound Precipitation. this compound, like many small molecules, may have limited solubility in aqueous media, leading to precipitation at higher concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your cell culture plate under a microscope for any signs of compound precipitation.
-
Solubility Test: Prepare the highest concentration of this compound in your cell culture medium and visually inspect for precipitation after a short incubation at 37°C.
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: The precise molecular target of this compound has not been definitively identified in publicly available literature. However, it belongs to the phenoxazinone class of antibiotics. A well-characterized member of this class, Actinomycin D, functions by intercalating into DNA, thereby inhibiting transcription.[1] It is plausible that this compound shares a similar mechanism of action, leading to its observed anticancer and antibacterial properties.[2]
Q2: What are the likely off-target effects of this compound?
A2: Given its phenoxazinone scaffold, the most probable off-target effects of this compound are related to broad, non-specific inhibition of transcription.[1] This can lead to a variety of secondary effects, including:
-
Downregulation of short-lived proteins: Proteins with high turnover rates, such as the anti-apoptotic protein Mcl-1, are rapidly depleted upon transcriptional arrest, which can sensitize cells to apoptosis.[3]
-
Induction of immunogenic cell death (ICD): Some transcription inhibitors have been shown to induce ICD, a form of apoptosis that stimulates an anti-tumor immune response.[4]
Q3: How can I differentiate between on-target and off-target effects of this compound?
A3: Differentiating on-target from off-target effects is a key challenge in drug development.[5] Here are some strategies:
-
Target Overexpression/Knockdown: If a putative target is identified, overexpressing the target may confer resistance to this compound, while knocking it down may mimic its effects.
-
Chemical Analogs: Synthesizing and testing analogs of this compound with varying potency against the putative target can help establish a structure-activity relationship. If the cytotoxic effects do not correlate with on-target potency, off-target effects are likely dominant.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with a library of compounds with known mechanisms of action can provide clues about its on- and off-target activities.
Q4: Are there any known liabilities of the phenoxazinone scaffold?
A4: The primary liability of the phenoxazinone scaffold, as exemplified by Actinomycin D, is its potential for genotoxicity due to DNA intercalation.[1] This can lead to non-specific cytotoxicity and limits its therapeutic window. Careful dose-response studies are essential to identify a concentration range that provides a therapeutic effect without excessive toxicity.
Quantitative Data Summary
Direct quantitative data for this compound is limited. The following table summarizes the activity of a related compound, Chandrananimycin E , which shares the same core structure.[6]
| Compound | Cell Line | Assay Type | Endpoint | Value |
| Chandrananimycin E | HUVEC | Antiproliferative | GI50 | 35.3 µM |
| Chandrananimycin E | HeLa | Cytotoxicity | CC50 | 56.9 µM |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay to assess cell metabolic activity as a measure of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis/Necrosis Determination using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point in a 6-well plate.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Potential off-target signaling pathway of this compound.
References
- 1. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chandrananimycin B Production from Actinomadura sp.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Chandrananimycin B from Actinomadura sp.. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during fermentation, extraction, and quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
FAQ 1: Low or No Yield of this compound
Question: My Actinomadura sp. culture is growing, but I'm observing low or no production of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield of this compound despite visible biomass production is a common issue that can stem from several factors, primarily related to suboptimal fermentation conditions and media composition. Secondary metabolite production in Actinomadura is often triggered by specific nutritional cues and environmental stresses.
Troubleshooting Steps:
-
Media Composition: The composition of the culture medium is critical. The production of phenoxazinone antibiotics, the class of compounds to which this compound belongs, is known to be significantly influenced by the available carbon and nitrogen sources.
-
Carbon Source: The choice and concentration of the carbon source are crucial. While glucose is a common carbon source, its rapid metabolism can sometimes repress the biosynthesis of secondary metabolites. Consider using alternative or mixed carbon sources. Galactose has been shown to induce the production of phenoxazinone synthase, a key enzyme in the biosynthesis pathway.
-
Nitrogen Source: The type and concentration of the nitrogen source also play a vital role. Complex nitrogen sources like meat extract, peptone, and yeast extract can provide essential amino acids and precursors for antibiotic production.
-
Phosphate Levels: High concentrations of phosphate can suppress the production of some secondary metabolites. Ensure that the phosphate concentration in your medium is not in excess.
-
-
Fermentation Parameters:
-
pH: The pH of the fermentation broth should be maintained within the optimal range for Actinomadura sp., which is generally near neutral to slightly alkaline. An initial pH of around 7.8 has been found to be optimal for secondary metabolite production in some Actinomadura species.
-
Aeration and Agitation: Adequate aeration is necessary for the growth of the aerobic Actinomadura sp. However, the morphology of the bacteria (pelleted vs. dispersed mycelia) can be influenced by the agitation speed. The optimal morphology for secondary metabolite production can vary. High agitation may lead to smaller pellets and better oxygen transfer but can also cause shear stress.
-
Temperature: Maintain the optimal growth temperature for your specific Actinomadura sp. strain, which is typically around 28-30°C.
-
-
Inoculum Quality: The age and density of the seed culture can impact the subsequent production phase. Using a healthy, actively growing seed culture is essential.
Diagram: Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low this compound yield.
FAQ 2: Difficulty in Extracting and Quantifying this compound
Question: I am having trouble with the extraction and subsequent quantification of this compound from the fermentation broth. What are the recommended procedures?
Answer: The extraction and quantification of this compound require specific protocols to ensure high recovery and accurate measurement.
Troubleshooting Steps:
-
Extraction:
-
Solvent Choice: Phenoxazinone compounds like this compound are typically soluble in organic solvents. Ethyl acetate is a commonly used and effective solvent for extracting these metabolites from the fermentation broth. Other solvents such as butanol can also be tested.
-
Extraction Method: Liquid-liquid extraction is a standard method. After separating the mycelia from the broth by centrifugation, the supernatant can be extracted with an equal volume of ethyl acetate. The mycelial pellet should also be extracted separately, as a significant amount of the product can be intracellular or adsorbed to the cell mass.
-
pH Adjustment: The pH of the fermentation broth can influence the efficiency of extraction. Adjusting the pH to a slightly acidic or neutral level before extraction may improve recovery.
-
-
Quantification:
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for quantifying phenoxazinone antibiotics.
-
HPLC Column: A C18 reversed-phase column is typically used for the separation of these compounds.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection Wavelength: The chromophore of phenoxazinone compounds allows for detection by UV-Vis spectroscopy. A wavelength in the range of 290-310 nm is generally suitable for detecting the salicylate moiety, or a broader spectrum scan can be performed to determine the optimal wavelength for this compound.
-
Data Presentation: Optimizing Fermentation Conditions
The following tables summarize the impact of key media components and fermentation parameters on the production of secondary metabolites in Actinomadura species. While specific data for this compound is limited in publicly available literature, these tables provide a general framework for optimization experiments.
Table 1: Effect of Carbon Source on Secondary Metabolite Production
| Carbon Source (1% w/v) | Relative Yield (%) | Notes |
| Glucose | 100 | Baseline |
| Galactose | 120 - 150 | Can induce key biosynthetic enzymes. |
| Maltose | 90 - 110 | Generally a good carbon source. |
| Starch | 80 - 100 | Slower release of glucose may be beneficial. |
| Glycerol | 70 - 90 | Can be a suitable alternative. |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production
| Nitrogen Source (0.5% w/v) | Relative Yield (%) | Notes |
| Peptone | 100 | Baseline |
| Yeast Extract | 110 - 130 | Provides vitamins and growth factors. |
| Meat Extract | 100 - 120 | Rich in amino acids and peptides. |
| Ammonium Sulfate | 60 - 80 | Readily available but can cause pH drop. |
| Sodium Nitrate | 90 - 110 | A good inorganic nitrogen source. |
Table 3: Effect of pH on Secondary Metabolite Production
| Initial pH | Relative Yield (%) | Notes |
| 6.5 | 70 - 80 | |
| 7.0 | 90 - 100 | |
| 7.5 | 100 - 110 | |
| 8.0 | 110 - 120 | Often optimal for secondary metabolism. |
| 8.5 | 90 - 100 |
Experimental Protocols
Protocol 1: Fermentation of Actinomadura sp. for this compound Production
-
Seed Culture Preparation:
-
Inoculate a loopful of Actinomadura sp. from a fresh agar plate (e.g., ISP2 medium) into a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 broth).
-
Incubate at 28-30°C on a rotary shaker at 180-220 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Culture:
-
Inoculate a 1 L flask containing 200 mL of production medium (e.g., M2 or ME medium) with 5% (v/v) of the seed culture.
-
Incubate at 28-30°C on a rotary shaker at 180-220 rpm for 7-10 days.
-
Monitor the fermentation by observing changes in pH, biomass, and product formation (if possible via small sample extraction and TLC/HPLC).
-
Diagram: Fermentation Workflow
Caption: General workflow for Actinomadura sp. fermentation.
Protocol 2: Extraction of this compound
-
Separation of Biomass: Centrifuge the fermentation broth at 8,000-10,000 x g for 15-20 minutes to separate the supernatant and the mycelial pellet.
-
Supernatant Extraction: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Mycelial Extraction: Resuspend the mycelial pellet in a suitable volume of ethyl acetate and agitate vigorously for 1-2 hours. Separate the solvent from the cell debris by centrifugation or filtration. Repeat the extraction process.
-
Combine and Concentrate: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or preparative HPLC.
Protocol 3: HPLC Quantification of this compound
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration appropriate for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of a purified standard or based on literature for similar compounds (e.g., 300 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Signaling Pathways and Biosynthesis
Phenoxazinone Biosynthesis Pathway
This compound belongs to the phenoxazinone class of antibiotics. The core structure of these compounds is formed through the oxidative dimerization of two molecules of an aminophenol precursor. This reaction is catalyzed by the enzyme phenoxazinone synthase. The biosynthesis is often regulated by various factors, including the availability of precursors and the expression of regulatory genes.
Diagram: Phenoxazinone Core Biosynthesis
Caption: Simplified biosynthesis of the phenoxazinone core.
Chandrananimycin B interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chandrananimycin B. The information provided addresses potential issues of assay interference that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a member of the phenoxazinone class of compounds, which are known for their diverse biological activities.[1][2] Phenoxazinones, including this compound, have been reported to exhibit anticancer and antibiotic properties.[1][3][4] The core chemical structure of these compounds is responsible for their biological effects and can also be a source of interference in various bioassays.
Q2: My results with this compound are inconsistent. Could it be interfering with my assay?
Yes, inconsistent results can be a sign of assay interference. Small molecules, particularly natural products with complex structures like this compound, can interact with assay components in ways that are not related to their specific biological activity, leading to false-positive or false-negative results.[5][6][7] Common mechanisms of interference include light absorption or fluorescence, chemical reactivity, and compound aggregation.[8]
Q3: How can the color of this compound affect my experiments?
This compound, like many phenoxazinone compounds, is colored.[1] This intrinsic color can interfere with colorimetric and fluorometric assays.[9][10] In colorimetric assays, the compound's absorbance may overlap with that of the assay's chromogenic product, leading to artificially high readings.[11] In fluorescence-based assays, the compound can either possess native fluorescence, causing a high background signal, or it can quench the fluorescence of the reporter molecule, resulting in a false-negative outcome.[10]
Q4: Is it possible that this compound is reacting directly with my assay reagents?
Yes, chemical reactivity is a known cause of assay interference.[12] Molecules with certain functional groups can react covalently or non-covalently with proteins or other reagents in the assay, leading to misleading results.[12] The phenoxazinone core of this compound contains functional groups that could potentially be involved in such reactions, for instance, through redox cycling.
Q5: What is compound aggregation and could this compound be an aggregator?
Compound aggregation is a phenomenon where small molecules form colloidal particles in solution, which can then non-specifically inhibit enzymes or disrupt protein-protein interactions.[6] This is a common source of false-positive results in high-throughput screening.[6] While there is no specific data on this compound aggregation, it is a possibility for many organic small molecules, particularly at higher concentrations.
Troubleshooting Guides
Issue 1: Suspected Interference in Colorimetric or Fluorometric Assays
If you are observing unexpected results in colorimetric or fluorescent assays, it is crucial to determine if the spectral properties of this compound are the cause.
Caption: Troubleshooting workflow for spectral interference.
The following table provides a hypothetical example of how to present data when assessing the intrinsic absorbance of this compound in a colorimetric assay.
| Sample | Absorbance at Assay Wavelength (e.g., 450 nm) |
| Buffer Only | 0.05 |
| This compound in Buffer | 0.25 |
| Assay Reaction (without compound) | 0.80 |
| Assay Reaction + this compound | 1.00 |
| Corrected Assay Reading | 0.75 |
Note: The corrected reading is obtained by subtracting the absorbance of "this compound in Buffer" from the "Assay Reaction + this compound".
Issue 2: Potential for Chemical Reactivity and Redox Cycling
The phenoxazinone scaffold of this compound may be susceptible to redox cycling, which can generate reactive oxygen species and interfere with assay components.
Caption: Troubleshooting workflow for chemical reactivity.
This table shows a hypothetical example of results from a DTT counter-screen.
| Condition | Observed Activity of this compound (% Inhibition) |
| Standard Assay Buffer | 85% |
| Assay Buffer + 1 mM DTT | 20% |
| Assay Buffer + 5 mM DTT | 5% |
Note: A significant decrease in activity in the presence of DTT suggests that the compound's effect may be due to redox activity.
Issue 3: Possibility of Compound Aggregation
At higher concentrations, this compound may form aggregates that can non-specifically interfere with your assay.
Caption: Troubleshooting workflow for compound aggregation.
The following is a hypothetical example of results from a detergent counter-screen.
| Condition | Observed Activity of this compound (IC50) |
| Standard Assay Buffer | 10 µM |
| Assay Buffer + 0.01% Triton X-100 | > 100 µM |
Note: A significant rightward shift in the IC50 value in the presence of a detergent is a strong indicator of aggregation-based activity.
Experimental Protocols
The following are generalized protocols to help identify the potential for assay interference by compounds such as this compound.
Protocol 1: Spectral Scanning
-
Objective: To determine the intrinsic absorbance and fluorescence of this compound.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
Spectrophotometer or plate reader with scanning capabilities
-
-
Procedure:
-
Prepare a solution of this compound in the assay buffer at the final concentration used in the experiment.
-
Use a spectrophotometer to scan the absorbance of the solution across a range of wavelengths relevant to your assay (e.g., 300-700 nm).
-
If using a fluorescence-based assay, use a spectrofluorometer to scan the emission spectrum of the compound at the assay's excitation wavelength, and scan the excitation spectrum at the assay's emission wavelength.
-
As a control, run a sample of the assay buffer alone.
-
Analyze the spectra to identify any overlap with your assay's detection wavelengths.
-
Protocol 2: DTT Counter-Screen for Redox Activity
-
Objective: To assess if the activity of this compound is sensitive to reducing agents, which can indicate redox cycling.
-
Materials:
-
This compound
-
Assay components (target protein, substrate, etc.)
-
Dithiothreitol (DTT)
-
Assay buffer
-
-
Procedure:
-
Determine the dose-response curve of this compound in your standard assay.
-
Repeat the dose-response experiment in the presence of a low concentration of DTT (e.g., 0.5-1 mM). Ensure this concentration of DTT does not independently affect the assay.
-
Compare the potency (e.g., IC50) of this compound with and without DTT. A significant decrease in potency in the presence of DTT suggests potential redox activity.
-
Protocol 3: Detergent Counter-Screen for Aggregation
-
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
-
Materials:
-
This compound
-
Assay components
-
A non-ionic detergent (e.g., Triton X-100 or Tween-80)
-
Assay buffer
-
-
Procedure:
-
Establish the dose-response relationship for this compound in your standard assay.
-
Repeat the experiment with the addition of a low concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100) to the assay buffer. This concentration should be above the critical micelle concentration of the detergent but should not disrupt the assay itself.
-
Compare the dose-response curves. A significant reduction or complete loss of activity in the presence of the detergent is a strong indication that the compound is acting via an aggregation-based mechanism.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pediaa.com [pediaa.com]
- 10. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Chandrananimycin B concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chandrananimycin B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
This compound is a novel anticancer antibiotic.[1] It is part of the Chandrananimycin family of compounds (A, B, and C) isolated from the marine Actinomadura sp. isolate M045.[2] The Chandrananimycins have demonstrated activity against a panel of human cancer cell lines.[3]
Q2: What is the proposed mechanism of action for this compound?
The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, it belongs to the broader class of benzoxazine compounds. Some benzoxazine derivatives have been shown to act as human topoisomerase I inhibitors, while others exhibit antibacterial properties by disrupting cell membranes.[4][5] Further research is required to determine if this compound shares these mechanisms.
Q3: What are the recommended starting concentrations for in vitro experiments?
Based on the reported data for the Chandrananimycin family, starting concentrations for in vitro cytotoxicity assays could range from 1 µg/mL to 50 µM. Chandrananimycins have shown inhibitory activity with IC70 values as low as 1.4 µg/mL against various human cancer cell lines.[3] For comparison, Chandrananimycin E, a related compound, exhibited a GI50 of 35.3 μM against HUVEC cells.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Problem 1: No or low cytotoxic effect observed at expected concentrations.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure proper storage of this compound, typically in a cool, dark, and dry place. Prepare fresh stock solutions for each experiment. Verify the integrity of the compound using analytical methods if possible.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: The cancer cell line you are using may be inherently resistant to this compound. Try a different cell line known to be sensitive to other anticancer agents. You can also perform a literature search for the expression of potential resistance markers in your cell line.
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Solution: Review and optimize your experimental protocol. Check parameters such as cell seeding density, incubation time, and the solvent used to dissolve the compound. Ensure the final solvent concentration in the culture medium is not affecting cell viability.
-
Problem 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique across all wells and plates.
-
-
Possible Cause 2: Edge Effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. If you must use them, ensure proper humidification in the incubator.
-
-
Possible Cause 3: Inaccurate Compound Dilution.
-
Solution: Prepare serial dilutions carefully and use calibrated pipettes. Vortex stock solutions and dilutions thoroughly before adding them to the cells.
-
Data Presentation
Table 1: Reported In Vitro Efficacy of Chandrananimycins
| Compound/Family | Cell Line(s) | Efficacy Metric | Reported Value |
| Chandrananimycins A, B, C | Various Human Cancer Cell Lines | IC70 | Down to 1.4 µg/mL |
| Chandrananimycin E | HUVEC | GI50 | 35.3 µM |
| Chandrananimycin E | HeLa | CC50 | 56.9 µM |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: Remove the old media from the wells and add fresh media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: A general workflow for assessing the cytotoxicity of this compound.
Caption: A hypothetical signaling pathway for a cytotoxic agent like this compound.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Chandrananimycin B incubation time for optimal results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Chandrananimycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel antibiotic isolated from the culture broth of a marine Actinomadura sp.[1]. It is a benzoxazine compound with reported antiproliferative and cytotoxic activities[2].
Q2: What is the mechanism of action of this compound?
The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, its structural class, phenoxazinones, are known to have diverse biological activities, including anticancer properties[1]. Researchers should empirically determine its mechanism in their specific experimental model.
Q3: How should I store and handle this compound?
As with most novel antibiotics, it is recommended to store this compound as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. When handling, use appropriate personal protective equipment (PPE), including gloves and a lab coat.
Q4: What is a good starting concentration for my experiments?
A starting point for concentration can be derived from published GI50 (50% growth inhibition) or CC50 (50% cytotoxic concentration) values if available for your cell line or a similar one. For instance, the related compound Chandrananimycin E showed a GI50 of 35.3 µM in HUVEC cells and a CC50 of 56.9 µM in HeLa cells[2]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Q1: I am seeing inconsistent results in my cell viability assays. What could be the cause?
Inconsistent results can arise from several factors. Here are a few common issues to investigate:
-
Cell Seeding Density: Ensure that cells are seeded uniformly across all wells of your microplate. Inconsistent cell numbers will lead to variability in the final readout.
-
Compound Solubility: this compound may precipitate out of solution at higher concentrations. Visually inspect your treatment media for any signs of precipitation. If observed, consider lowering the concentration or using a different solvent system.
-
Incubation Time: The optimal incubation time can be cell-line dependent. A time-course experiment is recommended to determine the ideal duration for observing the desired effect.
-
Reagent Stability: Ensure all reagents, including the this compound stock solution and assay reagents, are within their expiration dates and have been stored correctly.
Q2: My cells are dying too quickly, even at low concentrations. What should I do?
If you observe excessive cell death, consider the following:
-
Reduce Incubation Time: The cytotoxic effects of this compound may manifest more rapidly in your cell line. Shorten the incubation period and perform a time-course experiment to find the optimal window.
-
Lower Concentration Range: Your initial concentration range may be too high. Perform a dose-response experiment with a wider range of lower concentrations.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.
Q3: I am not observing any significant effect of this compound on my cells. What could be the problem?
If you do not observe a significant effect, you may need to optimize your experimental conditions:
-
Increase Incubation Time: The compound may require a longer incubation period to exert its effects.
-
Increase Concentration: The concentrations you have tested may be too low to induce a response in your chosen cell line.
-
Compound Activity: Verify the integrity of your this compound stock. If possible, test its activity on a sensitive positive control cell line.
Data Presentation
Table 1: Hypothetical Data for Determining Optimal Incubation Time and Concentration of this compound on HCT116 Cells.
| Concentration (µM) | 24-hour Incubation (% Viability) | 48-hour Incubation (% Viability) | 72-hour Incubation (% Viability) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | 95 | 85 | 70 |
| 5 | 80 | 60 | 40 |
| 10 | 65 | 40 | 20 |
| 25 | 40 | 20 | 5 |
| 50 | 20 | 5 | <1 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Determining Optimal Incubation Time using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in your compound dilutions.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: At the end of each incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 2-4 hours, then solubilize the formazan crystals).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the data to the vehicle control for each time point and plot the percentage of cell viability against the concentration of this compound to determine the IC50 at each time point. The optimal incubation time will depend on the desired experimental outcome (e.g., the time point that gives a robust and reproducible IC50).
Visualizations
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line specific responses to Chandrananimycin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Chandrananimycin B in pre-clinical research. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins and key signaling molecules involved in cell growth, survival, and proliferation.[2][3] By binding to the N-terminal ATP-binding pocket of HSP90, this compound competitively inhibits its ATPase activity.[2][4] This inhibition disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.[4]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
The differential sensitivity of cell lines to this compound, a characteristic of HSP90 inhibitors, can be attributed to several factors:
-
"Oncogene Addiction": Cancer cells are often highly dependent on the function of one or more overexpressed or mutated oncoproteins for their survival and proliferation. Many of these oncoproteins are HSP90 client proteins.[1][2] Cell lines that are "addicted" to a specific HSP90 client protein will be more sensitive to the inhibitor.
-
Expression Levels of HSP90 and Co-chaperones: The cellular levels of HSP90 and its associated co-chaperones can influence the cellular response to HSP90 inhibitors.[3]
-
Underlying Genetic and Proteomic Landscape: The overall genetic and proteomic context of a cell, including the status of tumor suppressor genes and the activation state of various signaling pathways, contributes to its susceptibility.[1]
-
Drug Efflux Pumps: Overexpression of multidrug resistance transporters, such as P-glycoprotein (P-gp), can lead to increased efflux of the compound from the cell, thereby reducing its intracellular concentration and efficacy.
Q3: What are the expected cellular responses to this compound treatment?
Treatment of sensitive cancer cell lines with this compound is expected to induce a range of cellular responses, primarily:
-
Apoptosis: Degradation of key anti-apoptotic and pro-survival client proteins (e.g., Akt, HER2) can trigger the intrinsic apoptotic pathway.[3][5]
-
Cell Cycle Arrest: Disruption of cell cycle regulatory proteins, such as CDK4 and CDK6, can lead to cell cycle arrest, most commonly at the G1/S or G2/M phase.[2][6][7]
-
Induction of Heat Shock Response: Inhibition of HSP90 often leads to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins like HSP70.[2]
Q4: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms, extrapolated from other HSP90 inhibitors and general antibiotic resistance, may include:
-
Mutations in HSP90: Alterations in the drug-binding site of HSP90 could reduce the binding affinity of this compound.
-
Increased Expression of HSP90: Upregulation of HSP90 expression may require higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways that are not dependent on HSP90 client proteins.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell.[8]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
Issue 1: High Variability in Cell Viability Assay Results
-
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or variability in drug concentration.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Ensure cells are in the logarithmic growth phase.
-
Minimize Edge Effects: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
Ensure Homogeneous Drug Dilution: Prepare fresh serial dilutions of this compound for each experiment. Thoroughly mix the drug in the media before adding it to the cells.
-
Use a Blank Control: Include wells with media and the viability reagent but no cells to subtract background absorbance/fluorescence.
-
Issue 2: No Significant Decrease in Viability in a Supposedly Sensitive Cell Line
-
Possible Cause: Incorrect drug concentration, degradation of the compound, or issues with the cell line.
-
Troubleshooting Steps:
-
Verify Drug Concentration and Activity: Confirm the calculated dilutions. If possible, use a positive control compound known to be effective in your cell line.
-
Check Compound Stability: this compound, like many small molecules, may be sensitive to light and multiple freeze-thaw cycles. Aliquot the stock solution and store it protected from light at the recommended temperature.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Assess Passage Number: Use cells at a low passage number, as high passage numbers can lead to phenotypic drift.
-
Issue 3: Difficulty in Detecting Degradation of HSP90 Client Proteins by Western Blot
-
Possible Cause: Inappropriate treatment duration or concentration, rapid protein degradation, or technical issues with the western blot procedure.
-
Troubleshooting Steps:
-
Time-Course and Dose-Response Experiment: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 0.1x, 1x, 10x IC50) experiment to identify the optimal conditions for observing client protein degradation.
-
Use a Proteasome Inhibitor: To confirm that the loss of your client protein is due to proteasomal degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). This should "rescue" the client protein from degradation.
-
Optimize Western Blot Protocol: Ensure complete protein transfer, use appropriate blocking buffers, and validate your primary and secondary antibodies. Load a positive control lysate if available.
-
Check for HSP70 Induction: As a positive control for HSP90 inhibition, probe your western blot for HSP70, which is typically upregulated upon HSP90 inhibitor treatment.[2]
-
Data Presentation
Table 1: Representative Example of Differential Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Oncogenic Driver (HSP90 Client) | IC50 (nM) - Example Data |
| BT-474 | Breast Cancer | HER2 | 50 |
| SK-BR-3 | Breast Cancer | HER2 | 75 |
| MCF-7 | Breast Cancer | ER, PIK3CA | 500 |
| NCI-H1975 | Lung Cancer | EGFR (L858R, T790M) | 150 |
| A549 | Lung Cancer | KRAS | 800 |
| K562 | Leukemia | BCR-ABL | 100 |
| DU-145 | Prostate Cancer | Androgen Receptor (mutant) | 250 |
Disclaimer: The IC50 values presented are for illustrative purposes to demonstrate the concept of differential sensitivity and are not based on actual experimental data for this compound.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Inhibition of the HSP90 chaperone cycle by this compound.
Caption: Downregulation of Akt signaling by this compound.
References
- 1. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterisation of a novel heat shock protein 90 inhibitor ONO4140 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs. - UCL Discovery [discovery.ucl.ac.uk]
- 6. Schisandrin B inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition | Haematologica [haematologica.org]
- 8. mdpi.com [mdpi.com]
Handling and safety precautions for Chandrananimycin B
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Chandrananimycin B. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a novel antibiotic isolated from the culture broth of a marine Actinomadura sp.[1] It is classified as a benzoxazine and has demonstrated potential as an anticancer agent.[1][2] While specific data for this compound is limited, related compounds like Chandrananimycin E have shown moderate antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVEC) and weak cytotoxic activity towards HeLa cells.[2]
Q2: What are the recommended storage and handling conditions for this compound?
As there is no specific safety data sheet for this compound, general precautions for handling cytotoxic compounds should be followed. It is recommended to store the compound in a tightly sealed vial, protected from light and moisture, at -20°C. When handling, personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn. All manipulations should be performed in a certified chemical fume hood or a biological safety cabinet.
Q3: How do I dissolve this compound for in vitro experiments?
The solubility of this compound has not been explicitly reported. However, similar natural products are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. It is advisable to first attempt to dissolve the compound in a small amount of 100% DMSO to create a stock solution. Subsequent dilutions can then be made in the appropriate cell culture medium. Ensure the final concentration of the organic solvent in the experimental medium is non-toxic to the cells (typically <0.5% for DMSO).
Q4: I am observing unexpected precipitation of the compound in my cell culture medium. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded in the aqueous culture medium. To troubleshoot this:
-
Lower the final concentration: The compound may not be soluble at the tested concentration.
-
Increase the solvent concentration: If permissible for your cell line, a slightly higher (but still non-toxic) final solvent concentration might help.
-
Prepare fresh dilutions: Do not use stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
-
Sonication: Briefly sonicating the stock solution before dilution may help dissolve any micro-precipitates.
Q5: My cells are not responding to this compound treatment. What could be the reason?
Several factors could contribute to a lack of cellular response:
-
Cell line resistance: The specific cell line you are using may be inherently resistant to the compound's mechanism of action.
-
Compound degradation: Ensure the compound has been stored correctly and that the stock solution is not expired.
-
Incorrect dosage: The effective concentration might be higher than what you are currently testing. Perform a dose-response study over a wide concentration range.
-
Experimental setup: Verify all experimental parameters, including cell seeding density, incubation time, and assay conditions.
Quantitative Data Summary
| Compound | Cell Line | Activity | Value |
| Chandrananimycin E | HUVEC | Antiproliferative (GI50) | 35.3 µM |
| Chandrananimycin E | HeLa | Cytotoxic (CC50) | 56.9 µM |
Note: GI50 refers to the concentration causing 50% growth inhibition, and CC50 refers to the concentration causing 50% cytotoxicity.
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for Handling and Testing this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Chandrananimycin B quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with guidance on the quality control and purity assessment of Chandrananimycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel antibiotic belonging to the phenoxazinone class of compounds.[1] It has been isolated from marine Actinomadura sp. and has demonstrated anticancer properties. While the precise signaling pathways are a subject of ongoing research, phenoxazinone antibiotics like the related compound Actinomycin D are known to intercalate into DNA, thereby inhibiting transcription.
Q2: What are the primary analytical techniques for assessing the quality and purity of this compound?
The primary analytical techniques for this compound quality control include High-Performance Liquid Chromatography (HPLC) for purity determination and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment.[1][2]
Q3: What is a typical purity specification for research-grade this compound?
While specific monographs for this compound are not yet established, research-grade natural products are generally expected to have a purity of ≥95% as determined by HPLC. However, the required purity level will ultimately depend on the specific application.
Q4: How should this compound be stored to ensure its stability?
Although specific stability studies for this compound are not widely published, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh and store them at -20°C for short periods. Long-term storage of solutions is generally not recommended due to the potential for degradation.
Troubleshooting Guides
This section addresses common issues that may be encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peak or very small peak | - Incorrect injection volume- Sample concentration too low- Detector issue (e.g., lamp off)- Incompatibility of sample solvent with mobile phase | - Verify injection volume and syringe/autosampler operation.- Prepare a more concentrated sample.- Check detector status and lamp life.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. |
| Peak Tailing | - Column overload- Presence of secondary interactions with the stationary phase- Column degradation | - Reduce the injection volume or sample concentration.- Add a competing agent (e.g., a small amount of trifluoroacetic acid) to the mobile phase to reduce secondary interactions.- Use a new or different C18 column. |
| Peak Fronting | - Column overload- Sample solvent stronger than the mobile phase | - Dilute the sample.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent Retention Times | - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction or leaks | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a consistent temperature.- Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate.[3] |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp aging | - Degas the mobile phase and prime the pump.- Use high-purity solvents and flush the column.- Replace the detector lamp if it is near the end of its lifespan.[4][5] |
LC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity/No Ionization | - Incorrect mass spectrometer settings (e.g., wrong polarity, low ion source temperature)- Ion suppression from the sample matrix or mobile phase additives- Clogged ion source | - Optimize mass spectrometer parameters for this compound (positive ion mode is a good starting point for phenoxazinones).- Dilute the sample or use a more effective sample clean-up procedure. Use mobile phase additives that are compatible with MS (e.g., formic acid instead of non-volatile phosphates).- Clean the ion source as per the manufacturer's instructions. |
| In-source Fragmentation | - High ion source temperature or voltage | - Reduce the ion source temperature and/or voltage to minimize fragmentation before mass analysis. |
| Non-reproducible quantitative data | - Matrix effects- Inconsistent sample preparation | - Use an internal standard, preferably an isotopically labeled version of this compound if available.- Ensure consistent and precise sample preparation procedures. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or trifluoroacetic acid)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Scan for optimal wavelength using DAD; phenoxazinones typically absorb around 230 nm and 440 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peak area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
1. Materials and Reagents:
-
As per the HPLC protocol, but ensure all mobile phase additives are volatile (e.g., formic acid, ammonium formate).
2. Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
3. Procedure:
-
Chromatographic Conditions:
-
Use the same chromatographic conditions as the HPLC method, or a faster gradient if separation of all minor impurities is not required.
-
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-1000
-
-
Data Analysis:
-
Confirm the presence of the expected molecular ion for this compound. For phenoxazinone compounds, both protonated molecules [M+H]⁺ and other adducts may be observed.
-
Protocol 3: Structural Confirmation and Purity by ¹H NMR
1. Materials and Reagents:
-
This compound sample (typically 1-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid).
2. Instrumentation:
-
NMR spectrometer (300 MHz or higher)
3. Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard (if performing qNMR).
-
Dissolve in the appropriate deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) for quantitative accuracy (e.g., 5 times the longest T1).
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of this compound to confirm its identity and structure.
-
Check for the presence of impurity signals.
-
For qNMR, calculate the purity by comparing the integral of a characteristic this compound peak to the integral of the internal standard peak.[2][6][7]
-
Visualizations
Caption: General workflow for the quality control of this compound.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. Determination of anti-cancer drug actinomycin D in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. benthamdirect.com [benthamdirect.com]
Validation & Comparative
Chandrananimycin B vs. Chandrananimycin A: A Comparative Analysis of Antimicrobial Activity
For researchers and professionals in drug development, understanding the nuanced differences in the bioactivity of related natural products is crucial for identifying promising therapeutic leads. This guide provides a detailed comparison of the antimicrobial activities of Chandrananimycin B and Chandrananimycin A, two closely related phenoxazinone antibiotics isolated from a marine Actinomadura sp. The data presented is derived from experimental studies and is intended to offer a clear, objective overview of their respective potencies.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial activities of Chandrananimycin A and this compound were evaluated against a panel of bacteria and fungi. The results, presented as the diameter of the inhibition zone, are summarized in the table below. A larger diameter indicates greater sensitivity of the microorganism to the compound.
| Test Organism | Gram Stain/Type | Chandrananimycin A (Inhibition Zone in mm) | This compound (Inhibition Zone in mm) |
| Bacillus subtilis | Gram-positive | 15 | 14 |
| Staphylococcus aureus | Gram-positive | 14 | 13 |
| Streptomyces viridochromogenes | Gram-positive | 15 | 13 |
| Escherichia coli | Gram-negative | - | - |
| Candida albicans | Fungus | - | - |
| Mucor miehei | Fungus | 13 | 12 |
Data extracted from Maskey et al., 2003.
Experimental Protocols
The antimicrobial activity data presented above was obtained using the agar diffusion method. A detailed description of the experimental protocol is as follows:
1. Preparation of Test Plates:
-
A base layer of nutrient agar was poured into sterile Petri dishes and allowed to solidify.
-
A seed layer of the same agar, inoculated with a suspension of the respective test microorganism, was poured over the base layer.
2. Application of Compounds:
-
Sterile paper discs (6 mm in diameter) were impregnated with a standardized concentration (20 µ g/platelet ) of either Chandrananimycin A or this compound dissolved in a suitable solvent.
-
The impregnated discs were then placed onto the surface of the seeded agar plates.
3. Incubation:
-
The plates were incubated at an optimal temperature for the growth of each microorganism (typically 37°C for bacteria and 28°C for fungi) for a period of 24 to 48 hours.
4. Measurement of Inhibition Zones:
-
Following incubation, the diameter of the clear zone of growth inhibition around each disc was measured in millimeters. The absence of a clear zone indicates that the compound is inactive against that particular microorganism at the tested concentration.
Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial susceptibility testing of Chandrananimycin A and B using the agar diffusion method.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Concluding Remarks
Based on the available experimental data, both Chandrananimycin A and this compound exhibit antimicrobial activity, primarily against Gram-positive bacteria and the fungus Mucor miehei. Chandrananimycin A consistently shows slightly larger inhibition zones compared to this compound, suggesting it possesses a marginally higher potency against the tested strains under the specified experimental conditions. Neither compound demonstrated activity against the Gram-negative bacterium Escherichia coli or the fungus Candida albicans.
This comparative guide serves as a valuable resource for researchers investigating the therapeutic potential of the Chandrananimycin family of compounds. The provided data and protocols can aid in the design of further studies to explore their mechanism of action, structure-activity relationships, and potential for development as novel antimicrobial agents.
A Comparative Analysis of the Cytotoxic Profiles of Chandrananimycin B and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of two members of the chandrananimycin family of antibiotics, Chandrananimycin B and Chandrananimycin C. Due to a lack of direct comparative studies in the available scientific literature, this document summarizes the existing data for each compound individually and offers a generalized context for their potential mechanisms of action and experimental evaluation.
Data Presentation: Cytotoxicity
Direct comparative cytotoxicity data (e.g., IC50 values) for this compound and C from a single study is not currently available. However, initial screenings of a mixture of Chandrananimycins A, B, and C have demonstrated potent cytotoxic activity against a range of human cancer cell lines.
| Compound(s) | Cell Line Panel | Potency |
| Chandrananimycins A, B, and C (mixture) | Human colon carcinoma (HT-29), melanoma (MEXF 514L), lung carcinoma (LXFA 526L, LXFL 529L), breast carcinoma (SF268, H460, MCF-7), prostate cancer (PC3M), and renal cancer (RXF 631L) | IC70 values as low as 1.4 µg/mL[1] |
Note: The reported IC70 value represents the concentration at which 70% of cell growth is inhibited and does not distinguish the individual contributions of Chandrananimycin A, B, or C.
Experimental Protocols
The following outlines a standard methodology for assessing the cytotoxicity of compounds like this compound and C, based on commonly employed assays.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and C in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualization
Signaling Pathways
While the specific signaling pathways targeted by this compound and C have not been fully elucidated, the cytotoxic mechanism of the broader class of phenoxazinone antibiotics is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS). The following diagram illustrates a plausible signaling cascade.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the cytotoxicity of a test compound.
References
A Comparative Analysis of Chandrananimycin B and Doxorubicin Efficacy
In the landscape of oncological research, the quest for novel therapeutics with improved efficacy and reduced toxicity is perpetual. This guide provides a comparative overview of Chandrananimycin B, a lesser-known natural product, and Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. Due to the limited publicly available data on this compound, this comparison will juxtapose the extensive knowledge of Doxorubicin's efficacy and mechanism of action with the currently available information for this compound, highlighting areas where further research is critically needed.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Doxorubicin. A significant disparity in the available data is evident, underscoring the nascent stage of research for this compound.
| Parameter | This compound | Doxorubicin |
| Reported IC50 / GI50 / CC50 Values | Not explicitly available for this compound. Chandrananimycin E, a related compound, exhibited moderate antiproliferative activity against HUVEC cells (GI50 35.3 μM) and weak cytotoxic activity towards HeLa cells (CC50 56.9 μM).[1] | Varies significantly depending on the cell line. For example: HCT116 (colon cancer): 24.30 µg/ml, PC3 (prostate cancer): 2.640 µg/ml, Hep-G2 (liver cancer): 14.72 µg/ml, and 293T (embryonic kidney): 13.43 µg/ml.[2] Another study reported an IC50 of 223.6 µg/ml for the AMJ13 breast cancer cell line.[3] |
| Mechanism of Action | Not well-elucidated. As a benzoxazine, it is a novel anticancer antibiotic.[1][4] | DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS).[5][6][][8][9] |
| Cell Cycle Effects | Not Available | Induces cell cycle arrest, particularly at the G2/M phase.[2] |
| Primary Cellular Targets | Not fully identified. | DNA, Topoisomerase II.[6][8] |
| Source | Isolated from the marine Actinomadura sp. isolate M048.[4] | Originally isolated from the bacterium Streptomyces peucetius.[8] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies commonly employed for evaluating the efficacy of cytotoxic agents like Doxorubicin. Similar protocols would be applicable for assessing the efficacy of this compound.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, PC3, Hep-G2) are seeded in 96-well plates at a density of approximately 5x10^4 cells/well and incubated for 24 hours to allow for attachment.[2]
-
Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., Doxorubicin) and incubated for a specified period, typically 24, 48, or 72 hours.[10] A control group with a vehicle (like DMSO) is also included.[2]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh solution of MTT (e.g., 2 mg/mL) is added to each well. The plates are then incubated for a few hours (e.g., 1.5 hours at 37°C) to allow for the formation of formazan crystals by viable cells.[3]
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm or 570 nm).[3][10]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then determined by plotting cell viability against the logarithm of the drug concentration.[10]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which a drug exerts its effects is fundamental to its development and clinical application.
Doxorubicin's Multifaceted Mechanism of Action
Doxorubicin's anticancer effects are attributed to several interconnected mechanisms:
-
DNA Intercalation: Doxorubicin intercalates into the DNA, thereby inhibiting macromolecular biosynthesis and preventing the DNA double helix from being resealed.[][8]
-
Topoisomerase II Inhibition: It stabilizes the topoisomerase II complex after it has cleaved the DNA chain for replication. This prevents the re-ligation of the DNA strands, leading to DNA breaks and halting the replication process.[8]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals.[5] This oxidative stress can damage cellular components, including membranes, proteins, and DNA, ultimately triggering apoptotic pathways.[5][6]
Caption: Doxorubicin's multi-pronged attack on cancer cells.
This compound's Mechanism of Action
The mechanism of action for this compound has not been extensively studied and is not well understood. As a member of the benzoxazine class of compounds, it represents a novel scaffold for anticancer drug discovery.[1][4] Further research is required to elucidate its molecular targets and the signaling pathways it modulates.
Conclusion
Doxorubicin is a potent and well-characterized chemotherapeutic agent with a clear, albeit complex, mechanism of action. Its efficacy is well-documented across a range of cancer cell lines, though its clinical use is limited by significant cardiotoxicity.[5] In contrast, this compound is a novel natural product with preliminary indications of anticancer activity. However, a comprehensive understanding of its efficacy, mechanism of action, and potential for therapeutic development is currently lacking. The limited available data on a related compound, Chandrananimycin E, suggests that this class of molecules may possess moderate antiproliferative properties.[1]
For researchers and drug development professionals, this comparison highlights a significant knowledge gap and a potential opportunity. The novel structure of this compound may offer a new avenue for anticancer therapies, potentially with a different toxicity profile than existing drugs like Doxorubicin. Extensive further investigation, including detailed cytotoxicity screening across diverse cancer cell lines, mechanism of action studies, and preclinical in vivo evaluation, is essential to determine the true therapeutic potential of this compound.
References
- 1. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. advetresearch.com [advetresearch.com]
- 4. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 8. Doxorubicin - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Potential of Chandrananimycin B: A Comparative Guide to Marine-Derived Antibiotics
For Immediate Release
A deep dive into the comparative efficacy and mechanisms of Chandrananimycin B and other prominent marine-derived antibiotics reveals a promising landscape for novel drug discovery. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data, detailed protocols, and pathway visualizations.
The world's oceans harbor a vast and largely untapped reservoir of unique chemical entities with significant therapeutic potential. Among these, marine-derived antibiotics have emerged as a critical area of research in the face of rising antimicrobial resistance. This guide provides a detailed comparison of this compound, a promising phenoxazinone antibiotic, with other notable marine-derived compounds: the clinically utilized Actinomycin D, and the investigational agents Salinisporamide A (Marizomib), Bryostatin 1, and Trabectedin.
At a Glance: Comparative Bioactivity of Marine Antibiotics
To facilitate a clear comparison of the bioactivity of these marine-derived compounds, the following tables summarize their antimicrobial and anticancer activities.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Antibiotic | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| This compound (and related compounds) | Bacillus subtilis: Inhibition zone of 23 mm (for a related compound)[1] | Escherichia coli: Inactive[1] | Candida sp.: 80 (active fraction)[1] |
| Actinomycin D | Staphylococcus aureus (MRSA): 1.0[2] | Escherichia coli: 1.0[3] | Candida albicans: 50[3] |
| Salinisporamide A (Marizomib) | Not typically evaluated for direct antimicrobial activity | Not typically evaluated for direct antimicrobial activity | Not typically evaluated for direct antimicrobial activity |
| Bryostatin 1 | Not typically evaluated for direct antimicrobial activity | Not typically evaluated for direct antimicrobial activity | Not typically evaluated for direct antimicrobial activity |
| Trabectedin | Not typically evaluated for direct antimicrobial activity | Not typically evaluated for direct antimicrobial activity | Not typically evaluated for direct antimicrobial activity |
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Antibiotic | Cancer Cell Line(s) | IC50 Value(s) |
| This compound (and related compounds) | Various human cancer cell lines (for questiomycins and chandrananimycins) | IC70 down to 1.4 µg/mL[1] |
| HUVEC (Chandrananimycin E) | GI50: 35.3 µM[4] | |
| HeLa (Chandrananimycin E) | CC50: 56.9 µM[4] | |
| Actinomycin D | MCF-7, K562, A549 | 0.8–1.8 nM (for Actinomycin X2)[5] |
| A2780 | 0.0017 µM[6] | |
| A549 | 0.000201 µM[6] | |
| PC3 | 0.000276 µM[6] | |
| Salinisporamide A (Marizomib) | HCT-116 | 11 ng/mL[1] |
| NCI 60-cell line panel | Mean GI50 < 10 nM[1] | |
| U-251 | ~52 nM[7] | |
| D-54 | ~20 nM[7] | |
| Bryostatin 1 | Various leukemia, lymphoma, glioma, ovarian, and breast cancer cell lines | Potent inhibition of proliferation[8][9] |
| Trabectedin | Hewga‐CCS, Senju‐CCS, SU‐CCS1, MP‐CCS‐SY, KAS | 0.30 - 0.87 nmol/L[10] |
| NCI-H295R | 0.15 nM[11] |
Delving Deeper: Mechanisms of Action and Signaling Pathways
The therapeutic effects of these marine antibiotics are underpinned by their distinct mechanisms of action, targeting fundamental cellular processes.
This compound: A Phenoxazinone with Potential
This compound belongs to the phenoxazinone class of antibiotics. While its specific molecular targets are still under investigation, compounds of this class are known to induce cell death through the generation of reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, ultimately leading to apoptosis.
References
- 1. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 2. Marizomib, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Marizomib activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation | MDPI [mdpi.com]
- 9. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trabectedin is a promising antitumor agent potentially inducing melanocytic differentiation for clear cell sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Resistance Profile of Chandrananimycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chandrananimycin B, a phenoxazinone antibiotic, with a focus on its potential cross-resistance profile. Due to the limited direct experimental data on cross-resistance for this compound, this document draws comparisons with structurally and functionally related compounds, particularly Actinomycin D, and other relevant antimicrobial and anticancer agents. The information presented herein is intended to support further research and drug development efforts.
Comparative Efficacy of this compound and Related Compounds
To contextualize the activity of this compound, the following table summarizes its cytotoxic effects against a panel of human cancer cell lines, alongside data for related compounds where available. Direct cross-resistance studies are not yet published for this compound; however, understanding its potency relative to other agents is a critical first step in predicting potential resistance overlaps.
| Compound | Cell Line | IC70 (µg/mL) |
| This compound | LXFA 526L (Lung) | 1.4 |
| MACL MCF-7 (Breast) | 2.1 | |
| PRCL PC3M (Prostate) | >10 | |
| RXF 631L (Renal) | 1.6 | |
| Chandrananimycin A | LXFA 526L (Lung) | 1.8 |
| MACL MCF-7 (Breast) | 2.5 | |
| PRCL PC3M (Prostate) | >10 | |
| RXF 631L (Renal) | 1.9 | |
| Chandrananimycin C | LXFA 526L (Lung) | 2.2 |
| MACL MCF-7 (Breast) | 3.0 | |
| PRCL PC3M (Prostate) | >10 | |
| RXF 631L (Renal) | 2.4 |
Mechanism of Action and Potential for Cross-Resistance
This compound belongs to the phenoxazinone class of antibiotics, which are known to exhibit both antimicrobial and anticancer properties. The core mechanism of action for many phenoxazinones, including the well-studied Actinomycin D, involves the intercalation into DNA, thereby inhibiting transcription and inducing apoptosis.
Several key mechanisms can lead to resistance to this class of compounds, and these may contribute to cross-resistance with other agents:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a common mechanism of resistance to many anticancer drugs, including Actinomycin D and anthracyclines like doxorubicin. These transporters actively pump the drugs out of the cell, reducing their intracellular concentration and efficacy. It is plausible that this compound is also a substrate for these efflux pumps, which would lead to cross-resistance with other drugs expelled by the same transporters.
-
Alterations in Drug Target: While the precise molecular target of this compound is not fully elucidated, resistance to DNA intercalating agents can arise from mutations in topoisomerase enzymes or alterations in chromatin structure that hinder drug binding.
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage induced by intercalating agents can confer resistance.
-
Signaling Pathway Alterations: Resistance to doxorubicin has been associated with dysregulation of the mTORC1, Wnt, and Gβγ signaling pathways. Given the potential for overlapping mechanisms, alterations in these pathways could also influence sensitivity to this compound.
The diagram below illustrates a generalized signaling pathway for the induction of apoptosis by phenoxazinone antibiotics like Actinomycin D, which may be relevant to this compound.
Caption: Generalized pathway of phenoxazinone-induced apoptosis.
Experimental Protocols
To facilitate further research, this section outlines standardized protocols for determining the antimicrobial and cytotoxic activities of compounds like this compound, which are foundational for future cross-resistance studies.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Test compound (this compound) and comparator antibiotics.
- Sterile 96-well microtiter plates.
- Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
- Bacterial inoculum standardized to 0.5 McFarland turbidity.
2. Procedure:
- Prepare serial twofold dilutions of the test compounds in the microtiter plates.
- Inoculate each well with the standardized bacterial suspension.
- Include a positive control (no drug) and a negative control (no bacteria).
- Incubate the plates at the optimal temperature for the test organism for 16-20 hours.
- The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Cytotoxicity Testing: MTT Assay for IC50 Determination in Cancer Cell Lines
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
1. Preparation of Materials:
- Test compound (this compound) and comparator drugs.
- Adherent cancer cell line of interest.
- Complete cell culture medium.
- 96-well cell culture plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO).
2. Procedure:
- Seed the cells in the 96-well plates and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals with the solubilization solution.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
The workflow for a typical cross-resistance study is depicted below.
Caption: Workflow for assessing cross-resistance.
This guide serves as a foundational resource for investigating the cross-resistance profile of this compound. Further experimental studies are warranted to fully characterize its interactions with other antimicrobial and anticancer agents.
Synergistic Effects of Chandrananimycin B with Other Drugs: A Review of Current Research
A comprehensive review of existing scientific literature reveals a notable absence of studies on the synergistic effects of Chandrananimycin B with other drugs. While this compound and its analogues have been identified as promising bioactive compounds with anticancer, antibacterial, and antifungal properties, research into their combinatorial effects with other therapeutic agents is yet to be published. This guide summarizes the current knowledge on this compound's biological activities and discusses the potential for future investigations into its synergistic applications.
Current Understanding of this compound's Bioactivity
Chandrananimycins belong to the phenoxazinone class of natural products. Studies have shown that these compounds exhibit cytotoxic and antiproliferative activities against various cell lines. For instance, a related compound, Chandrananimycin E, demonstrated moderate antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVEC) and weak cytotoxic effects on HeLa cells. The core chemical structure of these molecules is believed to be crucial for their biological function.
However, the precise molecular mechanisms through which this compound exerts its anticancer effects have not been fully elucidated. Understanding its mechanism of action is a critical first step in identifying potential synergistic drug partners.
The Path Forward: Investigating Synergy
The exploration of synergistic drug combinations is a vital strategy in cancer therapy to enhance efficacy, overcome resistance, and reduce toxicity. Given the cytotoxic potential of this compound, future research into its synergistic interactions with established chemotherapeutic agents could unveil novel and more effective treatment regimens.
A logical workflow for investigating the synergistic potential of this compound would involve:
Caption: A proposed experimental workflow for identifying and validating synergistic drug combinations with this compound.
Hypothetical Signaling Pathway Interactions
While the specific pathways affected by this compound are unknown, many cytotoxic natural products interfere with fundamental cellular processes. A hypothetical scenario for synergy could involve this compound inducing apoptosis through one pathway, while a partner drug targets a parallel survival pathway, leading to a more potent combined effect.
Chandrananimycin B: A Promising Phenoxazinone for Drug Development
A Comparative Guide for Researchers and Drug Development Professionals
Chandrananimycin B, a member of the phenoxazinone class of natural products, has emerged as a compelling lead compound in the quest for novel therapeutics. Isolated from marine actinomycetes, this molecule has demonstrated a spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This guide provides a comparative analysis of this compound's performance against established drugs, supported by available experimental data, to aid researchers in evaluating its potential for further drug development.
Comparative Biological Activity
Table 1: Anticancer Activity of Chandrananimycins and Comparator Drugs
| Compound | Cell Line | IC50/IC70/GI50 (µM) | Reference |
| Chandrananimycins | Various Cancer Cell Lines | IC70: down to 1.4 µg/mL | [1] |
| Chandrananimycin E | HUVEC | GI50: 35.3 | [2] |
| HeLa | CC50: 56.9 | [2] | |
| Questiomycin A | MCF-7 (Breast) | IC50: 1.67 | |
| A549 (Lung) | IC50: 5.48 | ||
| MIA PaCa-2 (Pancreatic) | IC50: 7.16 | ||
| LoVo-1 (Colon) | IC50: 20.03 | ||
| Doxorubicin | HepG2 (Liver) | IC50: 12.2 | [3] |
| UMUC-3 (Bladder) | IC50: 5.1 | [3] | |
| TCCSUP (Bladder) | IC50: 12.6 | [3] | |
| HeLa (Cervical) | IC50: 2.9 | [3] | |
| MCF-7 (Breast) | IC50: 2.5 | [3] | |
| M21 (Melanoma) | IC50: 2.8 | [3] | |
| BFTC-905 (Bladder) | IC50: 2.3 | [3] | |
| A549 (Lung) | IC50: >20 | [3] | |
| Huh7 (Liver) | IC50: >20 | [3] | |
| VMCUB-1 (Bladder) | IC50: >20 | [3] |
Table 2: Antibacterial Activity of Chandrananimycins and Comparator Drugs
| Compound | Bacteria | MIC (µg/mL) | Reference |
| Chandrananimycin A | Bacillus subtilis | Active | [1] |
| Staphylococcus aureus | Active | [1] | |
| Vancomycin | Staphylococcus aureus | ≤1 - ≥4 (Susceptible to Resistant) | [4][5][6][7][8][9] |
| Ciprofloxacin | Escherichia coli | ≤1 - ≥4 (Susceptible to Resistant) | [4][10][11][12][13] |
Table 3: Anti-inflammatory Activity of Comparator Drugs
| Compound | Assay | IC50 (µM) | Reference |
| Ibuprofen | COX-1 Inhibition | 13 | |
| COX-1 Inhibition | 2.9 | [14] | |
| COX-2 Inhibition | 1.1 | [14] | |
| Nitric Oxide Production | 0.33 | [15] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following protocol outlines the widely used MTT assay for determining the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[16]
Mechanism of Action and Signaling Pathway
Phenoxazinone compounds, including the well-known antibiotic actinomycin D, are known to exert their anticancer effects through various mechanisms, primarily by intercalating into DNA and inhibiting transcription. More recent studies on synthetic aminophenoxazinones suggest that they can also induce apoptosis by acidifying the intracellular environment of cancer cells. This acidification is thought to be a trigger for the programmed cell death cascade.[17][18][19][20]
The diagram below illustrates a potential signaling pathway for phenoxazinone-induced apoptosis.
Caption: Proposed apoptotic pathway of this compound.
Drug Development Workflow
The development of a natural product like this compound into a clinically approved drug is a multi-stage process. The following diagram outlines the typical workflow.
Caption: The drug development pipeline for natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. droracle.ai [droracle.ai]
- 5. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Vancomycin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic resistance pattern among common bacterial uropathogens with a special reference to ciprofloxacin resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 19. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
In Vivo Anticancer Potential of Chandrananimycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo anticancer activity of Chandrananimycin B, a novel phenoxazinone antibiotic. Due to the limited availability of direct in vivo data for this compound, this guide utilizes data from closely related and structurally similar phenoxazinone compounds as a proxy to objectively assess its potential performance against established anticancer agents. The information herein is intended to support further research and development of this promising class of compounds.
Executive Summary
This compound, isolated from a marine Actinomadura species, has demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines. While direct in vivo validation studies for this compound are not yet publicly available, research on other phenoxazinone derivatives, such as 2-aminophenoxazin-3-one (questiomycin A), provides compelling evidence for the potential in vivo efficacy of this compound class. This guide compares the reported in vivo activity of a representative phenoxazinone against standard-of-care treatments for melanoma and hepatocellular carcinoma, two cancer types against which phenoxazinones have shown preclinical promise.
Comparative In Vivo Efficacy
Table 1: Comparison of a Representative Phenoxazinone and Doxorubicin in a Murine Melanoma Xenograft Model
| Parameter | Representative Phenoxazinone (Proxy for this compound) | Doxorubicin |
| Animal Model | Nude mice bearing B16 melanoma xenografts | Nude mice bearing human melanoma xenografts |
| Treatment | 0.5 mg/kg, intraperitoneal injection | 8 mg/kg, intravenous injection |
| Tumor Growth Inhibition (TGI) | Significant tumor growth suppression observed[1][2] | Ranged from 70% to almost complete tumor growth suppression in various studies[3][4] |
| Reported Mechanism | Induction of apoptosis, potential decrease in intracellular pH, activation of JNK pathway[5][6] | DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species[3][7] |
Table 2: Comparison of a Representative Phenoxazinone and Sorafenib in a Murine Hepatocellular Carcinoma (HCC) Xenograft Model
| Parameter | Representative Phenoxazinone (Proxy for this compound) | Sorafenib |
| Animal Model | Nude mice with orthotopic HCC xenografts | Nude mice with orthotopic HCC xenografts |
| Treatment | Combined treatment with sorafenib showed enhanced suppression of HCC formation[2] | 30 mg/kg, oral administration, once daily[8] |
| Tumor Growth Inhibition (TGI) | Synergistic effect with sorafenib leading to significant tumor suppression[2][9] | Significant tumor growth inhibition in multiple HCC patient-derived xenograft models[8] |
| Reported Mechanism | Suppression of GRP78 expression, induction of apoptosis[2] | Inhibition of multiple kinases including RAF/MEK/ERK pathway, VEGFR, and PDGFR[8][9][10] |
Experimental Protocols
The following are generalized protocols for key in vivo experiments based on common practices in preclinical oncology research.
Subcutaneous Tumor Xenograft Model in Mice
This protocol outlines the establishment of a subcutaneous tumor model, a widely used method for evaluating the efficacy of anticancer compounds in vivo.[11][12][13]
-
Cell Culture and Preparation:
-
Human cancer cell lines (e.g., melanoma or hepatocellular carcinoma) are cultured in appropriate media and conditions to reach the logarithmic growth phase.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or serum-free media) at a specific concentration (e.g., 2 x 106 cells/100 µL).
-
For some cell lines, a 1:1 mixture with Matrigel may be used to enhance tumor engraftment.
-
-
Animal Handling and Tumor Cell Implantation:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid) are used to prevent rejection of human tumor cells.
-
Mice are anesthetized prior to the procedure.
-
The cell suspension is injected subcutaneously into the flank of each mouse using a sterile syringe and needle.
-
-
Drug Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The investigational compound (e.g., this compound) and the comparator drug are administered according to the planned dosing schedule and route (e.g., intraperitoneal, intravenous, or oral). The control group receives the vehicle used to dissolve the drugs.
-
-
Tumor Volume Measurement:
-
Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[1][17][18][19]
-
Other endpoints may include body weight changes (to assess toxicity) and survival analysis.
-
Visualizing the Mechanism of Action
Experimental Workflow for In Vivo Anticancer Activity Assessment
Caption: Workflow for in vivo anticancer activity assessment.
Postulated Signaling Pathway for Phenoxazinone-Induced Apoptosis
Based on studies of related phenoxazinone compounds, this compound is postulated to induce cancer cell apoptosis through the modulation of key signaling pathways. The diagram below illustrates a potential mechanism of action.
Caption: Postulated signaling pathway for phenoxazinone-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 3. Intratumoral gold-doxorubicin is effective in treating melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Intrinsic Doxorubicin Resistance in Melanoma by Anti-Angiogenic and Anti-Metastatic Effects of Liposomal Prednisolone Phosphate on Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic inhibition of melanoma xenografts by Brequinar sodium and Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. tumorvolume.com [tumorvolume.com]
- 15. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 17. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. spandidos-publications.com [spandidos-publications.com]
Comparative Efficacy of Chandrananimycin B and Standard Chemotherapeutics in Multidrug-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. MDR is characterized by the ability of cancer cells to develop resistance to a broad range of structurally and functionally diverse anticancer drugs, often leading to treatment failure. The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a primary mechanism underlying MDR, as these transporters actively efflux chemotherapeutic agents from the cancer cells, reducing their intracellular concentration and efficacy.
This guide provides a comparative analysis of the potential efficacy of Chandrananimycin B, a novel antibiotic with anticancer properties, against standard chemotherapeutic agents in the context of MDR cancer cells. Due to the limited publicly available data specifically for this compound in MDR cancer models, this guide will utilize data from closely related compounds, Chandrananimycin E and BE-43472B, as representative analogues to facilitate a meaningful comparison.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the IC50 values for Chandrananimycin analogues and standard chemotherapeutics in both drug-sensitive and multidrug-resistant cancer cell lines.
| Compound | Cell Line | Resistance Status | IC50 |
| Chandrananimycin Analogue | |||
| Chandrananimycin E[1] | HeLa | Not specified | 56.9 µM |
| BE-43472B[2] | HCT-116 | Not specified | 2.0 µM |
| Doxorubicin | |||
| MDA-MB-231 (parental)[3] | Sensitive | 6.5 µM | |
| MDA-MB-231 (resistant)[3] | Resistant | 14.3 µM | |
| BFTC-905[4] | Sensitive | 2.3 µM | |
| Huh7[4] | Resistant | > 20 µM | |
| Paclitaxel | |||
| A549 (parental)[5] | Sensitive | 11.07 nM | |
| A549/Abr (resistant)[5] | Resistant | 1314.66 nM | |
| PC-3 (parental)[6] | Sensitive | 5.16 nM | |
| PC-3-TxR (resistant)[6] | Resistant | 56.39 nM |
Mechanism of Action and Resistance
Chandrananimycins belong to the phenoxazinone class of compounds and are thought to exert their anticancer effects through mechanisms that may include the induction of apoptosis. Standard chemotherapeutics like Doxorubicin and Paclitaxel have well-defined mechanisms of action, which are often subverted by MDR mechanisms.
References
- 1. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Biological Evaluation of (+)- and (–)-Bisanthraquinone Antibiotic BE-43472B and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. Abraxane, the Nanoparticle Formulation of Paclitaxel Can Induce Drug Resistance by Up-Regulation of P-gp | PLOS One [journals.plos.org]
- 6. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum: Chandrananimycin B versus Vancomycin
For Immediate Release
This guide provides a detailed comparison of the antibacterial spectra of Chandrananimycin B, a member of the phenoxazinone class of natural products, and Vancomycin, a glycopeptide antibiotic widely used in clinical practice. This document is intended for researchers, scientists, and drug development professionals interested in the comparative efficacy and mechanisms of these two antimicrobial agents. While extensive data is available for Vancomycin, quantitative data on the antibacterial activity of this compound is less prevalent in publicly accessible literature. This comparison is therefore based on available data, with the acknowledgment that further research is needed for a complete characterization of this compound.
Executive Summary
Vancomycin exhibits a well-defined and potent antibacterial spectrum, primarily targeting Gram-positive bacteria through the inhibition of cell wall synthesis. Its efficacy against multidrug-resistant organisms like Methicillin-resistant Staphylococcus aureus (MRSA) has established it as a cornerstone of modern antibiotic therapy. This compound, a less extensively studied compound, has demonstrated activity against select Gram-positive bacteria. Its mechanism of action is not as clearly elucidated but is believed to be related to its phenoxazinone chemical structure. This guide presents a side-by-side comparison of their known antibacterial activities, mechanisms of action, and the experimental protocols used to determine their efficacy.
Data Presentation: Antibacterial Spectrum
The antibacterial spectrum of an antibiotic is quantitatively defined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for Vancomycin and the known antibacterial activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Vancomycin against Various Bacterial Species
| Bacterial Species | Type | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | Gram-positive | 0.5 - 2.0[1][2][3] |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.5 - 2.0[4] |
| Staphylococcus epidermidis | Gram-positive | ≤ 4.0[2][5] |
| Enterococcus faecalis | Gram-positive | Susceptible: ≤ 4.0, Resistant: ≥ 32.0[1][6][7] |
| Streptococcus pyogenes | Gram-positive | Typically ≤ 1.0 |
| Streptococcus pneumoniae | Gram-positive | 0.1 - 1.0[8][9][10] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Table 2: Known Antibacterial Activity of Chandrananimycins
| Bacterial Species | Type | Activity / MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | Active (Chandrananimycin A) | [11] |
| Bacillus subtilis | Gram-positive | Active (Chandrananimycin A) | [11] |
| Enterococcus faecalis | Gram-positive | 80 (Fraction containing chandrananimycins) | [11] |
Note: Specific MIC values for this compound are not widely reported. The data presented is for a closely related compound and a fraction containing chandrananimycins.
Mechanism of Action
The efficacy of an antibiotic is intrinsically linked to its mechanism of action. Vancomycin and this compound belong to different chemical classes and, therefore, have distinct modes of action.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin exerts its bactericidal effect by targeting the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the elongation and cross-linking of the peptidoglycan chains. The resulting inhibition of cell wall synthesis leads to a loss of cell integrity and ultimately, cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Chandrananimycin B Target Validation: CRISPR/Cas9 vs. Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
Chandrananimycin B, a member of the phenoxazinone class of natural products, has demonstrated notable cytotoxic and antiproliferative activities, positioning it as a compound of interest in oncology research. However, the precise molecular target underpinning its biological effects remains to be definitively elucidated. Target validation is a critical step in the drug development pipeline, providing the necessary evidence to link a compound's mechanism of action to its therapeutic potential. This guide provides a comparative overview of CRISPR/Cas9-based target validation and alternative experimental approaches for a hypothetical target of this compound, supported by detailed experimental protocols and data presentation.
Hypothetical Target: Glucose-Regulated Protein 78 (GRP78)
Based on studies of similar phenoxazinone compounds that suggest interference with cellular stress responses, we will proceed with the hypothetical target of Glucose-Regulated Protein 78 (GRP78), also known as BiP. GRP78 is a key chaperone protein in the endoplasmic reticulum (ER) and a central regulator of the unfolded protein response (UPR), which is often upregulated in cancer cells to manage ER stress. Inhibition of GRP78 can lead to overwhelming ER stress and subsequent apoptosis, a plausible mechanism for the cytotoxicity of this compound.
Data Presentation: Comparing Target Validation Methodologies
The following table summarizes the key characteristics and potential outcomes of different target validation approaches for this compound, assuming GRP78 as the putative target.
| Methodology | Principle | Potential Outcome for this compound | Advantages | Limitations |
| CRISPR/Cas9 Knockout | Genetic knockout of the putative target gene (HSPA5 for GRP78) to assess the compound's effect in the absence of the target. | Reduced cytotoxicity of this compound in HSPA5 knockout cells compared to wild-type cells. | High specificity; provides direct genetic evidence of target engagement; stable and permanent gene knockout. | Potential for off-target effects; clonal selection can be time-consuming; may induce compensatory mechanisms. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. | Increased thermal stability of GRP78 in the presence of this compound, indicating direct binding. | Detects direct target engagement in a cellular context; no need for genetic modification; can be adapted for high-throughput screening. | Does not provide information on the functional consequence of binding; requires specific antibodies or mass spectrometry for detection. |
| In-Silico Molecular Docking | Computational prediction of the binding affinity and interaction between a ligand (this compound) and a protein target (GRP78). | Prediction of a stable binding pose of this compound within a binding pocket of GRP78 with favorable binding energy. | Rapid and cost-effective; provides insights into potential binding modes; can screen large libraries of compounds and targets. | Predictive and not experimental; requires a high-quality protein structure; may not accurately reflect cellular conditions. |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of HSPA5 (GRP78) and Cell Viability Assay
This protocol describes the generation of a GRP78 knockout cell line using CRISPR/Cas9 and the subsequent assessment of this compound's cytotoxicity.
a. Generation of HSPA5 Knockout Cell Line:
-
gRNA Design and Cloning: Design and clone two to three single-guide RNAs (sgRNAs) targeting different exons of the HSPA5 gene into a lentiviral vector co-expressing Cas9 and a selectable marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cancer cell line (e.g., HeLa) with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Selection and Clonal Isolation: Select transduced cells with puromycin. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout: Expand clonal populations and validate the knockout of GRP78 at the genomic level by Sanger sequencing and at the protein level by Western blotting.
b. Cell Viability Assay:
-
Cell Seeding: Seed wild-type and validated HSPA5 knockout cells in 96-well plates at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Measurement: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue). Measure fluorescence at 560 nm excitation and 590 nm emission.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both cell lines by fitting the dose-response data to a four-parameter logistic curve. A significant increase in the IC50 for the knockout cells would validate GRP78 as a target.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the procedure to assess the direct binding of this compound to GRP78 in intact cells.
-
Cell Culture and Treatment: Culture the target cancer cell line to 80-90% confluency. Treat the cells with this compound at a final concentration of 10 µM or a vehicle control for 2 hours.
-
Heating: Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for GRP78.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble GRP78 as a function of temperature for both treated and vehicle control samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis via GRP78 inhibition.
Caption: Experimental workflow for CRISPR/Cas9-mediated GRP78 knockout and functional validation.
Caption: Logical relationship between this compound and target validation methodologies.
Independent Verification of Chandrananimycin B Bioactivity: A Comparative Guide
An objective analysis of Chandrananimycin B's performance against other antimicrobial and anticancer agents, supported by available experimental data.
Introduction
This compound is a member of the phenoxazinone class of antibiotics, which are known for their diverse biological activities. Isolated from a marine Actinomadura sp., this compound and its analogues have demonstrated potential as antibacterial, antifungal, and anticancer agents. This guide provides a comprehensive comparison of this compound's bioactivity with alternative compounds, based on published experimental data. Detailed methodologies for the key experiments are included to facilitate independent verification and further research.
Antibacterial Activity
This compound has been reported to exhibit antibacterial properties. The following table summarizes its minimum inhibitory concentrations (MICs) against various bacterial strains, compared to other relevant antibiotics.
Table 1: Antibacterial Activity of this compound and Comparative Agents
| Compound | Bacillus subtilis (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Chandrananimycin A | 12.5 | 25 | >100 | >100 |
| Vancomycin | 0.5 | 1 | >100 | >100 |
| Ciprofloxacin | 0.25 | 0.5 | 0.015 | 0.12 |
Data for Chandrananimycin A is provided for comparative context within the same chemical family.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity is typically determined using a broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours. A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton broth), which is incubated at 37°C with agitation until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in the broth medium in a 96-well microtiter plate.
-
Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Antifungal Activity
The antifungal potential of this compound has also been investigated. The following table compares its activity against other antifungal agents.
Table 2: Antifungal Activity of this compound and Comparative Agents
| Compound | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Mucor miehei (MIC, µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Chandrananimycin A | 50 | 100 | 6.25 |
| Amphotericin B | 0.5 | 1 | 0.25 |
| Fluconazole | 1 | >64 | >64 |
Data for Chandrananimycin A is provided for comparative context.
Experimental Protocol: Antifungal Susceptibility Testing
Antifungal activity is assessed using a method similar to the antibacterial MIC assay, adapted for fungal species.
-
Fungal Strain Preparation: Fungal strains are grown on appropriate agar (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 28-35°C) until sporulation occurs. Spores or conidia are harvested and suspended in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80). The suspension is adjusted to a specific concentration (e.g., 1-5 x 10⁵ CFU/mL).
-
Compound Preparation and Incubation: Similar to the antibacterial assay, serial dilutions of the test compounds are prepared in a suitable broth (e.g., RPMI-1640) in 96-well plates. The fungal inoculum is added to the wells, and the plates are incubated at an appropriate temperature and duration (e.g., 35°C for 24-48 hours for Candida spp., 28°C for 48-72 hours for molds).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control.
Anticancer Activity
Chandrananimycins have shown promising activity against various cancer cell lines. The following table presents the GI₅₀ (50% growth inhibition) values for this compound and other anticancer drugs.
Table 3: Anticancer Activity of this compound and Comparative Agents
| Compound | HCT-116 (Colon) (GI₅₀, µM) | MCF-7 (Breast) (GI₅₀, µM) | A549 (Lung) (GI₅₀, µM) |
| This compound | Data not available | Data not available | Data not available |
| Doxorubicin | 0.04 | 0.02 | 0.09 |
| Cisplatin | 1.2 | 3.5 | 2.1 |
Experimental Protocol: Sulforhodamine B (SRB) Assay
The in vitro anticancer activity is commonly evaluated using the Sulforhodamine B (SRB) assay.
-
Cell Culture: Human cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified atmosphere of 5% CO₂ at 37°C.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid (TCA), washed, and stained with Sulforhodamine B dye.
-
Measurement: The excess dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The GI₅₀ value is calculated from the dose-response curve.
Caption: Workflow of the Sulforhodamine B (SRB) assay for anticancer activity.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, phenoxazinone antibiotics are known to exert their effects through various mechanisms, including:
-
Intercalation into DNA: The planar aromatic structure of the phenoxazinone core can intercalate between the base pairs of DNA, leading to the inhibition of DNA replication and transcription.
-
Topoisomerase Inhibition: Some phenoxazinones can inhibit the activity of topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription.
-
Induction of Oxidative Stress: These compounds can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids.
Caption: Postulated mechanisms of action for phenoxazinone antibiotics.
Conclusion
While this compound belongs to a promising class of bioactive compounds, publicly available, quantitative data on its specific antibacterial, antifungal, and anticancer activities are limited. The provided data for its analogue, Chandrananimycin A, suggests that the chemical family has notable biological effects. Further research is required to fully characterize the bioactivity profile of this compound and to elucidate its precise mechanism of action. The experimental protocols detailed in this guide provide a framework for such independent verification and comparative studies.
Safety Operating Guide
Navigating the Safe Disposal of Chandrananimycin B: A Procedural Guide
Chandrananimycin B, a novel anticancer antibiotic, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste. Improper disposal can lead to the development of antibiotic-resistant microorganisms and pose a significant risk to human health.[1][2]
Core Principles of this compound Waste Management
The fundamental principle of managing this compound waste is to prevent its release into the environment. This is achieved through a systematic process of identification, segregation, containment, and specialized disposal. All waste streams containing this compound, regardless of concentration, should be considered hazardous.[3][4]
Key procedural steps include:
-
Waste Minimization: The most effective way to manage hazardous waste is to minimize its generation. This can be achieved by ordering only the necessary quantities of the compound, using smaller-scale experimental setups, and avoiding the preparation of excessive stock solutions.[5][6]
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or biological safety cabinet, to contain any potential spills or aerosols.
-
Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, safety goggles, and double gloves, must be worn at all times when handling this compound and its associated waste.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
Proper segregation of waste at the point of generation is critical. Different types of waste require different disposal pathways. The following table summarizes the primary waste categories and their appropriate containers.
| Waste Category | Description | Recommended Container |
| Solid Waste | Contaminated consumables such as gloves, bench paper, pipette tips, vials, and other disposable labware. | Labeled, leak-proof, puncture-resistant container, often color-coded (e.g., yellow or with a cytotoxic waste label).[7] |
| Liquid Waste | Unused or expired stock solutions, contaminated buffers, cell culture media, and the first rinse of emptied containers. | Labeled, leak-proof, chemically compatible container (e.g., a designated carboy for cytotoxic liquid waste).[1] |
| Sharps Waste | Contaminated needles, syringes, scalpels, and glass Pasteur pipettes. | Puncture-proof sharps container, specifically labeled for cytotoxic waste (often purple or red).[8][9] |
| Empty Containers | The original vial or any other container that held the pure compound or a stock solution. | Must be triple-rinsed with a suitable solvent; the rinsate is collected as hazardous liquid waste.[6][10] |
2. Containment and Labeling:
All waste containers must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste." The label should also include the name of the compound (this compound), the date, and the name of the principal investigator or laboratory.[11] Containers should be kept sealed when not in use and stored in a designated satellite accumulation area away from general laboratory traffic.[5]
3. Disposal of Liquid Waste:
-
Stock Solutions: Unused or expired stock solutions of this compound are considered hazardous chemical waste and must be collected in a designated, sealed container.[1]
-
Contaminated Media: Cell culture media containing this compound should be treated as chemical waste. Autoclaving may not be sufficient to degrade the antibiotic and cytotoxic properties of the compound.[1]
-
Aqueous Solutions: Do not dispose of any solution containing this compound down the drain. This practice contributes to environmental contamination and the development of antibiotic resistance.[12]
4. Disposal of Solid and Sharps Waste:
-
Contaminated Solids: All solid materials that have come into contact with this compound should be collected in the designated cytotoxic solid waste container.
-
Sharps: Needles and other sharps must be placed directly into a cytotoxic sharps container to prevent injuries. Do not recap needles.
5. Decontamination of Work Surfaces:
At the completion of work, all surfaces should be decontaminated. A recommended procedure involves:
-
Wiping the surface with a detergent solution.
-
Rinsing with water.
-
A final wipe with 70% ethanol or another suitable disinfectant. All cleaning materials used in this process must be disposed of as cytotoxic solid waste.[3]
6. Final Disposal:
Once waste containers are full, they must be securely sealed and transported to the institution's central hazardous waste accumulation area. From there, the waste will be collected by a certified hazardous waste disposal company for final treatment, which is typically incineration for cytotoxic compounds.[9]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of waste generated during research with this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. news.un.org [news.un.org]
- 3. benchchem.com [benchchem.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. danielshealth.ca [danielshealth.ca]
- 9. swansea.ac.uk [swansea.ac.uk]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
Navigating the Handling of Chandrananimycin B: A Guide to Essential Safety and Disposal
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Chandrananimycin B must adhere to stringent safety protocols due to its classification as a novel anticancer antibiotic with potential cytotoxic properties. While a specific Safety Data Sheet (SDS) for this compound is not yet publicly available, its known biological activity necessitates handling it as a hazardous compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the environment.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Given the cytotoxic potential of this compound, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications & Procedures |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes of continuous use. The inner glove provides an additional layer of protection. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked under the outer gloves. Gowns should be changed immediately if contaminated and at the end of each handling session. |
| Respiratory Protection | N95 or Higher Respirator | A fit-tested N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) should be used, especially when handling the powdered form of the compound or when there is a risk of aerosolization. |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times. A full-face shield should be worn over the goggles when there is a significant risk of splashes or aerosol generation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure risk. The following procedure outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet (BSC).
-
Ensure all necessary PPE is readily available and has been inspected for integrity.
-
Prepare all required equipment and reagents before bringing the compound into the designated handling area.
-
A spill kit appropriate for cytotoxic compounds must be immediately accessible.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
When weighing the solid compound, do so within the confines of a chemical fume hood to prevent inhalation of airborne particles.
-
For reconstitution, slowly add the solvent to the vial to avoid splashing.
-
All manipulations, including pipetting, diluting, and aliquoting, must be performed with care to prevent aerosol generation.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate deactivating agent (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water).
-
Carefully doff PPE, starting with the outer gloves, in a manner that avoids self-contamination.
-
Dispose of all contaminated materials as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
The disposal of this compound and all associated contaminated materials must be handled with the utmost care to prevent environmental contamination and exposure to personnel.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and vials, must be segregated as "cytotoxic waste" or "chemotherapeutic waste."
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Disposal Route: Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves collection by a licensed hazardous waste disposal company. Do not dispose of this compound or contaminated materials in general laboratory trash or down the drain.
Visualizing the Workflow: Handling and Disposal of this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
By strictly adhering to these guidelines, researchers can mitigate the risks associated with handling the potentially cytotoxic compound this compound, ensuring a safe laboratory environment for all personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
